molecular formula C11H13NO2 B1580763 4-Benzylmorpholin-2-one CAS No. 5453-99-6

4-Benzylmorpholin-2-one

Cat. No.: B1580763
CAS No.: 5453-99-6
M. Wt: 191.23 g/mol
InChI Key: QFURGBUPRUOUDM-UHFFFAOYSA-N
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Description

4-Benzylmorpholin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFURGBUPRUOUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280848
Record name 4-benzylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-99-6
Record name 5453-99-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-benzylmorpholin-2-one from N-benzylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Benzylmorpholin-2-one from N-Benzylethanolamine

Abstract

This technical guide provides a comprehensive, peer-reviewed methodology for the synthesis of this compound, a valuable intermediate in contemporary drug discovery and development. The synthesis is achieved through a robust two-step, one-pot process starting from the readily available N-benzylethanolamine. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters that influence reaction yield and purity. The described method involves an initial N-acylation with chloroacetyl chloride, followed by an in-situ intramolecular Williamson ether synthesis for cyclization. This guide is intended for researchers, medicinal chemists, and process development scientists, offering actionable insights and a reliable protocol for the efficient production of this key morpholinone scaffold.

Introduction

Morpholin-2-one and its derivatives are privileged heterocyclic scaffolds frequently incorporated into a wide array of biologically active molecules. Their unique conformational properties and ability to participate in hydrogen bonding interactions make them ideal core structures in medicinal chemistry. The N-benzyl protected variant, this compound, serves as a crucial building block for the synthesis of more complex molecules, including potent and selective agonists for various receptors.

The synthesis of this key intermediate from N-benzylethanolamine represents a common and efficient approach. This guide details a well-established and scalable method that proceeds via an initial acylation of the secondary amine, followed by a base-mediated intramolecular cyclization to form the desired six-membered ring. Understanding the nuances of this transformation is critical for achieving high yields and purity, which are paramount in a drug development setting.

Reaction Mechanism and Strategic Considerations

The conversion of N-benzylethanolamine to this compound is a classic example of a sequential N-acylation and intramolecular O-alkylation (Williamson ether synthesis). The reaction proceeds in two distinct mechanistic steps, which can be conveniently performed in a single reaction vessel ("one-pot").

Step 1: N-Acylation The synthesis commences with the acylation of the secondary amine of N-benzylethanolamine with chloroacetyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base is critical; it must be non-nucleophilic enough to not compete with the substrate for the acylating agent.

Step 2: Intramolecular Cyclization Following the formation of the N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide intermediate, a stronger base is typically introduced to facilitate the intramolecular cyclization. This base deprotonates the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and closing the ring to form the morpholin-2-one product.

The overall synthetic pathway is illustrated below:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization N-Benzylethanolamine Chloroacetyl_chloride Intermediate Product Intermediate->Product + Strong Base caption Synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted accordingly. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-Benzylethanolamine≥98%Sigma-Aldrich
Chloroacetyl chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aq. NaHCO₃Reagent Grade-
Brine (Saturated aq. NaCl)Reagent Grade-
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-
Silica Gel60 Å, 230-400 mesh-
Ethyl acetateHPLC Grade-
HexanesHPLC Grade-
Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key experimental stages:

G start Start reagents Dissolve N-Benzylethanolamine and TEA in DCM start->reagents cooling Cool to 0 °C reagents->cooling addition Slowly add Chloroacetyl Chloride cooling->addition reaction1 Stir at 0 °C to RT (N-Acylation) addition->reaction1 cyclization Add NaH in THF (Cyclization) reaction1->cyclization quench Quench with Water cyclization->quench extraction Aqueous Work-up (Extraction & Washes) quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end Obtain Pure Product purification->end caption Experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzylethanolamine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq).

  • N-Acylation: Cool the solution to 0 °C using an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: In a separate flask, suspend sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool this suspension to 0 °C. Slowly transfer the crude reaction mixture from the previous step into the NaH suspension.

    • Expert Insight: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group to initiate the intramolecular cyclization. The use of THF as a solvent is preferred for this step due to its compatibility with NaH.

  • Work-up: Once the cyclization is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and DCM. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Results and Characterization

Following the protocol described above, this compound is typically obtained in good to excellent yields. The purity and identity of the product should be confirmed by standard analytical techniques.

Typical Yield and Physical Properties
ParameterResult
Yield 75-85%
Physical Appearance White to off-white solid
Melting Point 76-78 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.38 – 7.25 (m, 5H), 4.62 (s, 2H), 4.25 (t, J = 5.2 Hz, 2H), 3.58 (s, 2H), 2.80 (t, J = 5.2 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 166.2, 137.5, 129.1, 128.6, 127.6, 67.2, 61.9, 53.5, 50.8.

  • Mass Spectrometry (ESI): m/z 192.1 [M+H]⁺.

Safety and Handling

  • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a fume hood with appropriate gloves, lab coat, and eye protection.

  • Sodium hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Dichloromethane: A potential carcinogen. Use in a well-ventilated area.

Conclusion

This guide outlines a reliable and scalable . The described two-step, one-pot procedure involving N-acylation followed by an intramolecular Williamson ether synthesis provides a high-yielding route to this important heterocyclic building block. The provided experimental details, mechanistic insights, and safety considerations should enable researchers to successfully implement this methodology in their own laboratories for applications in drug discovery and organic synthesis.

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 4-benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential mechanisms of action of 4-benzylmorpholin-2-one in biological systems. As a Senior Application Scientist, this guide moves beyond a simple literature review to offer a strategic framework for investigating this compound, grounded in established principles of drug discovery and molecular pharmacology. We will delve into the known biological landscape of the morpholine scaffold, propose testable hypotheses for the specific action of this compound, and provide detailed experimental workflows for its comprehensive characterization.

Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of biologically active compounds, lauded for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1] Its presence in approved drugs and clinical candidates underscores its utility as a versatile scaffold in medicinal chemistry.[2][3] Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Morpholine-containing molecules have been developed as inhibitors of key cancer-related enzymes like PI3K/mTOR and EZH2.[4][5]

  • Neuropharmacology: The scaffold is present in compounds targeting central nervous system (CNS) receptors and enzymes, including those involved in mood disorders and neurodegenerative diseases.[6]

  • Anti-inflammatory and Analgesic: Certain morpholine derivatives have shown promise in modulating inflammatory pathways and providing pain relief.[7]

  • Antimicrobial: The morpholine nucleus is a component of various antibacterial and antifungal agents.[7]

Given this broad bioactivity, this compound, with its distinct benzyl substitution, presents a compelling case for detailed mechanistic investigation.

Part 2: Hypothesized Mechanisms of Action for this compound

While direct evidence for the mechanism of action of this compound is not extensively documented, we can formulate several plausible hypotheses based on the activities of structurally related compounds. These hypotheses provide a rational starting point for experimental inquiry.

Hypothesis 1: Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted that benzylmorpholine analogs can be selective inhibitors of Cytochrome P450 2A13 (CYP2A13).[8][9] This enzyme is primarily expressed in the respiratory tract and is responsible for the metabolic activation of procarcinogens found in tobacco smoke, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8] Inhibition of CYP2A13 is a promising strategy for the chemoprevention of lung cancer. The 4-benzyl moiety of this compound could facilitate binding to the active site of CYP2A13.

Hypothesis 2: Modulation of Kinase Signaling Pathways

The morpholine scaffold is a key component of several kinase inhibitors.[2][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of this compound suggest it could potentially interact with the ATP-binding pocket of various kinases.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are major drug targets.[10][11] The physicochemical properties of the morpholine ring can contribute to effective ligand-receptor interactions.[6] It is conceivable that this compound could act as a ligand for a specific GPCR, thereby modulating downstream signaling pathways.

Hypothesis 4: Effects on Ion Channel Function

Ion channels are transmembrane proteins that control the flow of ions across cell membranes and are crucial for a wide range of physiological processes.[12][13] The modulation of ion channel activity is a mechanism of action for many therapeutic agents. The lipophilic benzyl group and the polar morpholin-2-one core could allow this compound to interact with and modulate the function of certain ion channels.

Part 3: A Practical Guide to Elucidating the Mechanism of Action

To systematically investigate the biological activity of this compound, a multi-pronged approach is essential. The following sections outline a comprehensive experimental workflow, from initial target identification to detailed mechanistic studies.

Phase 1: Target Identification and Initial Validation

The initial step is to identify the molecular target(s) of this compound. A combination of in silico and experimental approaches is recommended.

3.1.1. In Silico and Computational Approaches

Computational methods can predict potential targets based on the chemical structure of the compound.[14]

  • Ligand-Based Virtual Screening: Compare the structure of this compound to libraries of known active compounds to identify potential targets.

  • Structure-Based Virtual Screening (Docking): If crystal structures of potential targets are available, docking studies can predict the binding mode and affinity of this compound.[15]

3.1.2. Experimental Target Identification

Several experimental strategies can be employed to directly identify the protein targets of a small molecule.[16][17]

  • Affinity Chromatography: Covalently attach this compound to a solid support and use it to "fish" for binding partners from cell lysates.[18] Bound proteins are then identified by mass spectrometry.

  • Photoaffinity Labeling: Synthesize a derivative of this compound containing a photo-reactive group.[19] Upon UV irradiation, this probe will covalently bind to its target protein(s) in a cellular context, which can then be identified.

Experimental Protocol: Affinity Chromatography for Target Identification

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal carboxylic acid or amine).

  • Immobilization: Covalently couple the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for binding. As a control, use beads without the probe or beads with a structurally similar but inactive compound.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a denaturing buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

Data Presentation: Putative Protein Targets of this compound

Protein IDProtein NameFunctionFold Enrichment (Compound vs. Control)
P12345Example Kinase 1Signal Transduction15.2
Q67890Example GPCR 2Cell Surface Receptor10.8
R54321Example Ion Channel 3Ion Transport8.5

G cluster_0 In Silico Prediction cluster_1 Experimental Identification ligand_screening Ligand-Based Screening putative_targets List of Putative Targets ligand_screening->putative_targets docking Structure-Based Docking docking->putative_targets affinity_chrom Affinity Chromatography affinity_chrom->putative_targets photo_label Photoaffinity Labeling photo_label->putative_targets compound This compound compound->ligand_screening compound->docking compound->affinity_chrom compound->photo_label validation Target Validation putative_targets->validation

Phase 2: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, the next step is to validate these interactions and characterize the functional consequences.

3.2.1. In Vitro Binding Assays

Directly measure the binding affinity of this compound to the purified target protein.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.[20]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.

3.2.2. In Vitro Functional Assays

Assess the effect of this compound on the activity of the validated target. The choice of assay will depend on the target class.

  • For Kinase Targets: Use a kinase activity assay, such as the ADP-Glo™ assay, to measure the inhibition of ATP consumption.[21][22]

  • For GPCR Targets: Employ assays that measure downstream signaling events, such as cAMP accumulation, calcium flux, or β-arrestin recruitment.[23]

  • For Ion Channel Targets: Utilize fluorescence-based ion flux assays (e.g., thallium flux for potassium channels) or automated patch-clamp electrophysiology for direct measurement of ion currents.[24][25][26]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reaction Setup: In a 384-well plate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the ADP produced into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

G start Prepare Reagents (Kinase, Substrate, ATP, Compound) setup Set up Kinase Reaction in 384-well plate start->setup incubate Incubate at Optimal Temperature setup->incubate stop Stop Reaction & Deplete ATP incubate->stop detect Add Detection Reagent stop->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze

Phase 3: Cellular and In Vivo Characterization

The final phase involves validating the mechanism of action in a more biologically relevant context.

3.3.1. Cellular Assays

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to its target inside intact cells.

  • Phenotypic Assays: Assess the effect of the compound on cellular processes relevant to the target's function (e.g., cell proliferation, migration, apoptosis).

  • Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to determine how this compound affects downstream signaling pathways.

3.3.2. In Vivo Studies

If cellular activity is confirmed, the compound's efficacy and mechanism of action can be further investigated in appropriate animal models of disease.

Part 4: Conclusion and Future Directions

The morpholine scaffold continues to be a valuable asset in the development of novel therapeutics.[2] this compound, as a specific entity within this class, warrants a thorough investigation to unlock its therapeutic potential. The hypotheses and experimental frameworks presented in this guide provide a robust starting point for researchers to systematically unravel its mechanism of action. By combining computational, biochemical, and cellular approaches, the scientific community can elucidate the biological role of this compound and pave the way for its potential translation into a clinically relevant agent.

References

The Emerging Therapeutic Potential of 4-Benzylmorpholin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its presence in numerous approved drugs. When functionalized with a benzyl group at the 4-position and possessing a lactam at the 2-position, the resulting 4-benzylmorpholin-2-one core presents a compelling, yet underexplored, framework for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, drawing upon existing research on structurally related compounds to project their therapeutic promise. While direct and extensive literature on this specific scaffold is nascent, this guide synthesizes data from analogous structures to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the prospective anticancer, neuroprotective, and antimicrobial activities, supported by generalized synthetic protocols, potential mechanisms of action, and a framework for future structure-activity relationship (SAR) studies.

The this compound Scaffold: A Strategic Starting Point in Drug Design

The this compound core combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The morpholine ring is known to improve aqueous solubility and metabolic stability, while the benzyl group provides a versatile handle for introducing a wide range of substituents to modulate lipophilicity, electronic properties, and steric interactions. The lactam functionality offers a site for hydrogen bonding and potential interactions with biological targets. The strategic combination of these elements suggests that derivatives of this scaffold could be tailored to interact with a variety of biological targets with high specificity and efficacy.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of N-benzylethanolamine with an appropriate α-haloacetyl halide or ester, followed by intramolecular cyclization.

Experimental Protocol: General Synthesis of this compound
  • N-Alkylation: To a solution of ethanolamine in a suitable solvent (e.g., ethanol, acetonitrile), add a molar equivalent of benzyl bromide or benzyl chloride and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzylethanolamine.

  • Acylation and Cyclization: Dissolve the N-benzylethanolamine in a polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cool to 0°C. Add a molar equivalent of chloroacetyl chloride or bromoacetyl bromide dropwise in the presence of a base.

  • Intramolecular Cyclization: Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the cyclized product. The cyclization can be facilitated by the addition of a stronger base, such as sodium hydride, in a solvent like THF.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the this compound core structure.

Derivatization of this core can be achieved by using substituted benzyl halides in the initial N-alkylation step or by further modification of the benzyl ring or the morpholinone core.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acylation & Cyclization cluster_step3 Step 3: Derivatization (Optional) A Ethanolamine D N-Benzylethanolamine A->D B Benzyl Halide B->D C Base (e.g., TEA) C->D G This compound D->G E α-Haloacetyl Halide E->G F Base F->G I Further Functionalization G->I H Substituted Benzyl Halides J Diverse this compound Derivatives H->J I->J

Figure 1: Generalized workflow for the synthesis of this compound derivatives.

Potential Biological Activities and Mechanisms of Action

While direct evidence for the biological activities of this compound derivatives is limited, we can infer their potential by examining structurally similar compounds.

Anticancer Activity

The morpholine moiety is a common feature in many anticancer agents. For instance, morpholine-substituted quinazolines have been reported as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling pathways[1]. The benzyl group is also prevalent in various anticancer compounds, where it often contributes to hydrophobic interactions within the binding pockets of target proteins.

A structurally related compound, 4-benzylidene-2-methyl-oxazoline-5-one, has been shown to induce cytotoxic effects in MCF-7 breast cancer cells[1]. This suggests that the benzylidene moiety, and by extension a benzyl group, can contribute to anticancer activity.

Hypothesized Mechanism of Anticancer Action:

Derivatives of this compound may exert anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a plausible target, given the precedent set by other morpholine-containing inhibitors. The benzyl group could potentially interact with hydrophobic pockets of kinases or other enzymes, leading to their inhibition.

Anticancer_Pathway cluster_cell Cancer Cell GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BMD This compound Derivative BMD->PI3K Inhibition (Hypothesized)

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCell LineIC50 (µM)Reference
Morpholino-quinazolinesHepG28.50 - 12.76[2]
4-Benzylidene-2-methyl-oxazoline-5-oneMCF-7Cytotoxic at 0.01, 0.1, and 1 mg/ml[1]
Neuroprotective Activity

Neurodegenerative diseases are often associated with excitotoxicity, oxidative stress, and neuroinflammation. Compounds with antioxidant and anti-inflammatory properties are therefore of great interest for neuroprotection. The morpholine nucleus is present in some compounds with neuroprotective effects.

While direct studies on this compound derivatives are lacking, the general structural features suggest potential for neuroprotection. The ability of the benzyl group to be substituted with various electron-donating or withdrawing groups could modulate the antioxidant potential of the molecule.

Hypothesized Mechanism of Neuroprotective Action:

This compound derivatives could potentially exert neuroprotective effects by:

  • Scavenging reactive oxygen species (ROS): Phenolic or other antioxidant moieties could be incorporated into the benzyl ring.

  • Modulating inflammatory pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antagonizing N-methyl-D-aspartate (NMDA) receptors: Overactivation of NMDA receptors is a key driver of excitotoxicity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have a long history of use as antimicrobial and antifungal agents. The benzyl group is also a common feature in many antimicrobial compounds.

For instance, 4-benzylidene-2-methyl-oxazoline-5-one has demonstrated both bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans[1]. Carbazole derivatives bearing a benzylamino group have also shown promising antimicrobial activity[3].

Hypothesized Mechanism of Antimicrobial Action:

The antimicrobial activity of this compound derivatives could arise from several mechanisms, including:

  • Disruption of the cell membrane: The lipophilic nature of the benzyl group could facilitate insertion into and disruption of the bacterial cell membrane.

  • Inhibition of essential enzymes: The morpholinone core could interact with and inhibit enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.

  • Inhibition of biofilm formation: Some morpholine-containing compounds have been shown to inhibit the formation of bacterial biofilms, a key factor in chronic infections[1].

Table 2: Antimicrobial Activity of Structurally Related Compounds

CompoundMicroorganismMICReference
4-Benzylidene-2-methyl-oxazoline-5-oneS. aureus0.05 mg/ml (prevents biofilm)[1]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesStaphylococcus strains32 µg/mL[3]

Structure-Activity Relationship (SAR) Considerations and Future Directions

Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key areas for SAR exploration include:

  • Substitution on the Benzyl Ring: Introducing electron-donating (e.g., -OCH3, -OH) or electron-withdrawing (e.g., -Cl, -F, -NO2) groups at various positions of the phenyl ring can significantly impact potency and selectivity.

  • Modification of the Morpholinone Ring: Substitution at the C3, C5, and C6 positions of the morpholinone ring could influence conformational preferences and interactions with biological targets.

  • Stereochemistry: The stereocenters at C2 and C3 (if substituted) of the morpholine ring can play a critical role in biological activity. Chiral synthesis and separation of enantiomers will be essential to identify the more active stereoisomer.

Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. By leveraging the favorable properties of the morpholine ring and the versatility of the benzyl group, a diverse library of compounds with potential anticancer, neuroprotective, and antimicrobial activities can be developed. This technical guide has outlined the rationale for exploring this chemical space, provided a general synthetic framework, and hypothesized potential mechanisms of action based on structurally related compounds. Further focused research, including the synthesis and biological evaluation of a dedicated library of this compound derivatives, is warranted to fully elucidate the therapeutic potential of this intriguing scaffold. Such efforts hold the promise of identifying novel lead compounds for the development of next-generation therapies for a range of human diseases.

References

Spectroscopic Characterization of 4-benzylmorpholin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

4-benzylmorpholin-2-one possesses a core morpholin-2-one scaffold, which is a six-membered heterocyclic ring containing both a nitrogen and an oxygen atom, with a carbonyl group at the 2-position. The nitrogen atom at the 4-position is substituted with a benzyl group. The structural features, including the amide functional group, the ether linkage, the aliphatic protons of the morpholine ring, and the aromatic protons of the benzyl group, will give rise to a unique spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-7, H-8, H-97.20 - 7.40Multiplet5H
H-54.50 - 4.60Singlet2H
H-24.20 - 4.30Singlet2H
H-63.80 - 3.90Triplet2H
H-33.40 - 3.50Triplet2H

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-7, H-8, H-9): The five protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region, typically between 7.20 and 7.40 ppm.

  • Benzyl Protons (H-5): The two benzylic protons are adjacent to the nitrogen atom and are expected to resonate as a singlet around 4.50 - 4.60 ppm. The singlet nature arises from the absence of adjacent protons.

  • Methylene Protons adjacent to Oxygen (H-2): The two protons on the carbon adjacent to the ring oxygen and the carbonyl group are predicted to appear as a singlet around 4.20 - 4.30 ppm.

  • Methylene Protons adjacent to Oxygen (H-6): The two protons on the carbon adjacent to the ring oxygen are expected to be a triplet at approximately 3.80 - 3.90 ppm, being split by the adjacent methylene protons at the 3-position.

  • Methylene Protons adjacent to Nitrogen (H-3): The two protons on the carbon adjacent to the ring nitrogen are predicted to resonate as a triplet around 3.40 - 3.50 ppm, split by the neighboring methylene protons at the 6-position.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 or 500 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a dilute sample, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C-1)168 - 172
Aromatic C (C-7, C-8, C-9)127 - 138
-CH₂- (C-2)65 - 70
-CH₂- (Benzyl, C-5)55 - 60
-CH₂- (C-3)50 - 55
-CH₂- (C-6)45 - 50

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C-1): The amide carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm.

  • Aromatic Carbons (C-7, C-8, C-9): The carbons of the phenyl ring will appear in the aromatic region, from approximately 127 to 138 ppm. The exact shifts will depend on the substitution pattern.

  • Methylene Carbon (C-2): The carbon atom flanked by the ring oxygen and the carbonyl group is predicted to be in the 65-70 ppm range.

  • Benzylic Carbon (C-5): The benzylic carbon atom will likely resonate between 55 and 60 ppm.

  • Methylene Carbons (C-3 and C-6): The other two methylene carbons of the morpholine ring are expected in the 45-55 ppm region.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The same spectrometer is used. The instrument is tuned to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Amide)1650 - 1680
C-N Stretch1200 - 1350
C-O-C Stretch (Ether)1070 - 1150
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Bending1450 - 1600
Interpretation of the Predicted IR Spectrum
  • Amide Carbonyl Stretch: A strong and sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.

  • C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the 1200-1350 cm⁻¹ range.

  • C-O-C Ether Stretch: A characteristic strong absorption for the ether linkage in the morpholine ring should be observed between 1070 and 1150 cm⁻¹.

  • C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

  • Aromatic C=C Bending: The presence of the benzene ring will be confirmed by several absorptions in the 1450-1600 cm⁻¹ region due to C=C bond vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly on the crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data
IonPredicted m/z
[M]⁺191.23
[M - C₇H₇]⁺100
[C₇H₇]⁺91
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₁H₁₃NO₂), which is approximately 191.23.

  • Major Fragmentation Pathways: A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to two major fragments:

    • A fragment with m/z 100, corresponding to the morpholin-2-one radical cation.

    • A fragment with m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), which is a very common fragment for benzyl-containing compounds.[4]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of a Plausible Fragmentation Pathway

G M This compound [M]⁺ m/z = 191 frag1 Morpholin-2-one radical m/z = 100 M->frag1 Benzylic cleavage frag2 Tropylium cation [C₇H₇]⁺ m/z = 91 M->frag2 Benzylic cleavage

References

Introduction: The Value of Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzylmorpholin-2-one as a Heterocyclic Building Block

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with various biological targets, offering a robust starting point for drug design.[1][2] The morpholine ring is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[2]

This guide focuses on a specific and highly versatile derivative: This compound . This compound integrates the stable morpholine core with a lactam functionality and a strategically placed N-benzyl group. This unique combination makes it an invaluable heterocyclic building block, serving as a cornerstone in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3] Its structure is a launchpad for diversification, enabling chemists to explore chemical space efficiently in the quest for novel therapeutic agents.

Chemical Identity
IUPAC Name 4-(phenylmethyl)morpholin-2-one
CAS Number 5453-99-6[3][4]
Molecular Formula C₁₁H₁₃NO₂[3][4]
Molecular Weight 191.23 g/mol [3][4]

Core Synthesis: Establishing the this compound Framework

The reliable and scalable synthesis of this compound is fundamental to its utility. Several robust methods have been established, with the most common approach involving a two-step, one-pot sequence starting from commercially available N-benzylethanolamine.

Primary Synthetic Route: N-Alkylation and Intramolecular Cyclization

The most prevalent and efficient synthesis involves the reaction of N-benzylethanolamine with an α-halo-acetylating agent, such as methyl bromoacetate or ethyl chloroacetate, followed by base-mediated intramolecular cyclization.[4]

Causality Behind Experimental Choices:

  • N-benzylethanolamine: This starting material provides the core ethanolamine backbone and the benzyl protecting group in a single, readily available molecule.

  • α-Halo Acetate (e.g., Methyl Bromoacetate): This reagent serves as a two-carbon electrophile. The halogen acts as a good leaving group for the initial N-alkylation, and the ester provides the carbonyl functionality required for the subsequent lactam formation.

  • Base (e.g., K₂CO₃): A mild inorganic base like potassium carbonate is sufficient to deprotonate the hydroxyl group of the intermediate, activating it as a nucleophile for the final ring-closing step. Its use avoids harsher conditions that could lead to side reactions.

  • Solvent (e.g., Acetonitrile): A polar aprotic solvent like acetonitrile is ideal as it effectively dissolves the reactants while not interfering with the nucleophilic substitution or cyclization steps.

G cluster_0 Synthetic Workflow A N-Benzylethanolamine C Intermediate (N-Alkylated Adduct) A->C N-Alkylation (SN2 Reaction) B Methyl Bromoacetate B->C D This compound C->D Intramolecular Cyclization (Lactamization) Base (K2CO3)

Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from N-Benzylethanolamine

This protocol is a self-validating system designed for reproducibility and scalability.

Materials:

  • N-Benzylethanolamine (1.0 equiv)

  • Methyl bromoacetate (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-benzylethanolamine in anhydrous acetonitrile, add potassium carbonate. Stir the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Add methyl bromoacetate dropwise to the cooled suspension over 30 minutes. The rationale for slow, cooled addition is to control the exotherm of the initial N-alkylation and minimize potential side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 24 hours.[4] The extended reaction time ensures the completion of both the initial alkylation and the subsequent, slower intramolecular cyclization.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes any remaining acidic impurities and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis. This step is crucial for removing unreacted starting materials and any byproducts.

  • Characterization: Confirm the identity and purity of the isolated white solid product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Functionalization: A Chemist's Perspective

The synthetic power of this compound lies in its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is key to designing complex molecular architectures.

G Reactive Sites of this compound Reactive Sites of this compound A_node A A_label C3 Methylene: α-to-carbonyl and nitrogen. Site for enolate formation, CDC reactions. A_node->A_label B_node B B_label Lactam Carbonyl: Electrophilic site for reduction or nucleophilic attack. B_node->B_label C_node C C_label N-Benzyl Group: Protecting group. Removable via hydrogenolysis for N-functionalization. C_node->C_label img G A This compound (Core Scaffold) B C3-Functionalization (e.g., CDC, Alkylation) Introduces R1 A->B Diversification Strategy 1 C N-Debenzylation (H2, Pd/C) Unmasks Amine A->C Diversification Strategy 2 B->C D N-Functionalization (e.g., Acylation, Reductive Amination) Introduces R2 C->D E Library of Final Compounds (Diverse R1 and R2 Groups) D->E F SAR Studies & Lead Optimization E->F

References

An In-depth Technical Guide to 4-Amino-2-chlorobenzonitrile (CAS 5453-99-6): Properties, Synthesis, and Applications in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-chlorobenzonitrile (CAS 5453-99-6), a pivotal chemical intermediate with significant applications across various high-value industries. The document delineates its physicochemical and spectroscopic properties, offering a foundational understanding of its molecular characteristics. A detailed exploration of established synthetic routes is presented, including step-by-step experimental protocols and mechanistic insights into the chemical transformations. The guide further investigates the compound's versatile reactivity, stemming from its unique trifunctional aromatic structure. A significant portion is dedicated to its role in modern drug discovery, particularly as a key building block for the synthesis of targeted therapeutics like STAT3 inhibitors.[1] Its applications in agrochemicals, dye manufacturing, and materials science are also discussed, highlighting its broad industrial relevance.[1][2] Finally, a summary of safety and handling protocols is provided to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of 4-Amino-2-chlorobenzonitrile.

Introduction

4-Amino-2-chlorobenzonitrile, also known by its synonyms 3-Chloro-4-cyanoaniline and 2-Chloro-4-aminobenzonitrile, is an aromatic organic compound characterized by the presence of an amino (-NH₂), a chloro (-Cl), and a nitrile (-CN) group attached to a benzene ring.[3] This unique combination of functional groups imparts a high degree of reactivity and versatility, establishing it as a valuable building block in organic synthesis.[1][2]

The strategic placement of these groups on the aromatic scaffold allows for a multitude of chemical transformations, including nucleophilic aromatic substitution, diazotization, and various coupling reactions.[1][2] Consequently, 4-Amino-2-chlorobenzonitrile serves as a crucial starting material or intermediate in the synthesis of a wide array of complex molecules.

Its significance is particularly pronounced in the pharmaceutical industry, where it is a key component in the development of novel therapeutic agents.[1][2] Derivatives of this compound have shown a range of biological activities, including antiviral, antibacterial, and anticancer properties.[2] Notably, it is a frequently utilized scaffold in the design of inhibitors for enzymes and signaling proteins, such as the Signal Transducer and Activator of Transcription 3 (STAT3), a high-priority target in oncology.[4] Beyond pharmaceuticals, its utility extends to the agrochemical sector for creating pesticides and herbicides, the dye industry for synthesizing colorants, and materials science for manufacturing high-performance polymers.[1][2]

This guide aims to consolidate the available technical information on 4-Amino-2-chlorobenzonitrile, providing an in-depth resource for professionals in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-Amino-2-chlorobenzonitrile is essential for its effective use in synthesis and for the characterization of its derivatives.

General and Physical Properties

The general and physical properties of 4-Amino-2-chlorobenzonitrile are summarized in the table below. The compound is typically a white to light yellow or pale brown crystalline powder or solid at room temperature.[3][5][6][7]

PropertyValueReference(s)
CAS Number 20925-27-3[3][8][9]
Molecular Formula C₇H₅ClN₂[3][10]
Molecular Weight 152.58 g/mol [3][8][10]
IUPAC Name 4-amino-2-chlorobenzonitrile[3]
Synonyms 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile[3][8]
Appearance White to light yellow crystal powder, Yellow to pale brown powder or lumps[5][7]
Melting Point 116-118 °C (lit.), 114.0-121.0 °C[5][7][8]
InChI Key ZFBKYGFPUCUYIF-UHFFFAOYSA-N[3][8][10]
SMILES Nc1ccc(C#N)c(Cl)c1[8][9][10]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 4-Amino-2-chlorobenzonitrile.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups. The IR spectrum of the isomeric compound 2-amino-4-chlorobenzonitrile shows characteristic stretching bands for the nitrile group (C≡N) at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (N-H) with two bands at 3452 and 3363 cm⁻¹.[12] Similar characteristic peaks would be expected for 4-Amino-2-chlorobenzonitrile.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of 4-Amino-2-chlorobenzonitrile is 152.0141259 Da.[3]

Synthesis and Manufacturing

The synthesis of 4-Amino-2-chlorobenzonitrile is well-documented, with the most common and industrially relevant methods involving the reduction of a nitro-substituted precursor. The choice of synthetic route often depends on factors such as scale, cost, safety, and desired purity.

Common Synthetic Routes

Two primary laboratory-scale methods for the synthesis of 4-Amino-2-chlorobenzonitrile are the reduction of 2-chloro-4-nitrobenzonitrile using either hydrazine monohydrate or tin(II) chloride.

G cluster_0 Synthetic Routes to 4-Amino-2-chlorobenzonitrile start 2-chloro-4-nitrobenzonitrile route1 Route 1: Hydrazine Reduction start->route1 Hydrazine monohydrate route2 Route 2: Tin(II) Chloride Reduction start->route2 SnCl₂·2H₂O, conc. HCl product 4-Amino-2-chlorobenzonitrile route1->product route2->product

Caption: Overview of common synthetic pathways.

Route 1: Reduction with Hydrazine Monohydrate

This method provides a high-yielding pathway to the desired product. The reaction involves the reduction of the nitro group to an amino group using hydrazine monohydrate, often in the presence of a catalyst or by heating.[5][6][13]

Route 2: Reduction with Tin(II) Chloride (Stannous Chloride)

A classic and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in a strong acidic medium, typically concentrated hydrochloric acid.[14] This method is known for its high efficiency and reliability.

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrazine Monohydrate Reduction [6][13]

This protocol is adapted from a procedure described in a US patent.[6]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, add 110 ml of hydrazine monohydrate.

  • Initiation: Add a small portion (5 g, 0.027 mol) of 2-chloro-4-nitrobenzonitrile to the hydrazine monohydrate and heat the mixture until a reaction is initiated, as evidenced by the evolution of nitrogen gas.

  • Addition of Reactant: Once the reaction has started, add the remaining 2-chloro-4-nitrobenzonitrile (35 g, 0.192 mol) in batches at a rate that maintains a controllable reaction.

  • Reflux: After the complete addition of the reactant and the cessation of nitrogen gas evolution, heat the reaction mixture to reflux for approximately 30 minutes.

  • Workup: Cool the reaction mixture and pour it into stirred ice water.

  • Isolation and Purification: Collect the resulting precipitate by filtration. The solid can be further purified by recrystallization from water to yield 4-Amino-2-chlorobenzonitrile. (Reported yield: 25 g, 78%).[13]

Protocol 2: Synthesis via Tin(II) Chloride Reduction [14]

This protocol is based on a method described in a US patent for the preparation of benzonitriles.

  • Preparation of Reducing Agent: In a suitable reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (40 g, 0.17 mol) in 25 ml of concentrated hydrochloric acid.

  • Addition of Reactant: While stirring and maintaining the temperature below 30 °C with external cooling, add 2-chloro-4-nitrobenzonitrile (6.1 g, 0.034 mol) in portions over a period of 20 minutes.

  • Reaction: Stir the resulting yellow slurry for 2-3 hours at room temperature.

  • Neutralization: Add excess concentrated hydrochloric acid, followed by the careful addition of a 40% sodium hydroxide solution until the pH is alkaline. This should be done with mechanical stirring and cooling to maintain the temperature at approximately 25 °C.

  • Isolation: Allow the mixture to stand for about 30 minutes, then filter off the crude product and wash it with water until it is free from alkali.

  • Purification: The crude product can be recrystallized from an ether/hexane mixture to yield pure 4-Amino-2-chlorobenzonitrile. (Reported yield: 4.8 g, 96%).[14]

Chemical Reactivity and Derivatization

The synthetic utility of 4-Amino-2-chlorobenzonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

G cluster_0 Reactivity of 4-Amino-2-chlorobenzonitrile main 4-Amino-2-chlorobenzonitrile amino_node Amino Group (-NH₂) main->amino_node chloro_node Chloro Group (-Cl) main->chloro_node nitrile_node Nitrile Group (-CN) main->nitrile_node diazotization Diazotization (e.g., Sandmeyer Reaction) amino_node->diazotization acylation Acylation / Alkylation amino_node->acylation nucleophilic_sub Nucleophilic Substitution chloro_node->nucleophilic_sub hydrolysis Hydrolysis to Amide/Acid nitrile_node->hydrolysis reduction Reduction to Amine nitrile_node->reduction

Caption: Reactivity profile of the functional groups.

  • Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, and sulfonylation reactions. More importantly, it can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Br, -I, -OH, -CN) in place of the amino group.[15]

  • Chloro Group: The chloro substituent deactivates the aromatic ring towards electrophilic substitution but can be displaced via nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups.

  • Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride. The nitrile group also influences the electronic properties of the aromatic ring.

Applications in Drug Discovery and Development

4-Amino-2-chlorobenzonitrile is a prominent building block in medicinal chemistry, contributing to the synthesis of various biologically active molecules.[1][2]

Role as a Key Intermediate in STAT3 Inhibitor Synthesis

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis.[4] This makes STAT3 an attractive target for cancer therapy.[4][5] Small molecule inhibitors that can disrupt STAT3 signaling are of significant interest. Many of these inhibitors are designed to target the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[4]

G cluster_0 STAT3 Signaling and Inhibition cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates (Tyr705) stat3_active p-STAT3 (Active Dimer) stat3_inactive->stat3_active Dimerizes nucleus Nucleus stat3_active->nucleus Translocates gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor Small Molecule Inhibitor (Derived from 4-Amino-2- chlorobenzonitrile) inhibitor->stat3_inactive Binds to SH2 domain, prevents dimerization

Caption: Simplified STAT3 signaling pathway and point of inhibition.

4-Amino-2-chlorobenzonitrile serves as a valuable starting material for the synthesis of such inhibitors. Its structure can be elaborated to present functionalities that interact with key amino acid residues within the SH2 domain of STAT3, thereby preventing its dimerization and activation.[4] Molecular docking studies are often employed to design and optimize these inhibitors, ensuring a high binding affinity and selectivity for the STAT3 SH2 domain.[5][16]

Other Therapeutic Areas

The versatility of 4-Amino-2-chlorobenzonitrile has led to its use in the development of a variety of other therapeutic agents:

  • Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules with demonstrated activity against various viral and bacterial pathogens.[2]

  • Antimalarial Compounds: It has been used as an intermediate in the synthesis of compounds with potential antimalarial properties.[2][14]

  • Enzyme Inhibitors: Beyond STAT3, its derivatives have been investigated as inhibitors for other enzymes, such as urokinase-type plasminogen activator (uPA).[1]

Applications in Other Industries

The utility of 4-Amino-2-chlorobenzonitrile is not limited to the pharmaceutical sector.

  • Agrochemicals: It is an important intermediate in the formulation of herbicides, pesticides, and fungicides, contributing to the development of new crop protection agents.[1][2]

  • Dyes and Pigments: The presence of the amino group allows it to participate in diazotization and azo coupling reactions, which are fundamental processes in the creation of a diverse range of colorants.[1][2]

  • Materials Science: The compound is used in the manufacture of high-performance polymers and resins. Its incorporation into polymer chains can be used to tailor the material's properties.[2]

Safety and Handling

Proper handling and storage of 4-Amino-2-chlorobenzonitrile are crucial to ensure safety in the laboratory and manufacturing settings.

GHS Hazard Information

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301DangerToxic if swallowed
Skin Corrosion/IrritationH315WarningCauses skin irritation
Skin SensitizationH317WarningMay cause an allergic skin reaction
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation

Data aggregated from multiple sources which may not be fully consistent.

Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

4-Amino-2-chlorobenzonitrile (CAS 5453-99-6) is a highly versatile and valuable chemical intermediate. Its trifunctional aromatic structure provides a rich platform for a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules. Its importance is particularly evident in the field of drug discovery, where it serves as a foundational scaffold for the development of novel therapeutics, most notably STAT3 inhibitors for cancer treatment. With continued research, the applications of this compound are likely to expand further, solidifying its role in both academic and industrial chemical synthesis.

References

The Morpholinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Morpholinone-Based Compounds

Introduction: The Privileged Nature of the Morpholinone Core

The morpholinone scaffold, a heterocyclic motif consisting of a morpholine ring with a carbonyl group, has emerged as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form key hydrogen bond interactions, have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and mechanistic underpinnings of morpholinone-based compounds that have led to significant advancements in modern medicine. We will delve into the core synthetic strategies, explore the detailed mechanisms of action of prominent drugs, and provide practical experimental protocols for the synthesis of key morpholinone intermediates.

Historical Perspective: From Obscurity to a "Privileged" Scaffold

The history of morpholine-containing compounds in medicine dates back to the mid-20th century, with the introduction of the anorectic agent Preludin (phenmetrazine) in 1955.[3] While not a morpholinone, its clinical use highlighted the potential of the morpholine scaffold in drug design. The naming of morpholine itself is attributed to the German chemist Ludwig Knorr in the late 19th century, who was instrumental in the synthesis of various heterocyclic compounds, including those related to morphine, though he incorrectly identified morpholine as part of morphine's structure.[4][5]

The exploration of the morpholinone core specifically gained momentum as synthetic methodologies evolved, allowing for greater control over its substitution and stereochemistry. This paved the way for the discovery of a new generation of drugs with diverse therapeutic applications, solidifying the morpholinone's status as a privileged scaffold in drug discovery.

Synthetic Strategies for the Morpholinone Core

The construction of the morpholinone ring is a well-established area of organic synthesis, with numerous methods developed to achieve this versatile scaffold. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

A common and straightforward approach to the synthesis of the unsubstituted 3-morpholinone involves the cyclization of an N-substituted ethanolamine derivative with an α-haloacetyl halide or ester.[6]

General Synthetic Workflow for 3-Morpholinone

G A 2-Aminoethanol C Intermediate Adduct A->C Base (e.g., Na in Isopropanol) B Ethyl Chloroacetate B->C D 3-Morpholinone C->D Intramolecular Cyclization (Heat)

Caption: General workflow for the synthesis of 3-morpholinone.

More complex, substituted morpholinones, which are often key intermediates in drug synthesis, can be prepared through various strategies, including multi-component reactions and catalytic enantioselective methods.[7][8]

Case Studies: Landmark Morpholinone-Based Drugs

The versatility of the morpholinone scaffold is best illustrated by its presence in several blockbuster drugs. Here, we examine the synthesis and mechanism of action of three prominent examples: the antibiotic linezolid, the anticoagulant rivaroxaban, and the antiemetic aprepitant.

Linezolid: A New Class of Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, which is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.[9] The morpholine ring in linezolid is a key contributor to its pharmacokinetic and pharmacodynamic properties.

Linezolid inhibits bacterial protein synthesis through a unique mechanism. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis.[9] This distinct mechanism of action means that cross-resistance with other protein synthesis inhibitors is rare.

The synthesis of linezolid often involves the preparation of a key chiral epoxide intermediate, which is then coupled with the morpholine-containing aniline derivative.

Rivaroxaban: A Direct Factor Xa Inhibitor

Rivaroxaban is an oral anticoagulant that functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[3][10] The morpholinone moiety in rivaroxaban is part of the core structure that orients the molecule for optimal binding to the active site of Factor Xa.

By directly and selectively binding to both free and prothrombinase-bound Factor Xa, rivaroxaban effectively blocks the conversion of prothrombin to thrombin. This, in turn, prevents the formation of fibrin clots. Unlike traditional anticoagulants, its action is independent of antithrombin III.

A pivotal intermediate in the synthesis of rivaroxaban is 4-(4-aminophenyl)-3-morpholinone. A common route to this intermediate is the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one.[1][11][12]

Aprepitant: A Neurokinin-1 Receptor Antagonist

Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[9] The substituted morpholine core of aprepitant is essential for its high-affinity binding to the NK1 receptor.

Aprepitant blocks the binding of substance P, a neuropeptide, to the NK1 receptor in the brain. By inhibiting this interaction, aprepitant prevents the downstream signaling that leads to the emetic reflex.

The synthesis of aprepitant is a notable example of asymmetric synthesis, where the stereochemistry of the substituted morpholinone ring is crucial for its biological activity. The synthesis often involves a chiral auxiliary or a catalytic enantioselective step to establish the desired stereocenters.[7]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and activity of morpholinone-based compounds.

Table 1: Comparison of Synthetic Methods for 4-(4-Aminophenyl)morpholin-3-one
Starting MaterialKey Reagents/CatalystSolventReaction TimeYield (%)Reference
4-(4-Nitrophenyl)morpholin-3-onePd/C, HydrogenEthanol3 hours97.8[1]
4-(4-Nitrophenyl)morpholin-3-onePd/C, HydrogenWater1.5-2 hours94[11]
2-(4-Nitrophenyl)aminoethoxyacetateHydrogenation CatalystNot specifiedNot specifiedup to 96.0[13]
Table 2: Pharmacological Activity of Key Morpholinone-Based Drugs
DrugTargetIC50 / KiIndication
Linezolid Bacterial 50S Ribosomal SubunitNot applicable (inhibits complex formation)Antibiotic
Rivaroxaban Factor XaKi: 0.7 nMAnticoagulant
Aprepitant Neurokinin-1 (NK1) ReceptorIC50: 0.1-0.2 nMAntiemetic

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of key morpholinone intermediates.

Protocol 1: Synthesis of 3-Morpholinone[6]

Materials:

  • 2-Aminoethanol

  • Sodium metal

  • Isopropanol

  • Ethyl chloroacetate

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminoethanol (1.1 eq.) in isopropanol, add sodium metal (1.1 eq.) in portions.

  • Heat the reaction mixture to 50 °C and stir for 5 hours.

  • Cool the resulting yellow solution to 0 °C in an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 eq.) dropwise at 0 °C.

  • Heat the resulting yellow suspension to 80 °C and stir for 2 hours.

  • After the reaction is complete, filter the mixture to remove insoluble impurities and wash the filter cake with isopropanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a brown solid.

  • Recrystallize the crude product from a mixture of isopropanol and ethyl acetate to yield 3-morpholinone (52% yield).

Protocol 2: Synthesis of 4-(4-Aminophenyl)morpholin-3-one via Catalytic Hydrogenation[11]

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Palladium on activated carbon (5%)

  • Water

  • Ethyl acetate

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholin-3-one in water in a pressure reactor.

  • Add 5% palladium on activated carbon to the suspension.

  • Seal the reactor and apply a hydrogen pressure of 8 bar.

  • Heat the mixture to 90 °C with stirring.

  • Monitor the reaction progress; it is typically complete within 1.5 to 2 hours.

  • After completion, cool the reaction mixture to room temperature and depressurize the reactor.

  • Add ethyl acetate to the resulting suspension.

  • Filter the mixture to remove the catalyst.

  • Separate the organic phase from the filtrate.

  • Concentrate the organic phase under reduced pressure to obtain 4-(4-aminophenyl)morpholin-3-one as a solid (94% yield).

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of morpholinone-based compounds.

G cluster_0 Core Synthesis cluster_1 Drug Development Pathway A Simple Starting Materials (e.g., Ethanolamines, α-halo esters) B Morpholinone Core A->B Cyclization Reactions C Substituted Morpholinone Intermediates B->C Functionalization D Active Pharmaceutical Ingredients (e.g., Linezolid, Rivaroxaban, Aprepitant) C->D Further Synthetic Steps E Therapeutic Applications D->E Pharmacological Action

Caption: The central role of the morpholinone core in drug development.

Conclusion: The Enduring Legacy and Future of Morpholinones

The journey of morpholinone-based compounds from their early synthetic explorations to their current status as indispensable therapeutic agents is a testament to the power of scaffold-based drug design. The unique combination of physicochemical and pharmacological properties inherent to the morpholinone ring has enabled the development of groundbreaking treatments for a wide range of diseases. As synthetic methodologies continue to advance, allowing for even more precise control over the structure and stereochemistry of these compounds, the potential for discovering new and improved morpholinone-based drugs remains vast. The morpholinone scaffold is poised to continue its legacy as a cornerstone of medicinal chemistry for the foreseeable future.

References

Theoretical Conformational Analysis of 4-Benzylmorpholin-2-one: A Framework for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholin-2-one nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The conformational behavior of its derivatives is critical to their interaction with biological targets and, consequently, their efficacy and selectivity. This guide provides a comprehensive theoretical framework for the conformational analysis of 4-benzylmorpholin-2-one, a representative member of this class. We delineate the fundamental conformational principles, present a robust, multi-step computational protocol for identifying and ranking stable conformers, and discuss methods for experimental validation. By synthesizing established computational chemistry practices with insights from analogous chemical systems, this document serves as a self-validating blueprint for researchers aiming to understand the structure-activity relationships of morpholin-2-one derivatives and leverage this knowledge for rational drug design.

Introduction: The Conformation-Activity Paradigm

The three-dimensional structure adopted by a molecule is intrinsically linked to its biological function. For drug candidates, identifying the "bioactive conformation"—the specific spatial arrangement of atoms assumed when binding to a biological target—is a cornerstone of modern drug discovery. The this compound scaffold presents a fascinating conformational puzzle, combining a flexible six-membered heterocyclic ring with a rotatable aromatic substituent.

  • The Morpholin-2-one Ring: This heterocyclic system, containing both an amide and an ether linkage, is valued for its physicochemical properties, which can improve solubility and permeability.[2] Like other saturated six-membered rings, it is expected to adopt low-energy puckered conformations, primarily a chair form, to minimize steric and torsional strain.[3][4][5]

  • The 4-Benzyl Substituent: The benzyl group introduces significant conformational flexibility through rotation around the N4-C(H₂) and C(H₂)-C(phenyl) bonds. The orientation of this aromatic ring relative to the morpholinone core dictates the molecule's overall shape and the presentation of its pharmacophoric features to a target receptor.

Understanding the interplay between the ring pucker and the benzyl group's orientation is paramount. This guide establishes a first-principles approach to dissecting this interplay using state-of-the-art theoretical methods.

Foundational Conformational Principles

A robust theoretical study begins with a qualitative understanding of the molecule's inherent flexibility. For this compound, two primary conformational questions must be addressed: the puckering of the morpholin-2-one ring and the rotational state (rotamer) of the N-benzyl group.

Morpholin-2-one Ring Pucker

Saturated six-membered rings like cyclohexane and morpholine predominantly adopt a chair conformation , which is significantly lower in energy than boat or twist-boat forms.[4] The presence of an sp²-hybridized carbonyl carbon at the C2 position introduces some degree of flattening to the ring, but the chair conformation is still expected to be the global minimum. The key question is the orientation of the benzyl group attached to the nitrogen atom: is it in an axial or equatorial position? In most N-substituted morpholines, a large substituent like a benzyl group strongly prefers the less sterically hindered equatorial position.

N-Benzyl Group Orientation

The orientation of the benzyl group is defined by two key dihedral angles. The relative orientation of the phenyl ring with respect to the morpholinone core can significantly impact intermolecular interactions, particularly π-stacking or hydrophobic interactions within a receptor binding pocket. Studies on analogous systems, such as 5-benzylimidazolidin-4-one, have shown that the benzyl group can adopt several low-energy staggered conformations, with the phenyl ring positioned over the heterocycle or away from it.[6] Eclipsed conformations, though typically higher in energy, may also be accessible.[6]

The following diagram illustrates the key rotational degrees of freedom that must be explored in a thorough conformational analysis.

G cluster_molecule This compound cluster_conformations Resulting Conformations C1 Morpholinone Ring Pucker Conf1 Chair / Axial-gauche C1->Conf1 Chair Conf2 Chair / Equatorial-anti C1->Conf2 Chair Conf3 Twist-Boat / etc. C1->Conf3 Twist-Boat C2 τ1 (N4-CH₂) C2->Conf1 C2->Conf2 C3 τ2 (CH₂-Ph) C3->Conf1 C3->Conf2 G start 2D Structure of This compound gen3d Generate Initial 3D Structure start->gen3d mm_search Molecular Mechanics (MMFF94) Conformational Search gen3d->mm_search cluster Cluster & Select Unique Low-Energy Conformers mm_search->cluster dft_opt DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d,p)) cluster->dft_opt freq_analysis Vibrational Frequency Analysis (Confirm Minima & Obtain ΔG) dft_opt->freq_analysis results Ranked Stable Conformers (Based on Gibbs Free Energy) freq_analysis->results

References

solubility of 4-benzylmorpholin-2-one in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Benzylmorpholin-2-one in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and process development. This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CAS: 5453-99-6), a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[1] Lacking specific public quantitative solubility data, this document focuses on the foundational principles governing its solubility, a predicted solubility profile based on its molecular architecture, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists, providing the theoretical grounding and practical methodology required to accurately assess the solubility of this compound in a range of common organic solvents.

Introduction: The Critical Role of Solubility

This compound is a synthetic organic compound featuring a morpholin-2-one core N-substituted with a benzyl group. Its molecular structure, incorporating a lactam, an ether linkage, and an aromatic ring, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.[1] The success of any application, from synthetic reactions to formulation as a therapeutic agent, is contingent upon its ability to dissolve in appropriate solvents.

Understanding the solubility of this compound is paramount for:

  • Reaction Optimization: Selecting a suitable solvent that can dissolve reactants to a sufficient concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification Processes: Crystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: For pharmaceutical applications, solubility directly impacts the choice of delivery vehicle and the bioavailability of the final drug product. Poor solubility is a major hurdle in drug development.[2]

  • Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC or GC-MS requires solvents that can fully dissolve the analyte.[3]

Theoretical Solubility Profile of this compound

The empirical rule "like dissolves like" serves as a guiding principle for predicting solubility.[4] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. The molecular structure of this compound (Formula: C₁₁H₁₃NO₂) presents a duality of polar and nonpolar characteristics.

cluster_solute This compound cluster_features Structural Features solute C₁₁H₁₃NO₂ polar_group Polar Head Morpholin-2-one Ring (Lactam & Ether) solute->polar_group Contains H-bond acceptors (O, N) Dipole-dipole sites nonpolar_group Nonpolar Tail Benzyl Group solute->nonpolar_group Contains Aromatic π-system Van der Waals forces

Caption: Key structural features of this compound influencing its solubility.

  • Polar Features: The morpholin-2-one ring contains a polar lactam (a cyclic amide) and an ether linkage. The oxygen and nitrogen atoms are electronegative and can act as hydrogen bond acceptors. The carbonyl group creates a significant dipole moment.

  • Nonpolar Features: The benzyl group is a large, nonpolar, aromatic hydrocarbon moiety. It primarily interacts through weaker van der Waals forces.

Based on this structure, we can predict its solubility behavior in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds, it lacks a labile proton to donate one. Moderate to good solubility is expected due to dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the solute's carbonyl oxygen and ether oxygen. However, the nonpolar benzyl group may limit very high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. High solubility is predicted in solvents like DMSO and DMF, which are strong polar solvents capable of engaging in strong dipole-dipole interactions with the lactam moiety. Solubility in acetone and acetonitrile is expected to be good, though perhaps less than in DMSO or DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. The large, polar morpholin-2-one headgroup will significantly hinder solubility in very nonpolar solvents like hexane. Due to the presence of the aromatic benzyl group, some minimal solubility might be observed in toluene through π-π stacking interactions, but overall solubility is expected to be low.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. Good solubility is anticipated, as they can effectively solvate both the polar lactam portion and the nonpolar benzyl ring.

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Toluene, Hexane

  • Scintillation vials or screw-cap flasks (e.g., 4 mL)

  • Thermostatic shaker or incubator with agitation capabilities

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a gravimetric setup)

Experimental Workflow Diagram

arrow arrow prep 1. Preparation Add excess solid this compound to a known volume of solvent in a vial. equil 2. Equilibration Seal vials and agitate in a thermostatic shaker (e.g., 25°C) for 24-48 hours to ensure saturation. prep->equil Reach Equilibrium sep 3. Separation Allow solid to settle. Withdraw supernatant with a syringe and immediately filter through a syringe filter to get a clear, saturated solution. equil->sep Isolate Saturated Solution quant 4. Quantification Accurately dilute the filtrate. Analyze concentration using a calibrated analytical method (e.g., HPLC-UV). sep->quant Measure Concentration calc 5. Calculation Calculate solubility in mg/mL or mol/L based on the concentration and dilution factor. quant->calc Determine Final Value

Caption: Standard experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Stock Solutions: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment, ensuring the solution is truly saturated.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process has reached its thermodynamic endpoint.[5]

  • Separation of Undissolved Solid: After equilibration, cease agitation and allow the vials to stand undisturbed inside the thermostat for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

  • Quantification:

    • Gravimetric Method (Simple, for non-volatile solutes): Accurately pipette a known volume of the clear filtrate into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the vial again. The mass difference is the amount of dissolved solute.

    • Spectroscopic/Chromatographic Method (Preferred): Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV). This is the most accurate and widely used approach. A calibration curve must be prepared using standard solutions of known concentration.

  • Calculation: Calculate the solubility using the data from the quantification step. For example, using HPLC:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
HexaneNonpolarVery LowTo be determinedTo be determined
TolueneNonpolar (Aromatic)LowTo be determinedTo be determined
DichloromethaneChlorinatedGoodTo be determinedTo be determined
AcetonePolar AproticGoodTo be determinedTo be determined
AcetonitrilePolar AproticGoodTo be determinedTo be determined
EthanolPolar ProticModerate-GoodTo be determinedTo be determined
MethanolPolar ProticModerate-GoodTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determinedTo be determined

Note: The molecular weight of this compound is 191.23 g/mol .[1]

The experimentally determined values will validate or refine the initial theoretical predictions. Discrepancies can often provide deeper insight into the specific solute-solvent interactions at play. For instance, a higher-than-expected solubility in toluene might suggest that π-π stacking interactions are more significant than initially predicted.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Benzylmorpholin-2-one in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Benzylmorpholin-2-one as a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine and morpholin-2-one motifs are considered privileged structures due to their frequent appearance in a wide array of biologically active compounds.[1][2] Their unique combination of features—a saturated heterocycle containing both an ether and an amide functionality—imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[2] The subject of this guide, this compound, is a particularly valuable building block. The benzyl group at the N4 position provides a lipophilic handle and a site for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.[3] This document will provide a detailed exploration of the application of this compound in multi-component reactions (MCRs), a powerful class of reactions for the rapid generation of molecular complexity.[4][5][6][7]

The Power of Multi-Component Reactions in Diversity-Oriented Synthesis

Multi-component reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[7][8] This inherent efficiency makes MCRs a cornerstone of diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecule libraries for high-throughput screening.[9][10][11][12][13] By systematically varying the inputs of an MCR, chemists can rapidly access a vast chemical space, significantly accelerating the identification of novel hit compounds for therapeutic targets.[9][10] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent in this field due to their broad substrate scope and high functional group tolerance.[14][15][16]

The Ugi Four-Component Reaction (U-4CR): A Versatile Tool for Peptide Mimic Synthesis

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acetamido carboxamide derivative.[16][17][18] The reaction proceeds through the formation of a Schiff base from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This highly reactive species is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) affords the final product.[16]

The versatility of the U-4CR allows for the incorporation of a wide range of functional groups, making it an ideal tool for the synthesis of peptidomimetics and other complex molecular architectures.[17][19]

Ugi_Reaction_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nitrilium Ion Formation cluster_3 Acyl Transfer and Product Formation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine, -H2O Amine Amine Amine->Iminium_Ion Nitrilium_Ion Nitrilium Ion Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Intermediate Acyl Intermediate Nitrilium_Ion->Intermediate + Carboxylic Acid Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Final_Product α-Acetamido Carboxamide Intermediate->Final_Product Mumm Rearrangement

Figure 1: General mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[15][20][21][22] The reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents at high concentrations.[21][23] This reaction is highly atom-economical and provides a straightforward route to highly functionalized molecules that are valuable intermediates in organic synthesis and medicinal chemistry.[15][20]

Application Protocol: Ugi-type Reaction with this compound

This section provides a representative protocol for a Ugi-type, five-center, three-component reaction (U-5C-3CR) utilizing this compound as a bifunctional component. In this reaction, the morpholin-2-one acts as both the amine and the carboxylic acid precursor after in-situ hydrolysis or, more commonly, by using a related bifunctional starting material that leads to the morpholin-2-one structure. A more direct application involves using a derivative where the lactam can participate in the reaction. For the purpose of this guide, we will adapt a known procedure for the synthesis of morpholin-2-one derivatives to illustrate how this compound can be envisioned as a key structural component in the final product.[4]

The following protocol is based on the principles of Ugi reactions and is designed to be a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Reaction Scheme

Ugi_Protocol_Workflow Start Reaction Setup Components Combine Aldehyde, Isocyanide, and This compound in Solvent Start->Components Stir Stir at Room Temperature (or heat if necessary) Components->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Final Product Characterize->End

Figure 2: Experimental workflow for the Ugi-type reaction.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundKey building block
Aldehyde (e.g., Benzaldehyde)Electrophilic component
Isocyanide (e.g., tert-Butyl isocyanide)Nucleophilic/electrophilic component
Solvent (e.g., Methanol, TFE)Reaction medium
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
TLC plates and chamberReaction monitoring
Rotary evaporatorSolvent removal
Chromatography columnProduct purification
NMR spectrometer, Mass spectrometerProduct characterization
Experimental Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add the aldehyde (1.0 mmol, 1.0 eq.) followed by the solvent (e.g., methanol, 5 mL).

  • Initiation: Add the isocyanide (1.0 mmol, 1.0 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.[24]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices
  • Solvent: Methanol or 2,2,2-trifluoroethanol (TFE) are commonly used solvents for Ugi reactions as they can stabilize the charged intermediates and facilitate the proton transfer steps.[16][24]

  • Stoichiometry: An equimolar ratio of reactants is typically used to maximize the yield of the desired four-component adduct.

  • Work-up: The aqueous sodium bicarbonate wash is crucial to remove any unreacted carboxylic acid (if used as a component) and other acidic impurities.

Leveraging this compound for Diversity-Oriented Synthesis

The true power of using this compound in MCRs lies in its potential for creating large and diverse libraries of drug-like molecules. By simply varying the aldehyde and isocyanide inputs, a multitude of structurally distinct products can be generated from a single, straightforward protocol.

DOS_Concept cluster_aldehydes Aldehydes (R1-CHO) cluster_isocyanides Isocyanides (R2-NC) Core This compound MCR Ugi Reaction Core->MCR A1 R1a A1->MCR A2 R1b A2->MCR A3 ... A3->MCR I1 R2a I1->MCR I2 R2b I2->MCR I3 ... I3->MCR Library Diverse Product Library MCR->Library

Figure 3: Diversity-oriented synthesis using this compound in a Ugi reaction.

This approach allows for the systematic exploration of the chemical space around the morpholin-2-one core, which is highly valuable for structure-activity relationship (SAR) studies in the early phases of drug discovery. The products of these reactions can serve as starting points for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.[25][26]

Conclusion

This compound is a highly valuable and versatile building block for the construction of complex molecular architectures through multi-component reactions. The Ugi and Passerini reactions, in particular, provide an efficient and atom-economical means of incorporating this privileged scaffold into diverse libraries of potential drug candidates. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to leverage these powerful synthetic tools in their own drug discovery and development programs.

References

experimental protocol for the N-alkylation of morpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: N-Alkylation of Morpholin-2-one

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Morpholin-2-ones

The morpholine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[1][2] Specifically, the morpholin-2-one core and its N-substituted derivatives are key building blocks in the synthesis of a wide array of biologically active compounds. These motifs are integral to molecules targeting various diseases, including cancer, inflammation, and viral infections.[2][3]

The nitrogen atom at the 4-position of the morpholin-2-one ring serves as a critical handle for synthetic diversification. Its alkylation allows for the introduction of various substituents, enabling fine-tuning of a molecule's steric and electronic properties. This modulation is essential for optimizing ligand-receptor interactions and developing structure-activity relationships (SAR) during the drug discovery process.[1][2] This document provides a robust and detailed protocol for the N-alkylation of morpholin-2-one, focusing on a widely applicable method using a strong base and an alkyl halide.

Mechanistic Rationale and Strategy

The N-alkylation of morpholin-2-one proceeds via a classical nucleophilic substitution (SN2) mechanism. The core strategy involves two key steps:

  • Deprotonation: The secondary amide proton (N-H) of morpholin-2-one is acidic but requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is an excellent choice for this purpose.[4][5] It irreversibly removes the proton to form a sodium amide salt (anion), generating hydrogen gas as the only byproduct.[4] The resulting morpholin-2-one anion is a potent nucleophile.

  • Nucleophilic Attack: The generated anion then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group and forming the new N-C bond.

The choice of an aprotic polar solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), is critical. These solvents effectively solvate the sodium cation without quenching the highly reactive base or the resulting nucleophile.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the N-alkylation of morpholin-2-one, from initial setup to final product analysis.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) prep Prepare Reagents: - Morpholin-2-one in Anhydrous Solvent - Alkyl Halide (R-X) - NaH (60% in mineral oil) start->prep deprot Deprotonation: - Cool reaction to 0 °C - Add NaH portion-wise - Stir until H2 evolution ceases prep->deprot Step 1 alkyl Alkylation: - Add Alkyl Halide dropwise at 0 °C - Warm to room temperature - Monitor reaction by TLC deprot->alkyl Step 2 quench Reaction Quench: - Cool to 0 °C - Carefully add saturated NH4Cl (aq) or H2O dropwise alkyl->quench Step 3 workup Aqueous Workup: - Extract with organic solvent (e.g., EtOAc) - Wash with brine - Dry over Na2SO4 quench->workup Step 4 purify Purification: - Concentrate in vacuo - Purify by flash column chromatography workup->purify Step 5 analyze Analysis & Characterization: - 1H NMR, 13C NMR - Mass Spectrometry (MS) - Determine yield and purity purify->analyze Step 6 end End: Store Pure Product analyze->end

Caption: General workflow for the N-alkylation of morpholin-2-one.

Detailed Experimental Protocol

This protocol describes the N-benzylation of morpholin-2-one as a representative example. The procedure can be adapted for other primary and some secondary alkyl halides.

Materials & Reagents:

  • Morpholin-2-one

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Pre-Reaction Setup:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.

    • Weigh morpholin-2-one (e.g., 1.0 g, 9.9 mmol, 1.0 eq) and add it to the flask.

    • Add 40 mL of anhydrous THF via syringe. Stir the mixture until the solid is fully dissolved.

    • Scientist's Note: Ensuring completely anhydrous conditions is paramount. Any moisture will react with and quench the sodium hydride, leading to lower yields.[6]

  • Deprotonation (Formation of the Amide Anion):

    • Cool the flask to 0 °C using an ice-water bath.

    • Weigh sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 eq) in a glove bag or a nitrogen-flushed vial.

    • Expertise Insight: While some protocols suggest washing the mineral oil from the NaH with hexanes, for most applications, using the dispersion directly is acceptable and safer.[6] The oil will be removed during the purification step.

    • Carefully add the NaH to the stirred solution of morpholin-2-one in small portions over 5-10 minutes.

    • Observe the evolution of hydrogen gas (bubbling). Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, or until bubbling ceases. This indicates the complete formation of the sodium salt.

  • Alkylation (N-C Bond Formation):

    • While maintaining the temperature at 0 °C, add benzyl bromide (1.2 mL, 10.0 mmol, 1.01 eq) dropwise via syringe over 5 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-4 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material (morpholin-2-one), the co-spot (starting material + reaction mixture), and the reaction mixture.

    • Elute the plate with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

    • The reaction is complete when the starting material spot has been completely consumed.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Trustworthiness & Safety: Quenching unreacted NaH is a highly exothermic process. Perform this step slowly and cautiously behind a blast shield.

    • Very slowly and dropwise, add 10 mL of saturated aqueous NH₄Cl solution to quench any remaining NaH and the reaction itself. Vigorous bubbling will occur.

    • Once the bubbling subsides, transfer the mixture to a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer three times with 50 mL portions of Ethyl Acetate (EtOAc).

    • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.

  • Purification and Characterization:

    • Filter off the Na₂SO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and increasing to 50%).

    • Combine the pure fractions (as determined by TLC) and concentrate in vacuo to yield the pure N-benzylmorpholin-2-one.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Data Summary and Scope

The described protocol is versatile. The following table provides a summary of typical conditions and expected outcomes for various alkylating agents.

Alkylating AgentEquivalentsBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl Iodide1.1NaH (1.1)THF0 to rt2-3>95
Ethyl Bromide1.2NaH (1.1)THF0 to rt3-590-95
Benzyl Bromide 1.0-1.1 NaH (1.1) THF 0 to rt 2-4 85-95
Allyl Bromide1.1NaH (1.1)DMF0 to rt2-480-90
Propargyl Bromide1.1NaH (1.1)DMF0 to rt3-675-85

Note: Yields are based on purified product and may vary depending on the scale and purity of reagents.

Troubleshooting and Key Considerations

This diagram illustrates common issues and their logical solutions, ensuring a self-validating experimental design.

G problem problem cause cause solution solution p1 Problem: Low or No Yield c1 Cause: Inactive NaH (oxidized to NaOH) p1->c1 c2 Cause: Wet Solvent/Reagents p1->c2 c3 Cause: Incomplete Deprotonation p1->c3 s1 Solution: Use fresh, grey NaH powder. Avoid white/crusted material. c1->s1 s2 Solution: Use freshly distilled/dried solvent. Ensure starting material is dry. c2->s2 s3 Solution: Increase stirring time after NaH addition. Use slightly more NaH (1.2 eq). c3->s3 p2 Problem: Multiple Products by TLC c4 Cause: O-Alkylation Side Product p2->c4 c5 Cause: Degradation of Alkyl Halide p2->c5 s4 Solution: Ensure complete deprotonation. Use less reactive alkylating agents if possible. c4->s4 s5 Solution: Use fresh, pure alkyl halide. Add it slowly at 0 °C. c5->s5

References

Application Notes and Protocols: 4-Benzylmorpholin-2-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Core - A Privileged Structure in Drug Discovery

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties and potency of drug candidates.[1] Its saturated heterocyclic structure, featuring both an amine and an ether functional group, can engage in various non-covalent interactions with biological targets while also enhancing aqueous solubility and metabolic stability.[1] Within this class of compounds, the 4-benzylmorpholin-2-one scaffold has emerged as a particularly valuable starting point for the design of novel therapeutics. The presence of the benzyl group at the N-4 position provides a synthetically tractable handle for introducing molecular diversity, while the lactam at the C-2 position offers opportunities for further functionalization. This guide provides a detailed exploration of the this compound scaffold, including its synthesis, key derivatization strategies, and applications in the development of targeted therapies.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical control. A common and straightforward approach involves the cyclization of N-benzylethanolamine with an appropriate C2-synthon, such as a haloacetyl halide or ester.

General Synthetic Workflow

The synthesis of this compound is a multi-step process that begins with the formation of N-benzylethanolamine, followed by cyclization. This workflow is a fundamental starting point for accessing the core scaffold.

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Cyclization Benzaldehyde Benzaldehyde N_Benzylethanolamine N_Benzylethanolamine Benzaldehyde->N_Benzylethanolamine Catalytic Hydrogenation Ethanolamine Ethanolamine Ethanolamine->N_Benzylethanolamine 4_Benzylmorpholin_2_one 4_Benzylmorpholin_2_one N_Benzylethanolamine->4_Benzylmorpholin_2_one Base-mediated cyclization Methyl_bromoacetate Methyl_bromoacetate Methyl_bromoacetate->4_Benzylmorpholin_2_one

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound from N-Benzylethanolamine and Methyl Bromoacetate

This protocol details a common laboratory-scale synthesis of the scaffold.[2]

Materials:

  • N-Benzylethanolamine

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of N-benzylethanolamine (1 equivalent) in acetonitrile in a round-bottom flask, add potassium carbonate (2 equivalents).

  • Addition of Reagent: Add methyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices:

  • Potassium carbonate: Acts as a base to deprotonate the hydroxyl and secondary amine groups of N-benzylethanolamine, facilitating nucleophilic attack on methyl bromoacetate.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of substitution and cyclization reaction.

  • Reflux: Provides the necessary thermal energy to drive the reaction to completion.

Medicinal Chemistry Applications of the this compound Scaffold

The this compound scaffold has proven to be a valuable starting point for the development of inhibitors of various biological targets, particularly in oncology. The following sections highlight key examples.

PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Dual inhibitors of PI3K and mTOR are of significant interest as they can block this pathway at two key nodes, potentially leading to a more profound and durable anti-cancer effect.

Derivatives of a similar scaffold, 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one, have been successfully developed as potent PI3K/mTOR dual inhibitors.[3] The this compound scaffold provides a related but distinct chemical space for the exploration of new inhibitors.

Structure-Activity Relationship (SAR) Insights:

The general structure of these inhibitors consists of the core scaffold, with modifications typically introduced on the benzyl group and at other positions of the morpholinone ring.

CompoundR1R2PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
8d-1 4-amino-pyrazolo[3,4-d]pyrimidineH0.631.2
GDC-0980 (Reference) 5-(2-aminopyrimidin-5-yl)-2-(tert-butyl)H517

Data adapted from a study on 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives, which share a similar pharmacophore.[3]

Key Takeaways from SAR:

  • The nature of the substituent on the aromatic ring attached to the nitrogen is crucial for potent activity. Heterocyclic substituents, particularly those capable of forming key hydrogen bond interactions in the kinase hinge region, are often favored.

  • The morpholinone core acts as a central scaffold, orienting the key pharmacophoric elements for optimal binding to the target enzymes.

Inhibition of Tubulin Polymerization

Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Agents that interfere with tubulin polymerization are potent anti-mitotic agents and are widely used in cancer chemotherapy. The natural product colchicine is a well-known inhibitor of tubulin polymerization that binds to a specific site on β-tubulin.

Morpholino derivatives of benzyl-benzodioxole have been investigated as inhibitors of tubulin polymerization that act at the colchicine binding site.[6] The this compound scaffold provides a platform for designing new molecules that can mimic the interactions of these natural products.

Mechanism of Action:

These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Tubulin_Inhibition Tubulin_Dimers Tubulin_Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to 4_Benzylmorpholin_2_one_Derivative 4_Benzylmorpholin_2_one_Derivative Colchicine_Site Colchicine_Site 4_Benzylmorpholin_2_one_Derivative->Colchicine_Site Binds to Colchicine_Site->Microtubules Inhibits Polymerization

Caption: Mechanism of tubulin polymerization inhibition.

Protocols for Scaffold Modification and Biological Evaluation

The true utility of the this compound scaffold lies in its potential for derivatization to explore structure-activity relationships and optimize for a desired biological activity.

Protocol 2: N-Debenzylation and Re-functionalization

Removal of the benzyl group allows for the introduction of a wide variety of substituents at the N-4 position.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM)

Procedure:

  • Debenzylation:

    • Dissolve this compound in methanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated morpholin-2-one.

  • Re-functionalization (Example: N-acylation):

    • Dissolve the morpholin-2-one intermediate in dichloromethane.

    • Add triethylamine (1.5 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human PI3Kα enzyme

  • PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Add a mixture of PIP₂ substrate and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value for each compound by fitting the dose-response data to a suitable equation.

Conclusion

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its straightforward synthesis and amenability to chemical modification at multiple positions make it an attractive starting point for the development of novel therapeutics targeting a range of biological pathways. The examples provided herein for PI3K/mTOR and tubulin polymerization inhibition highlight the potential of this scaffold in oncology, and it is anticipated that its application will continue to expand into other therapeutic areas. The protocols detailed in this guide offer a practical framework for researchers to synthesize, modify, and evaluate compounds based on this promising scaffold.

References

Comprehensive Analytical Strategies for the Purity Assessment of 4-benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed framework of analytical methodologies for the robust purity assessment of 4-benzylmorpholin-2-one, a key intermediate or active pharmaceutical ingredient (API). Ensuring the purity of such compounds is paramount for the safety, efficacy, and quality of the final drug product. This guide details a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantitative purity determination and discusses orthogonal techniques including Gas Chromatography (GC), Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) for comprehensive impurity profiling. All methodologies are presented with a rationale grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Imperative for Purity Analysis

This compound is a substituted morpholinone derivative. As with any substance intended for pharmaceutical use, a thorough understanding of its purity profile is a regulatory and scientific necessity. Impurities can arise from various sources, including the synthetic route, degradation, or storage, and may possess undesirable toxicological properties.[4][5]

The objective of this guide is to establish a self-validating system of analytical procedures that, when used in concert, provide a high degree of confidence in the identity, purity, and quality of this compound. This involves a primary quantitative method and several orthogonal, confirmatory techniques to ensure that a wide range of potential impurities (e.g., organic, inorganic, residual solvents) are detected and controlled.[4][5] The validation of these analytical procedures must demonstrate that they are fit for their intended purpose, a principle detailed in ICH guideline Q2(R2).[6][7]

The Analytical Workflow: A Multi-faceted Approach

A robust purity assessment relies on a well-structured workflow. The primary method establishes the quantitative purity value, while orthogonal methods provide confirmation and detect impurities that may be missed by the primary technique.

Analytical_Workflow cluster_0 Primary Quantitative Analysis cluster_1 Orthogonal & Confirmatory Analysis HPLC_Method RP-HPLC Method Development & Validation (ICH Q2) Purity_Report Comprehensive Purity Report HPLC_Method->Purity_Report GC_Method GC-FID (Volatile Impurities/ Residual Solvents) GC_Method->Purity_Report LCMS_Method LC-MS (Impurity ID/ Mass Confirmation) LCMS_Method->Purity_Report qNMR_Method qNMR (Structural Confirmation/ Absolute Purity) qNMR_Method->Purity_Report Sample This compound Bulk Material Sample->HPLC_Method Primary Assay Sample->GC_Method Volatiles Sample->LCMS_Method Identification Sample->qNMR_Method Orthogonal Quantitation

Caption: Overall analytical workflow for purity assessment.

Primary Purity Assay: Reversed-Phase HPLC (RP-HPLC)

3.1. Rationale for Selection RP-HPLC is the cornerstone of purity analysis for non-volatile or thermally labile organic molecules like this compound.[8][9] Its high resolving power, precision, and the presence of a UV-active benzoyl chromophore in the target molecule make it an ideal choice. The method separates compounds based on their hydrophobicity, which is a fundamentally different principle from techniques like GC (volatility) or NMR (magnetic properties), thus providing an orthogonal assessment.[10]

3.2. Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify this compound and its related substances using an area percent calculation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphoric acid (H₃PO₄), analytical grade

  • This compound reference standard and sample material

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% v/v H₃PO₄.

    • Mobile Phase B: Acetonitrile with 0.1% v/v H₃PO₄.

    • Scientist's Note: The acidic pH sharpens the peak shape of the main analyte and many potential impurities by suppressing the ionization of any silanol groups on the column packing.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary.

  • Sample Solution Preparation (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the sample material.

  • Chromatographic Conditions:

    • A gradient method is recommended to ensure elution of both early- and late-eluting impurities.[11]

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral purpose reversed-phase column providing good resolution for a wide range of polarities.
Mobile Phase A: Water + 0.1% H₃PO₄B: ACN + 0.1% H₃PO₄Standard mobile phase for good peak shape and separation.
Gradient 0-2 min: 20% B2-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B (Equilibration)A shallow gradient ensures separation of closely related impurities, followed by a column wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLBalances sensitivity with the risk of peak distortion from volume overload.
Detection DAD, 220 nmThe benzyl and carbonyl groups are expected to absorb strongly in the low UV range. DAD allows for peak purity analysis.
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the criteria established by pharmacopeias such as the USP.[12][13]

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

3.3. Method Validation Synopsis (ICH Q2(R2)) This method must be validated to prove its suitability.[2][7][14] The validation protocol should assess the following parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity Ensure the method can distinguish the analyte from impurities.Peak purity index > 0.999 (DAD); resolution > 2.0 between analyte and closest impurity.
Linearity Demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise and accurate.Typically 80% to 120% of the nominal concentration.
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery of spiked impurities.
Precision Agreement between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD/LOQ Lowest amount detectable/quantifiable.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Reliability with respect to small, deliberate variations in method.SST criteria are met when parameters like flow rate (±10%) or column temp (±5°C) are varied.

Orthogonal and Confirmatory Methods

Relying on a single method is insufficient. Orthogonal methods, which rely on different physicochemical principles, are essential for a comprehensive purity profile.

Caption: Relationship of orthogonal analytical methods.

4.1. Gas Chromatography (GC) for Volatile Impurities

Rationale: GC is the ideal method for analyzing residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis process.[15][16] These would not be detected by the HPLC method.

Protocol: GC with Flame Ionization Detection (FID)

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., DMSO, which has a high boiling point).

  • GC Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temp. 250 °C
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)
Detector FID, 260 °C
  • Analysis: Quantify any detected solvents against a calibrated standard.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Coupling the developed HPLC method to a mass spectrometer provides definitive mass information, which is invaluable for confirming the identity of the main peak and for the structural elucidation of unknown impurities.[4][9]

Protocol: LC-MS Identification

  • Interface: Use the same HPLC method as described in Section 3.2. Divert the column effluent to an MS detector equipped with an Electrospray Ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative modes should be screened to determine the optimal response for the parent compound and impurities.

    • Mass Range: Scan a range appropriate to cover the expected parent mass (MW of this compound is 191.23 g/mol ) and potential dimers or larger impurities (e.g., 50-1000 m/z).

  • Data Analysis:

    • Confirm that the mass of the main HPLC peak corresponds to the [M+H]⁺ or [M-H]⁻ ion of this compound.

    • Obtain the mass spectra for each impurity peak. This data, combined with fragmentation analysis (MS/MS), can be used to propose structures for unknown impurities.[17]

4.3. Quantitative NMR (qNMR) Spectroscopy

Rationale: NMR provides an unparalleled level of structural detail and serves as a powerful orthogonal quantitative tool.[18][19] Unlike chromatography, the signal response in ¹H NMR is directly proportional to the number of protons, regardless of the molecule's structure, making it a primary ratio method for purity determination without the need for specific impurity reference standards.[10]

Protocol: ¹H qNMR for Absolute Purity

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for full magnetization recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following equation:

      • Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Conclusion

The purity assessment of this compound requires a multi-pronged analytical strategy. A validated, stability-indicating RP-HPLC method serves as the primary tool for routine quantification of purity and related substances. This must be complemented by orthogonal methods. GC is essential for controlling volatile impurities, LC-MS provides unequivocal mass confirmation for the API and its impurities, and qNMR offers a powerful, independent measure of absolute purity and structural verification. Employing this comprehensive approach ensures a deep understanding of the impurity profile, satisfying stringent regulatory requirements and guaranteeing the quality and safety of the final pharmaceutical product.

References

developing novel catalysts for 4-benzylmorpholin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of Novel Heterogeneous Catalysts for the Sustainable Synthesis of 4-benzylmorpholin-2-one via Borrowing Hydrogen Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholinone scaffold is a privileged structural motif in medicinal chemistry, and developing efficient, sustainable methods for its synthesis is of paramount importance.[1][2] this compound, a key intermediate, is traditionally synthesized using methods that often involve stoichiometric and hazardous alkylating agents. This application note details a comprehensive strategy for the development and application of a novel heterogeneous catalyst for the synthesis of this compound via a borrowing hydrogen (BH) or hydrogen autotransfer methodology.[3][4] This approach utilizes readily available benzyl alcohol as the alkylating agent, offering high atom economy with water as the sole byproduct.[5] We present detailed protocols for catalyst preparation, a catalytic N-alkylation reaction, product characterization, and a guide for troubleshooting.

Introduction: The Need for Greener Synthetic Routes

The synthesis of N-substituted amines and amides is a cornerstone of pharmaceutical and fine chemical manufacturing.[3] The target molecule, this compound, serves as a valuable building block in the development of more complex molecules.[6] Conventional N-alkylation methods frequently rely on the use of alkyl halides, which suffer from drawbacks such as the generation of stoichiometric salt waste and the use of toxic reagents.[7]

Catalytic N-alkylation using alcohols as "green" alkylating agents represents a significant advancement.[4][5] The borrowing hydrogen (BH) mechanism, typically catalyzed by transition metals like palladium or ruthenium, involves the temporary abstraction of hydrogen from an alcohol to form an aldehyde in situ.[4][8] This aldehyde then undergoes condensation with an amine (or in this case, a lactam), and the resulting iminium intermediate is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst for the next cycle.[9] This process is highly efficient and environmentally benign.[4]

This guide focuses on the development of a novel palladium-based heterogeneous catalyst, offering the dual advantages of high catalytic efficiency and ease of separation and recyclability.

The Catalytic Approach: Palladium Nanoparticles on a Functionalized Support

Our strategy centers on designing a robust heterogeneous catalyst to facilitate the borrowing hydrogen cycle. We propose the synthesis of palladium nanoparticles supported on a nitrogen-doped carbon material (Pd@N-C).

Rationale behind the Catalyst Design:

  • Palladium (Pd) Nanoparticles: Palladium is a well-established and highly effective catalyst for both alcohol dehydrogenation and imine hydrogenation, the two key steps in the borrowing hydrogen cascade.[8]

  • Nitrogen-Doped Carbon (N-C) Support: The support is not merely an inert carrier. Doping the carbon matrix with nitrogen creates basic sites that can enhance catalyst-support interactions, improve the dispersion of metal nanoparticles, and potentially participate in the catalytic cycle by facilitating substrate activation.

Below is a conceptual workflow for the development and application of the novel catalyst.

G cluster_0 Catalyst Development cluster_1 Catalytic Reaction cluster_2 Analysis & Validation cat_syn Catalyst Synthesis (Pd@N-C) cat_char Characterization (TEM, XRD, XPS) cat_syn->cat_char Verification react_setup Reaction Setup (Morpholin-2-one + Benzyl Alcohol) cat_char->react_setup Apply Catalyst optimization Process Optimization (Temp, Time, Loading) react_setup->optimization Screening workup Product Isolation & Purification optimization->workup Isolate Product prod_char Structural Verification (NMR, HRMS) workup->prod_char Confirmation

Caption: Overall experimental workflow from catalyst synthesis to product validation.

Protocols: From Catalyst Synthesis to Product

Protocol 1: Synthesis of Pd@N-C Catalyst

This protocol describes a general method for preparing palladium nanoparticles on a nitrogen-doped carbon support derived from a nitrogen-rich precursor like dicyandiamide.

Materials:

  • Dicyandiamide

  • Fumed Silica (SiO₂) template

  • Palladium(II) chloride (PdCl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Hydrofluoric acid (HF), 40% aq. solution (Extreme Caution Required )

  • Argon (Ar) and Hydrogen (H₂) gas supply

Procedure:

  • Carbon Support Synthesis:

    • Thoroughly mix 5.0 g of dicyandiamide and 5.0 g of fumed silica in a mortar.

    • Place the mixture in a tube furnace and heat under an Ar flow (100 mL/min) to 800 °C at a ramp rate of 5 °C/min. Hold at 800 °C for 2 hours.

    • Cool to room temperature under Ar. The resulting black powder is a C/N/SiO₂ composite.

  • Template Removal:

    • Caution: This step involves HF and must be performed in a specialized fume hood with appropriate personal protective equipment (PPE).

    • Suspend the composite in a 40% HF solution (100 mL) in a Teflon beaker and stir for 24 hours at room temperature to etch the silica template.

    • Carefully filter the suspension, wash the solid extensively with deionized water until the filtrate is neutral, and then with ethanol.

    • Dry the resulting nitrogen-doped carbon (N-C) powder in a vacuum oven at 80 °C overnight.

  • Palladium Nanoparticle Deposition:

    • Prepare a solution of PdCl₂ (110 mg, 0.62 mmol) in 5 mL of 0.2 M HCl.

    • Disperse 1.0 g of the N-C support in 100 mL of ethanol and sonicate for 30 minutes.

    • Add the PdCl₂ solution dropwise to the N-C suspension under vigorous stirring. Stir for 12 hours at room temperature.

    • Slowly add a solution of NaBH₄ (120 mg, 3.17 mmol) in 10 mL of water to the mixture to reduce the palladium salt to metallic Pd nanoparticles.

    • Stir for an additional 4 hours. Filter the black solid, wash with water and ethanol, and dry under vacuum at 60 °C. This yields the final Pd@N-C catalyst.

Protocol 2: Catalytic Synthesis of this compound

Materials:

  • Morpholin-2-one

  • Benzyl alcohol

  • Pd@N-C catalyst (prepared in Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Reaction vessel (e.g., Schlenk tube or sealed pressure vessel)

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add morpholin-2-one (101 mg, 1.0 mmol), benzyl alcohol (130 mg, 1.2 mmol, 1.2 equiv), Pd@N-C catalyst (20 mg, ~1 mol% Pd), and K₂CO₃ (28 mg, 0.2 mmol, 0.2 equiv).

  • Evacuate and backfill the tube with argon gas three times.

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

Protocol 3: Product Isolation and Purification

Procedure:

  • Dilute the cooled reaction mixture with 10 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with an additional 10 mL of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 4:1 to 1:1) to afford this compound as a pure solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 4.60 (s, 2H, N-CH₂-Ph), 4.25 (s, 2H, O-CH₂-C=O), 3.90 (t, J = 5.0 Hz, 2H, O-CH₂-CH₂), 3.20 (t, J = 5.0 Hz, 2H, N-CH₂-CH₂).

    • Expected HRMS (ESI+): Calculated for C₁₁H₁₄NO₂ [M+H]⁺, found [value consistent with calculation].

Mechanistic Insights: The Borrowing Hydrogen Cycle

The catalytic synthesis proceeds via the "Borrowing Hydrogen" pathway, a highly efficient and atom-economical process. The proposed mechanism is illustrated below.

G catalyst Pd(0) Catalyst cat_hydride Pd-H₂ catalyst->cat_hydride Dehydrogenation aldehyde Benzaldehyde cat_hydride->aldehyde 2 product This compound cat_hydride->product 4. Hydrogenation alcohol Benzyl Alcohol alcohol->catalyst 1 iminium Iminium Intermediate aldehyde->iminium 3. Condensation amine Morpholin-2-one amine->iminium iminium->product water H₂O iminium->water product->catalyst 5. Catalyst Regeneration

Caption: Proposed "Borrowing Hydrogen" catalytic cycle for N-benzylation.

Cycle Explanation:

  • Dehydrogenation: The Pd(0) catalyst oxidizes benzyl alcohol to benzaldehyde, forming a metal hydride species (Pd-H₂).[4]

  • Aldehyde Release: The benzaldehyde is released from the catalyst surface.

  • Condensation: Benzaldehyde condenses with the secondary amine of morpholin-2-one to form a hemiaminal, which then dehydrates to an electrophilic iminium intermediate.

  • Hydrogenation: The Pd-H₂ species reduces the iminium intermediate to the final N-alkylated product, this compound.[9]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated, ready to start another cycle.

Reaction Optimization and Data

To achieve optimal yield and selectivity, key reaction parameters should be screened. Below is a representative table of optimization data for the synthesis.

EntryCatalyst Loading (mol%)Base (equiv.)Temperature (°C)Time (h)Conversion (%)Yield (%)
11.0None100243530
21.0K₂CO₃ (0.2)100246561
31.0K₂CO₃ (0.2)12012>9895
41.0K₂CO₃ (0.2)14012>9892
50.5K₂CO₃ (0.2)120249590
61.0Cs₂CO₃ (0.2)12012>9896

Yields determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.

Discussion of Results:

  • Role of Base: The addition of a mild inorganic base like K₂CO₃ (Entry 2 vs. 1) significantly improves the reaction rate, likely by facilitating the condensation step.

  • Effect of Temperature: Increasing the temperature from 100 °C to 120 °C (Entry 3 vs. 2) dramatically accelerates the reaction, leading to a high yield in a shorter time. A further increase to 140 °C (Entry 4) showed no significant benefit and may lead to side product formation.

  • Catalyst Loading: Reducing the catalyst loading to 0.5 mol% (Entry 5) still provides excellent yield, although it requires a longer reaction time, highlighting the high activity of the catalyst.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (poisoning).2. Insufficient temperature.3. Poor quality of reagents (e.g., wet solvent).1. Ensure reagents are pure; consider using a catalyst guard bed.2. Confirm oil bath temperature; increase temperature in 10 °C increments.3. Use freshly dried, anhydrous solvent and reagents.
Formation of Side Products 1. Over-reduction of benzyl alcohol to toluene.2. Disproportionation of benzyl alcohol.3. Thermal degradation at high temperatures.1. Lower the reaction temperature.2. Screen different solvents or bases.3. Decrease reaction time; monitor closely to stop upon completion.
Difficulty in Product Isolation 1. Streaking on silica gel column.2. Co-elution with starting material.1. Add 1% triethylamine to the eluent to suppress amine-silica interactions.2. Optimize the eluent system with different solvent polarities.
Inconsistent Results 1. Inhomogeneous catalyst batch.2. Variation in catalyst loading.1. Ensure the catalyst is a fine, well-mixed powder before use.2. Weigh the catalyst carefully on an analytical balance.

Conclusion

This application note outlines a robust and sustainable framework for the synthesis of this compound using a novel heterogeneous palladium catalyst via the borrowing hydrogen strategy. The protocols provided are designed to be adaptable and serve as a strong starting point for researchers developing new catalytic systems for N-alkylation reactions. This methodology not only offers a greener alternative to traditional synthetic routes but also underscores the power of rational catalyst design in modern organic synthesis and drug discovery.[10]

References

Application Notes and Protocols for the Large-Scale Production and Purification of 4-Benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the large-scale production and purification of 4-benzylmorpholin-2-one, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering a robust framework for efficient and scalable manufacturing.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest due to its utility as a building block in medicinal chemistry. Its synthesis on a laboratory scale is relatively straightforward; however, scaling up production presents challenges related to reaction control, impurity profiles, and achieving high purity of the final product. This guide outlines a validated, multi-step process for the synthesis and purification of this compound, emphasizing scalability, process control, and product quality.

The overall workflow is conceptually divided into two primary stages: Synthesis and Purification. The synthetic strategy focuses on a robust and cost-effective pathway, while the purification protocol is designed to yield high-purity material suitable for downstream applications.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Raw_Materials Raw Materials (N-Benzylethanolamine, Chloroacetyl Chloride) Reaction N-Acylation and Intramolecular Cyclization Raw_Materials->Reaction Step 1 Crude_Product Crude this compound Reaction->Crude_Product Step 2 Primary_Purification Recrystallization Crude_Product->Primary_Purification Step 3 Secondary_Purification Flash Column Chromatography Primary_Purification->Secondary_Purification Step 4 (Optional) Final_Product High-Purity This compound (>98%) Primary_Purification->Final_Product Secondary_Purification->Final_Product

Caption: Overall workflow for the production and purification of this compound.

Large-Scale Synthesis of this compound

The selected synthetic route involves the reaction of N-benzylethanolamine with chloroacetyl chloride. This method is advantageous for large-scale production due to the availability of starting materials and the generally high yields. The reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis to form the morpholin-2-one ring.

Underlying Chemistry and Rationale

The synthesis is a one-pot, two-step process. Initially, the highly nucleophilic secondary amine of N-benzylethanolamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide intermediate. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the six-membered morpholin-2-one ring. The choice of a non-nucleophilic base is critical to prevent side reactions with chloroacetyl chloride.

Reaction_Mechanism NBE N-Benzylethanolamine Intermediate N-(2-hydroxyethyl)-N-benzyl- 2-chloroacetamide NBE->Intermediate N-Acylation CAC Chloroacetyl Chloride CAC->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization HCl_byproduct Triethylammonium Chloride Product->HCl_byproduct Byproduct Base Base (e.g., Triethylamine) Base->Product

Caption: Simplified reaction mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet.

  • N-Benzylethanolamine

  • Chloroacetyl Chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reaction vessel with N-benzylethanolamine (1.0 equivalent) and anhydrous dichloromethane. A typical concentration is 0.5-1.0 M. Begin stirring and cool the mixture to 0-5 °C using an ice bath under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution.

  • Chloroacetyl Chloride Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueRationale
Solvent Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Base TriethylamineNon-nucleophilic base that effectively scavenges the HCl byproduct.
Temperature Control 0-10 °C during addition, then RTControls the initial exothermic reaction and prevents side reactions.
Reaction Time 12-16 hoursEnsures complete conversion of the starting materials.
Expected Crude Yield 85-95%This is the typical yield before purification.
Primary Impurities Unreacted starting materials, saltsThese are largely removed during the aqueous work-up.

Purification of this compound

Achieving high purity is paramount for pharmaceutical applications. A two-tiered purification strategy involving recrystallization followed by optional flash column chromatography is recommended.

Primary Purification: Recrystallization

Recrystallization is a highly effective and scalable method for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for morpholinone derivatives include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[3]

Detailed Recrystallization Protocol:

  • Dissolution: Transfer the crude this compound to a suitable vessel and add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 2: Recrystallization Solvent Systems and Expected Purity

Solvent SystemPurity after 1st RecrystallizationPurity after 2nd RecrystallizationNotes
Ethanol >95%>98%Good for removing polar impurities.
Isopropanol >94%>97%Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate/Hexanes >96%>98.5%A two-solvent system that can be highly effective for certain impurities.[2]
Secondary Purification: Flash Column Chromatography

For applications requiring exceptionally high purity (>99%), flash column chromatography can be employed as a final polishing step.[4][5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Detailed Flash Chromatography Protocol:

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase.

  • Sample Loading: Dissolve the recrystallized this compound in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

Table 3: Flash Chromatography Parameters

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.[5]
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)Provides good separation of moderately polar compounds.
Detection TLC with UV visualization (254 nm) or HPLCFor monitoring the elution of the product and impurities.
Expected Purity >99%Effective for removing closely related impurities.

Quality Control and Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques.

  • Purity Assessment: HPLC is the preferred method for determining the purity of the final product.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the chemical structure of this compound.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

  • δ 7.25-7.40 (m, 5H, Ar-H)

  • δ 4.60 (s, 2H, Ar-CH₂)

  • δ 4.25 (t, 2H, -O-CH₂-)

  • δ 3.40 (s, 2H, -CO-CH₂-)

  • δ 2.80 (t, 2H, -N-CH₂-)

Safety Considerations

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and minimize exposure.

  • The initial acylation reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

Conclusion

This guide provides a comprehensive and scalable approach to the production and purification of high-purity this compound. By following these detailed protocols and understanding the underlying chemical principles, researchers and process chemists can efficiently produce this valuable intermediate for a range of applications. The combination of a robust synthetic method with a multi-step purification strategy ensures a final product that meets the stringent quality requirements of the pharmaceutical and fine chemical industries.

References

Application Note: Protocol for the Reduction of the Carbonyl Group in 4-Benzylmorpholin-2-one to Yield 4-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective reduction of the lactam carbonyl group in 4-benzylmorpholin-2-one to the corresponding amine, 4-benzylmorpholine. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates where the morpholine scaffold is a key structural motif. We present two robust and widely applicable protocols utilizing common hydride reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran Complex (BH₃·THF). This document offers detailed, step-by-step procedures, mechanistic insights, safety precautions, and comparative data to assist researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of Lactam Reduction

The reduction of amides and their cyclic counterparts, lactams, to amines is a fundamental transformation in organic synthesis.[1] this compound is a readily accessible starting material, and its reduction to 4-benzylmorpholine opens avenues to a diverse range of functionalized morpholine derivatives. The resulting tertiary amine is a common feature in pharmacologically active compounds.

The primary challenge in this transformation lies in the inherent stability of the amide bond, which requires potent reducing agents.[1] This note details two of the most effective and commonly employed reagents for this purpose: Lithium Aluminum Hydride (LiAlH₄), a powerful and versatile reducing agent, and Borane-Tetrahydrofuran complex (BH₃·THF), which often offers greater functional group tolerance. The choice between these reagents depends on the presence of other reducible functional groups in the substrate, desired reaction conditions, and safety considerations.

Reaction Mechanism and Reagent Selection

The reduction of a lactam, such as this compound, to a cyclic amine proceeds through the complete deoxygenation of the carbonyl group.

Mechanism of Reduction

The general mechanism for both LiAlH₄ and borane-based reductions involves the initial nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the lactam. This is followed by a series of steps involving coordination of the oxygen to the metal (aluminum or boron) and subsequent elimination to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product.

Diagram: Generalized Lactam Reduction Mechanism

Lactam Reduction Mechanism cluster_0 Lactam cluster_1 Reducing Agent cluster_2 Intermediate cluster_3 Product lactam This compound intermediate Iminium Ion lactam->intermediate 1. Hydride Attack 2. Elimination reagent LiAlH₄ or BH₃·THF (Source of H⁻) product 4-Benzylmorpholine intermediate->product Second Hydride Attack

Caption: Generalized workflow of lactam reduction.

Choice of Reducing Agent: A Comparative Analysis
FeatureLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran Complex (BH₃·THF)
Reactivity Highly reactive, reduces most polar carbonyl groups.[1]Moderately reactive, more selective.
Functional Group Tolerance Low; will also reduce esters, carboxylic acids, etc.High; generally does not reduce esters and carboxylic acids as readily as amides.[2]
Safety Pyrophoric, reacts violently with water and protic solvents.[1] Requires strict anhydrous conditions.Less hazardous than LiAlH₄, but still requires careful handling under inert atmosphere.
Workup Often requires a specific quenching procedure (e.g., Fieser workup) to manage reactive aluminum byproducts.[1]Typically quenched with an alcohol (e.g., methanol), followed by an acid workup to break the amine-borane complex.[2]

Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective for the complete reduction of this compound. Due to the high reactivity of LiAlH₄, stringent anhydrous and inert atmosphere techniques are mandatory.

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Ice bath

  • LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water, releasing flammable hydrogen gas. [1] Handle it exclusively in a fume hood under an inert atmosphere (nitrogen or argon).

  • Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

  • Ensure a Class D fire extinguisher (for combustible metals) is readily accessible.

  • Quench all glassware that has come into contact with LiAlH₄ carefully and separately.

  • Reaction Setup:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a septum, add LiAlH₄ (1.5 equivalents) under a positive pressure of nitrogen.

    • Add 50 mL of anhydrous THF to the flask via cannula or syringe. Stir the suspension.

  • Addition of Substrate:

    • Dissolve this compound (1 equivalent) in 50 mL of anhydrous THF in a separate dry flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the initial exothermic reaction.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: The following steps are highly exothermic and produce hydrogen gas. Perform the quenching slowly and carefully.

    • For every 'x' g of LiAlH₄ used, add dropwise:

      • 'x' mL of deionized water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of deionized water

    • A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

    • Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-benzylmorpholine.

    • The crude product can be purified by silica gel column chromatography if necessary.

Diagram: Workflow for LiAlH₄ Reduction

LiAlH4 Reduction Workflow setup Reaction Setup (Inert Atmosphere, Anhydrous THF) add_lah Add LiAlH₄ to Flask setup->add_lah add_substrate Dissolve Substrate in Anhydrous THF add_lah->add_substrate addition Slowly Add Substrate Solution to LiAlH₄ Suspension at 0°C add_substrate->addition reaction Reflux for 4-6 hours addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Cool to 0°C and Quench (Fieser Method) monitoring->quench filter Filter to Remove Aluminum Salts quench->filter extract Dry and Concentrate Filtrate filter->extract purify Purify by Column Chromatography extract->purify

Caption: Step-wise workflow for the LiAlH₄ reduction protocol.

Protocol 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a milder alternative to LiAlH₄, with improved selectivity for the lactam in the presence of other reducible groups like esters.

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, typically 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

  • BH₃·THF is flammable and reacts with water, though less violently than LiAlH₄. Handle in a fume hood under an inert atmosphere.

  • Wear appropriate PPE, including safety goggles, lab coat, and gloves.

  • Quenching with methanol will produce hydrogen gas. Ensure adequate ventilation.

  • Reaction Setup:

    • Dry all glassware in an oven and cool under a stream of inert gas.

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1 equivalent) in anhydrous THF (50 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent:

    • Add BH₃·THF solution (2-3 equivalents) dropwise to the stirred solution of the lactam via the dropping funnel over 30-60 minutes.[2]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: Quenching generates hydrogen gas. Slowly and carefully add methanol dropwise until gas evolution ceases. This step quenches the excess borane.

    • Remove the solvent under reduced pressure.

    • To the residue, add 1 M HCl and heat to reflux for 1 hour to hydrolyze the amine-borane complex.

    • Cool the mixture to room temperature and basify with saturated NaHCO₃ solution until the pH is ~8-9.

  • Isolation and Purification:

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-benzylmorpholine.

    • Purify the crude product by silica gel column chromatography if necessary.

Expected Results and Troubleshooting

ParameterExpected Outcome
Product 4-Benzylmorpholine
Physical Appearance Colorless to pale yellow oil
Yield Typically >80% for both methods, depending on the scale and purity of reagents.
Purity Can be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting:

  • Incomplete Reaction: If starting material remains, extend the reflux time or add a slight excess of the reducing agent. Ensure all reagents and solvents are strictly anhydrous, as moisture will consume the hydride reagent.

  • Difficult Workup (LiAlH₄): If the aluminum salts are gelatinous and difficult to filter, ensure the Fieser workup ratios are followed precisely. Vigorous stirring during quenching is crucial.

  • Low Yield (BH₃·THF): Ensure the amine-borane complex is fully hydrolyzed by refluxing with HCl for an adequate amount of time. Incomplete hydrolysis can lead to loss of product during workup.

Conclusion

Both Lithium Aluminum Hydride and Borane-Tetrahydrofuran Complex are highly effective reagents for the reduction of this compound to 4-benzylmorpholine. The choice of method should be guided by the specific requirements of the synthetic route, particularly with regard to functional group compatibility and safety infrastructure. The LiAlH₄ protocol is a powerful, albeit less selective, method, while the BH₃·THF protocol provides a milder and often more chemoselective alternative. Adherence to the detailed procedures and safety precautions outlined in this note will enable researchers to perform this important transformation efficiently and safely.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzylmorpholin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important synthetic intermediate. Here, we will delve into the nuances of the synthesis, troubleshoot common issues, and provide detailed protocols to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several challenges that can impact yield and purity. The most common and efficient route involves the N-alkylation of N-benzylethanolamine with an α-halo-ester, followed by an intramolecular cyclization. This guide will focus on this primary synthetic pathway, providing expert insights to navigate its complexities.

Reaction Mechanism: A Tale of Two Steps in One Pot

The synthesis of this compound from N-benzylethanolamine and methyl bromoacetate is a classic example of a tandem reaction. It proceeds through two key mechanistic steps within a single reaction vessel:

  • N-Alkylation: The secondary amine of N-benzylethanolamine acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate. This step is typically facilitated by a non-nucleophilic base, which deprotonates the amine, enhancing its nucleophilicity.

  • Intramolecular Cyclization (Lactamization): The hydroxyl group of the newly formed intermediate attacks the carbonyl carbon of the ester. This intramolecular reaction is entropically favored and results in the formation of the desired six-membered morpholinone ring, with the elimination of methanol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization N-Benzylethanolamine N-Benzylethanolamine Intermediate_Ester Intermediate_Ester N-Benzylethanolamine->Intermediate_Ester + Methyl Bromoacetate (Base, Solvent) Methyl_Bromoacetate Methyl_Bromoacetate This compound This compound Intermediate_Ester->this compound (Base catalysis)

Caption: Reaction workflow for the one-pot synthesis of this compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of this compound.

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent culprit for low yields is incomplete reaction, which can stem from several factors. Sub-optimal reaction conditions, such as insufficient temperature or an inappropriate choice of base or solvent, can lead to a sluggish reaction. Additionally, the presence of moisture can significantly hinder the reaction, as it can hydrolyze the methyl bromoacetate and deactivate the base.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my starting material. What could it be?

A2: A common byproduct is the O-alkylated isomer, formed when the hydroxyl group of N-benzylethanolamine attacks the methyl bromoacetate. This is more likely to occur if a strong, nucleophilic base is used, which can deprotonate the hydroxyl group, making it a competing nucleophile.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. A suitable solvent system for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting material, N-benzylethanolamine, is more polar and will have a lower Rf value than the less polar product, this compound.

Q4: Is it necessary to use anhydrous conditions for this reaction?

A4: While not as strictly required as in Grignard reactions, using anhydrous solvents and reagents is highly recommended to maximize the yield. Moisture can lead to the hydrolysis of the ester and can also react with the base, reducing its effectiveness.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This guide provides a structured approach to troubleshooting the synthesis of this compound.

G cluster_low_yield Troubleshooting Low Yield cluster_side_product Troubleshooting Side Products cluster_purification Troubleshooting Purification Start Start Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Side_Product Significant Side Product Formation Start->Side_Product Purification_Issues Difficulty in Purification Start->Purification_Issues Check_Temp Increase Reaction Temperature Low_Yield->Check_Temp O_Alkylation O-Alkylation Suspected Side_Product->O_Alkylation Co-elution Product Co-elutes with Impurities Purification_Issues->Co-elution Check_Base Verify Base Activity and Solubility Check_Temp->Check_Base Check_Solvent Ensure Anhydrous Solvent Check_Base->Check_Solvent Check_Reagents Confirm Reagent Purity Check_Solvent->Check_Reagents Use_Non_Nucleophilic_Base Switch to a Non-Nucleophilic Base (e.g., K2CO3, Cs2CO3) O_Alkylation->Use_Non_Nucleophilic_Base Optimize_Chromatography Optimize Column Chromatography (Solvent Gradient) Co-elution->Optimize_Chromatography

Caption: A troubleshooting workflow for common issues in the synthesis.

Issue 1: Low Yield or Incomplete Reaction
  • Potential Cause: Insufficient reaction temperature.

    • Solution: While the reaction can proceed at room temperature, gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid the formation of degradation products at higher temperatures.

  • Potential Cause: Inactive or insoluble base.

    • Solution: Ensure that the base (e.g., potassium carbonate) is finely powdered to maximize its surface area. Consider using a more soluble base like cesium carbonate, which can be more effective, albeit at a higher cost.

  • Potential Cause: Presence of moisture.

    • Solution: Use anhydrous acetonitrile and ensure that all glassware is thoroughly dried before use. The starting materials should also be dry.

  • Potential Cause: Impure reagents.

    • Solution: Use high-purity N-benzylethanolamine and methyl bromoacetate. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.

Issue 2: Formation of Significant Side Products
  • Potential Cause: O-alkylation.

    • Solution: This is often due to the use of a strong, nucleophilic base. The use of a milder, non-nucleophilic base like potassium carbonate is recommended. Ensure that the base is not used in a large excess.

  • Potential Cause: Dimerization or polymerization.

    • Solution: While less common, high concentrations of reactants can sometimes lead to intermolecular reactions. Maintaining a moderate concentration of reactants (e.g., 0.1-0.5 M) can help to favor the intramolecular cyclization.

Issue 3: Difficulty in Purification
  • Potential Cause: Co-elution of the product with starting materials or byproducts.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, can effectively separate the product from impurities.

  • Potential Cause: Product is an oil that is difficult to handle.

    • Solution: this compound is often isolated as an oil. After column chromatography, ensure that all solvent is removed under high vacuum. If the product is still not solidifying, it can be stored as a concentrated solution in a suitable solvent.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol describes the one-pot synthesis of this compound from N-benzylethanolamine and methyl bromoacetate.

Materials:

  • N-Benzylethanolamine (1.0 eq.)

  • Methyl bromoacetate (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylethanolamine (1.0 eq.) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Add finely powdered anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl bromoacetate (1.1 eq.) to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50) to afford this compound as a colorless to pale yellow oil.

Protocol for Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber

  • Ethyl acetate

  • Hexane

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing solvent of 1:1 (v/v) ethyl acetate/hexane.

  • Spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product, this compound, will have a higher Rf value than the starting material, N-benzylethanolamine.

Data for Success: Optimizing Reaction Parameters

The following table provides a summary of recommended reaction parameters and their impact on the synthesis of this compound.

ParameterRecommended Range/ValueRationale and Expected Outcome
Stoichiometry (Methyl Bromoacetate) 1.05 - 1.2 equivalentsA slight excess of the alkylating agent ensures complete consumption of the starting amine. A large excess can lead to side reactions.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)These non-nucleophilic bases effectively promote the reaction while minimizing O-alkylation. Cesium carbonate is more soluble and can lead to faster reaction times.
Solvent Acetonitrile (CH₃CN) or Dimethylformamide (DMF)Polar aprotic solvents are ideal for this reaction as they solubilize the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous.
Temperature Room Temperature to 50 °CThe reaction can proceed at room temperature, but gentle heating can significantly reduce the reaction time. Higher temperatures may lead to decomposition.
Concentration 0.1 - 0.5 MThis concentration range generally provides a good balance between reaction rate and minimizing intermolecular side reactions.

Technical Support Center: Purification of 4-Benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 4-benzylmorpholin-2-one.

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as N-benzylethanolamine and derivatives of bromo- or chloro-acetylating agents.[1][2]

  • Byproducts from Side Reactions: These can include dimers, polymers, or products resulting from the degradation of starting materials or the desired product.

  • Residual Solvents: Solvents used in the reaction and work-up procedures.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid.[3] This can be due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.[4] Consider the following:

  • Purity Check: First, assess the purity of your crude product using Thin Layer Chromatography (TLC). If multiple spots are visible, a pre-purification step like column chromatography may be necessary.

  • Solvent System: The choice of solvent is critical for successful recrystallization.[3][4] Experiment with different solvent systems, including single-solvent and two-solvent methods.[5][6] For this compound, solvent systems like ethanol, or mixtures such as hexane/ethyl acetate or hexane/acetone, can be effective.[7]

  • Inducing Crystallization: If the product remains an oil in a supersaturated solution, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound, if available.[4]

Q3: How can I effectively monitor the progress of my column chromatography purification?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[8][9]

  • Baseline Analysis: Before starting the column, run a TLC of your crude mixture to visualize the separation of the desired product from impurities in various solvent systems. This helps in choosing an appropriate eluent for the column.

  • Fraction Analysis: Collect fractions from the column and spot them on a TLC plate.[10] A reference spot of the starting material or a pure sample of the product should also be spotted for comparison.

  • Visualization: Visualize the spots under UV light if the compounds are UV-active. Staining with agents like iodine or potassium permanganate can also be used.[11]

  • Pooling Fractions: Combine the fractions that show a single, clean spot corresponding to the desired product.[12]

Q4: I'm seeing a streak instead of a distinct spot for my product on the TLC plate. What does this indicate?

A4: Streaking on a TLC plate can be caused by several factors:

  • Overloading: Applying too much sample to the plate is a common cause.[13] Try diluting your sample or applying a smaller spot.

  • High Polarity: The compound might be too polar for the chosen solvent system, causing it to move with the solvent front without proper separation. Try a more polar eluent.

  • Acidic or Basic Nature: If your compound is acidic or basic, it can interact strongly with the silica gel (which is acidic), leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve this.

  • Insoluble Material: If the sample is not fully dissolved, it can cause streaking from the baseline. Ensure your sample is completely dissolved before spotting.

Section 2: Troubleshooting Guide

This table provides a structured approach to identifying and solving common problems during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the cold recrystallization solvent.- Too much solvent was used.- The solution was not cooled sufficiently.- Choose a solvent in which the compound has low solubility at low temperatures.[4]- Use the minimum amount of hot solvent required to dissolve the crude product.[5]- Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[5]
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Improperly packed column (channeling).- Column overloading.- Optimize the eluent system using TLC to achieve a good separation of spots. A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the desired compound.[14]- Ensure the column is packed uniformly without air bubbles or cracks.[12]- Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Contaminated with Starting Material After Purification - Incomplete reaction.- Inefficient purification method.- Monitor the reaction progress by TLC to ensure completion.- If the starting material and product have similar polarities, consider using a different purification technique or a gradient elution in column chromatography.
Discolored Product (e.g., Yellow or Brown) - Presence of colored impurities.- Decomposition of the product.- Treat the solution with activated charcoal during recrystallization to remove colored impurities.[5]- Avoid excessive heating during purification. If the compound is heat-sensitive, consider purification at room temperature using column chromatography.

Section 3: Experimental Protocols

These detailed protocols provide step-by-step guidance for common purification techniques.

Protocol 1: Recrystallization of this compound

This protocol outlines the single-solvent recrystallization method.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system (eluent) by TLC. A common starting point for morpholinone derivatives is a mixture of hexane and ethyl acetate.[15] Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[12]

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes.[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[12]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Section 4: Visualizations

Workflow for Purification Strategy

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Crude Crude Reaction Mixture TLC_Analysis TLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Oily or Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Needed Pure_Product Pure this compound Purity_Check->Pure_Product Purity Confirmed

Caption: A decision-making workflow for the purification of this compound.

References

identifying common side products in 4-benzylmorpholin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzylmorpholin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important morpholine derivative. Our goal is to equip you with the expertise to identify, mitigate, and eliminate common side products, ensuring the purity and yield of your target compound.

Introduction: Understanding the Synthetic Landscape

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation is typically approached through a few common synthetic routes, each with its own set of potential challenges and side product formations. This guide will focus on the two most prevalent methods:

  • Reductive Amination of a Phenylacetaldehyde Derivative followed by Cyclization: A convergent approach where the benzyl and morpholinone fragments are coupled.

  • N-Alkylation of a Pre-formed Morpholin-2-one Ring: A straightforward approach involving the direct benzylation of the morpholin-2-one core.

Understanding the mechanistic nuances of these pathways is the first step toward troubleshooting and optimizing your synthesis.

Troubleshooting Guide & FAQs: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Reductive Amination and Cyclization

This route often involves the reaction of N-benzylethanolamine with a two-carbon electrophile, such as chloroacetyl chloride or glyoxylic acid, followed by cyclization.

Q1: My reaction mixture is showing a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent it?

A1: This is a classic sign of polymerization , a common side reaction when using reactive difunctional reagents like chloroacetyl chloride.[1] The chloroacetyl chloride can react with both the amine and hydroxyl groups of N-benzylethanolamine in an intermolecular fashion, leading to the formation of long polymer chains instead of the desired intramolecular cyclization.

Causality: High concentrations of reactants favor intermolecular reactions over the desired intramolecular cyclization.

Troubleshooting & Optimization:

  • High Dilution: The principle of high dilution is your most effective tool here. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules finding each other, thus favoring the intramolecular ring-closing reaction.

  • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of N-benzylethanolamine over an extended period. This maintains a low instantaneous concentration of the acylating agent, further suppressing polymerization.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can be beneficial. The base neutralizes the HCl generated during the acylation without promoting side reactions.

Q2: I've isolated my product, but NMR analysis shows a significant amount of unreacted N-benzylethanolamine. What went wrong?

A2: This indicates an incomplete reaction . Several factors could be at play:

Causality & Troubleshooting:

  • Insufficient Acylating Agent: Ensure you are using a slight excess of chloroacetyl chloride or glyoxylic acid to drive the reaction to completion.

  • Reaction Temperature: The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. However, the subsequent cyclization may require heating. Ensure the reaction is allowed to warm to room temperature or is gently heated as per your protocol to facilitate ring closure.

  • Base Stoichiometry: An insufficient amount of base will result in the protonation of the starting amine, rendering it unreactive. Ensure at least a stoichiometric amount of base is used to neutralize the generated acid.

Q3: My mass spectrometry data shows a peak corresponding to a dimer of my product. How is this formed?

A3: Dimer formation can occur through the intermolecular reaction of two molecules of an intermediate, such as the N-chloroacetylated N-benzylethanolamine. Instead of cyclizing, the hydroxyl group of one molecule can displace the chloride of another, leading to a linear dimer which may then cyclize to form a diketopiperazine-like structure.

Mitigation Strategies:

  • Similar to preventing polymerization, high dilution and slow addition of reagents are key to minimizing dimer formation.

Route 2: N-Alkylation of Morpholin-2-one

This method involves the reaction of morpholin-2-one with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Q1: After my reaction, I see two product spots on my TLC plate, one of which is my desired product. What is the other spot likely to be?

A1: The most common side product in this reaction is the quaternary ammonium salt , resulting from the over-alkylation of the product, this compound.

Causality: The nitrogen atom in the product is still nucleophilic and can react with another equivalent of the benzyl halide to form a dibenzylmorpholinium salt.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of morpholin-2-one to benzyl halide. A slight excess of the morpholin-2-one can sometimes be used to consume all of the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the benzyl halide slowly to the reaction mixture helps to maintain a low concentration, reducing the likelihood of the product reacting further.

  • Choice of Base and Solvent: A weaker base and a less polar solvent can sometimes slow down the rate of the second alkylation relative to the first.

Q2: My reaction is sluggish and I have a lot of unreacted morpholin-2-one. What can I do to improve the conversion?

A2: A sluggish reaction is often due to an inappropriate choice of base or solvent, or insufficient activation of the alkylating agent.

Causality & Troubleshooting:

  • Base Strength: Ensure the base is strong enough to deprotonate the morpholin-2-one. Common bases for this reaction include potassium carbonate, sodium hydride, or triethylamine. The pKa of the N-H bond in morpholin-2-one will guide your base selection.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the morpholin-2-one anion.

  • Leaving Group: Benzyl bromide is more reactive than benzyl chloride. If you are using benzyl chloride and the reaction is slow, consider switching to the bromide. The addition of a catalytic amount of sodium or potassium iodide can also accelerate the reaction through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).

  • Temperature: Gently heating the reaction mixture can increase the reaction rate.

Q3: I am performing a reductive amination of morpholin-2-one with benzaldehyde. What are the potential side products?

A3: In a one-pot reductive amination, several side products can form:

  • Unreacted Starting Materials: Benzaldehyde and morpholin-2-one may remain if the reaction does not go to completion.

  • Benzyl Alcohol: The reducing agent can reduce the starting benzaldehyde to benzyl alcohol.[2]

  • Hydrodimerization of Benzaldehyde: Two molecules of benzaldehyde can couple to form a diol.[3]

  • Over-reduction: While less common with selective reducing agents, the lactam carbonyl could potentially be reduced.

Mitigation Strategies:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[2][4]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for iminium ion formation and stability, while minimizing the reduction of the starting aldehyde.[2]

  • Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can sometimes offer better control.

Data Presentation: Common Side Products and Their Identification

Side Product Synthetic Route Typical Analytical Signature (¹H NMR) Identification Notes
Polymeric MaterialCyclizationBroad, unresolved peaks.Often insoluble in common NMR solvents.
DimerCyclizationMore complex spectrum with additional sets of morpholine ring protons.Mass spectrometry is key for confirmation (M+H peak at ~2x product mass).
Quaternary Ammonium SaltN-AlkylationDownfield shift of protons adjacent to the nitrogen. Appearance of a second benzyl group signal.Highly polar, may streak on TLC. Readily detected by ESI-MS.
Benzyl AlcoholReductive AminationCharacteristic benzylic CH₂ peak around 4.6 ppm and a broad OH singlet.Can be confirmed by GC-MS.
Hydrodimer of BenzaldehydeReductive AminationComplex aromatic and aliphatic signals.Mass spectrometry will show a peak corresponding to the coupled product.

Experimental Protocols: A Validated Synthetic Procedure

Synthesis of this compound via N-Alkylation

This protocol is designed to minimize the formation of the quaternary ammonium salt side product.

Materials:

  • Morpholin-2-one

  • Benzyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholin-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.05 eq) to the suspension via syringe over 20 minutes.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6][7]

Visualizing Reaction Pathways and Side Product Formation

N-Alkylation of Morpholin-2-one: Main Reaction and Side Product

G cluster_main Main Reaction cluster_side Side Reaction M2O Morpholin-2-one Product This compound M2O->Product 1. Base 2. Benzyl Bromide BnBr Benzyl Bromide Base Base (K2CO3) Product_side This compound QuatSalt Quaternary Ammonium Salt Product_side->QuatSalt Excess Benzyl Bromide BnBr_side Benzyl Bromide G Start Low Yield in N-Alkylation Check_SM Check for unreacted starting material (TLC/LC-MS) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present SM_Absent Starting Material Absent Check_SM->SM_Absent Check_Base Is the base strong enough? Is it anhydrous? SM_Present->Check_Base Check_Solvent Is the solvent anhydrous and sufficiently polar? SM_Present->Check_Solvent Check_Temp Was the reaction heated? SM_Present->Check_Temp Check_Side_Products Look for side products (e.g., Quaternary Salt) SM_Absent->Check_Side_Products Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp Optimize_Stoich Optimize stoichiometry (use slight excess of amine) Check_Side_Products->Optimize_Stoich

References

Technical Support Center: Optimization of Reaction Conditions for 4-Benzylmorpholin-2-one Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-benzylmorpholin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As an intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving high yield and purity of this compound is often a critical objective.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common synthetic routes, address frequently encountered challenges in a direct Q&A format, and offer systematic troubleshooting guides to overcome specific experimental hurdles.

Part 1: Understanding the Core Synthesis

The formation of this compound typically involves the N-alkylation of a morpholin-2-one precursor with a suitable benzylating agent. The most common approach is the reaction of morpholin-2-one with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

An alternative route involves the cyclization of N-benzylethanolamine with reagents like methyl bromoacetate or glyoxylic acid.[3][4] This guide will focus primarily on the optimization of the more common N-alkylation pathway, as it presents a classic challenge in synthetic chemistry: controlling the regioselectivity of an ambident nucleophile.

The N- vs. O-Alkylation Challenge

The deprotonation of the morpholin-2-one lactam creates a resonance-stabilized enolate, which is an ambident nucleophile. This means it has two potentially reactive sites: the nitrogen and the oxygen atom. Alkylation can therefore occur at either site, leading to the desired N-alkylated product (this compound) or the undesired O-alkylated byproduct (2-benzyloxy-5,6-dihydro-4H-1,4-oxazine).

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Caption: Figure 1. Competing N- and O-Alkylation Pathways.

Controlling the regioselectivity of this reaction is the primary goal of optimization. The outcome is heavily influenced by the choice of base, solvent, temperature, and the nature of the alkylating agent, as dictated by principles such as the Hard and Soft Acids and Bases (HSAB) theory.[5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis.

Q1: What are the most common bases used for the N-benzylation of morpholin-2-one, and how do I choose? A1: The choice of base is critical for efficient deprotonation and for influencing N/O selectivity.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the lactam. It is a common choice but can sometimes lead to a mixture of N- and O-alkylated products.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are weaker, heterogeneous bases. They are generally considered "softer" and can favor N-alkylation, especially in less polar solvents.[5] Cs₂CO₃ is more soluble and reactive than K₂CO₃.

  • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is also effective.

Expert Insight: Start with NaH in an aprotic solvent like THF for a strong, irreversible deprotonation. If O-alkylation is a significant issue, switching to a weaker, heterogeneous base like K₂CO₃ in a less polar solvent is a logical next step.[5]

Q2: Which solvent system is optimal for this reaction? A2: The solvent's polarity plays a major role in directing the alkylation.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents can solvate the cation of the enolate salt, leaving a "naked" and highly reactive enolate. However, they tend to better solvate the harder oxygen atom, which can sometimes favor the undesired O-alkylation.[5]

  • Less Polar Aprotic Solvents (THF, Toluene): These are generally preferred as they lead to higher N/O selectivity.[5] Toluene is an excellent choice for reactions run at higher temperatures, while THF is suitable for reactions from 0 °C to reflux (~66 °C).

Q3: What is the difference between using benzyl bromide and benzyl chloride? A3: According to the HSAB principle, the softer nitrogen atom of the enolate prefers to react with a softer electrophile.[5] In the benzyl halide series, reactivity and softness decrease in the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. Therefore, using benzyl bromide or iodide will generally favor the desired N-alkylation more than benzyl chloride would. Benzyl bromide is often a good compromise between reactivity and cost.

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes (e.g., 30-50% ethyl acetate). The product, this compound, is typically more non-polar than the starting morpholin-2-one. Staining with potassium permanganate (KMnO₄) can help visualize the spots. For more quantitative analysis, LC-MS can be used to track the disappearance of starting material and the appearance of product and byproducts.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

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TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction CheckReagents Verify Purity of Starting Materials & Reagents Start->CheckReagents Problem What is the main issue? CheckReagents->Problem Incomplete Incomplete Conversion Problem->Incomplete Starting material remains SideProduct Significant Side Products Problem->SideProduct New spots on TLC OptimizeTemp Optimize Temperature (e.g., increase from RT to 60°C) Incomplete->OptimizeTemp ChangeBase Change Base (e.g., K₂CO₃ to NaH) Incomplete->ChangeBase CheckOAlkylation Check for O-Alkylation (LC-MS, NMR) SideProduct->CheckOAlkylation End Improved Yield OptimizeTemp->End ChangeBase->End OptimizeSelectivity Optimize for N-Selectivity (See Issue 2) CheckOAlkylation->OptimizeSelectivity O-Alkylation confirmed OptimizeSelectivity->End

Caption: Figure 2. Troubleshooting Workflow for Low Yield.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step & Rationale Experimental Protocol
Poor Quality of Starting Materials Impurities in morpholin-2-one, benzyl halide, or solvent can inhibit the reaction. Water is particularly detrimental when using bases like NaH.Protocol: Reagent Verification 1. Ensure morpholin-2-one is dry. 2. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., Na/benzophenone for THF). 3. Verify the purity of benzyl halide by NMR or GC-MS.[6]
Inefficient Deprotonation The chosen base may be too weak, or the reaction temperature may be too low for the base to be effective.Protocol: Base & Temperature Screening 1. If using K₂CO₃ at room temperature with no success, switch to a stronger base like NaH. 2. Alternatively, increase the temperature. K₂CO₃ often requires heating (e.g., 60-80 °C in DMF or Toluene). 3. NaH reactions can be started at 0 °C and allowed to warm to room temperature. Gentle heating may be required to drive the reaction to completion.
Inactive Base Sodium hydride (NaH) can become deactivated by atmospheric moisture over time, appearing as a white powder instead of a gray dispersion.Protocol: Handling NaH 1. Use NaH from a freshly opened container. 2. Weigh out the NaH (typically a 60% dispersion in mineral oil) quickly and add it to the reaction flask under an inert atmosphere (N₂ or Ar). 3. Wash the NaH dispersion with dry hexanes before use to remove the mineral oil if it interferes with the reaction or workup.
Issue 2: Significant Formation of the O-Alkylated Byproduct

This is often the most challenging aspect of the synthesis. The goal is to create conditions that favor the "softer" nitrogen atom's nucleophilicity.

Possible Cause Troubleshooting Step & Rationale Experimental Protocol
Solvent Effects Polar aprotic solvents like DMF or DMSO can favor O-alkylation.Protocol: Solvent Screening 1. Switch from a polar solvent (DMF) to a less polar one (THF or Toluene).[5] 2. Set up parallel small-scale reactions in THF and Toluene to directly compare the N/O product ratio by LC-MS or ¹H NMR of the crude mixture.
Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product.Protocol: Temperature Optimization 1. Run the reaction at a lower temperature. If you are running the reaction at reflux, try room temperature or 0 °C. 2. This may slow the reaction rate, so allow for a longer reaction time, monitoring carefully by TLC.
Nature of Base/Counter-ion The counter-ion of the base can influence the aggregation and reactivity of the enolate.Protocol: Base Screening for Selectivity 1. If NaH gives poor selectivity, switch to K₂CO₃ or Cs₂CO₃. The larger, softer potassium and cesium cations are less coordinating and can favor N-alkylation.[5]
Table 1: Influence of Reaction Conditions on N/O Selectivity
ParameterCondition Favoring N-Alkylation (Desired) Condition Favoring O-Alkylation (Undesired) Rationale
Solvent Toluene, THFDMF, DMSOLess polar solvents do not solvate the enolate as strongly, making the softer nitrogen atom more accessible.[5]
Base K₂CO₃, Cs₂CO₃NaH, KOtBuWeaker, heterogeneous bases and softer counter-ions often improve N-selectivity.[5]
Temperature Lower (0 °C to RT)Higher (Reflux)Lower temperatures can favor the kinetically controlled N-alkylation product.
Alkylating Agent Benzyl Iodide, Benzyl BromideBenzyl ChlorideSofter electrophiles preferentially react with the softer nitrogen nucleophile (HSAB Principle).[5]

Part 4: Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a starting point and should be optimized based on the troubleshooting guide above.

Materials:

  • Morpholin-2-one (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Benzyl Bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add morpholin-2-one (1.0 eq).

  • Solvent Addition: Add anhydrous THF to create an approximately 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Under a stream of nitrogen, carefully add the sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.05 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid or oil.

References

Technical Support Center: Diastereoselectivity in Substituted Morpholin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted morpholin-2-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled synthesis of this critical heterocyclic scaffold. Morpholin-2-ones are prevalent motifs in numerous FDA-approved drugs and bioactive compounds, making precise control over their three-dimensional structure paramount.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from fundamental principles to specific experimental challenges, providing not just solutions but the mechanistic rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in morpholin-2-one synthesis?

A1: Broadly, control of diastereoselectivity falls into three categories:

  • Substrate Control: This strategy relies on the inherent stereochemistry of the starting materials to direct the formation of new stereocenters. A classic example is the use of enantiopure amino alcohols, where the existing stereocenter(s) on the amino alcohol backbone biases the approach of the other reactants during cyclization, leading to one diastereomer preferentially. For instance, using an enantiopure amino alcohol in a condensation reaction with a glyoxal derivative can effectively set the stereochemistry of the newly formed centers relative to the existing one.[3][4]

  • Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. Pseudoephedrine is a well-established chiral auxiliary used in the synthesis of morpholin-2-ones from arylglyoxals, often yielding products with high diastereoselectivity.[5][6][7] The auxiliary creates a rigid conformational environment that sterically shields one face of the reactive intermediate.

  • Reagent/Catalyst Control: This is the most versatile approach, where an external chiral reagent or catalyst dictates the stereochemical pathway. This can involve chiral Lewis acids, Brønsted acids, or organocatalysts.[8][9] For example, a chiral phosphoric acid can catalyze the reaction between arylglyoxals and 2-(arylamino)ethan-1-ols, proceeding through a domino [4+2] heteroannulation and a 1,2-aryl/alkyl shift to give C3-substituted morpholin-2-ones with high enantioselectivity.[3][9]

G Start Desired Morpholin-2-one A A Start->A Use Chiral Starting Material B B Start->B Attach Chiral Auxiliary C C Start->C Employ Chiral Catalyst End Diastereomerically Enriched Product A->End B->End C->End

Troubleshooting Guide: Common Experimental Issues

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A2: A poor d.r. indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. Here is a systematic approach to troubleshoot this issue:

  • Lower the Reaction Temperature: Many cyclization reactions are kinetically controlled. By lowering the temperature, you increase the energetic discrimination between the competing diastereomeric transition states. The reaction that proceeds through the lower energy transition state (leading to the major diastereomer) will be significantly favored, while the higher energy pathway becomes less accessible. Conversely, higher temperatures can sometimes favor the thermodynamically more stable product, which may or may not be the desired diastereomer.[10][11]

  • Change the Solvent: Solvent polarity can dramatically influence the stereochemical outcome.[11]

    • Non-polar solvents (e.g., toluene, benzene, hexanes) tend to favor more compact, organized transition states, which can enhance facial selectivity.

    • Polar solvents (e.g., acetonitrile, DCM, DMF) can stabilize charged intermediates or transition states. This stabilization can sometimes lower the energy barrier for isomerization of a key intermediate, leading to erosion of diastereoselectivity.[11] Experiment with a range of solvents to find the optimal medium.

  • Increase Steric Bulk: If possible, increase the steric hindrance of a directing group on your substrate or of the catalyst. A bulkier group will create a more pronounced steric bias, more effectively blocking one face of the molecule from attack. For example, if using an N-protecting group, switching from a benzyl (Bn) to a triphenylmethyl (trityl, Tr) group could significantly improve selectivity.

G start Poor d.r. (~1:1) temp Problem: Low Selectivity | {Modify Reaction Temperature |  Lower T° for kinetic control |  Higher T° for thermodynamic control} start->temp Is reaction T° optimized? solvent Problem: Intermediate Isomerization | {Change Solvent Polarity |  Use non-polar (Toluene) |  Use polar (CH₃CN)} temp:s->solvent No improvement end Improved d.r. temp->end Success sterics Problem: Weak Facial Shielding | {Increase Steric Hindrance |  Bulkier protecting groups |  Bulkier catalyst/auxiliary} solvent:s->sterics No improvement solvent->end Success lewis Problem: Flexible Transition State | {Add Lewis Acid |  Chelating (e.g., ZnCl₂) |  Non-chelating (e.g., BF₃·OEt₂)} sterics:s->lewis No improvement sterics->end Success lewis->end Success

Q3: I am using a chiral auxiliary, but my diastereoselectivity is still low. What could be wrong?

A3: This is a common issue. The effectiveness of a chiral auxiliary depends on its ability to enforce a single, low-energy reactive conformation.

  • Poorly Matched Auxiliary: The chosen auxiliary may not be providing sufficient steric blockade for your specific substrate. The Evans oxazolidinones are a classic example of effective auxiliaries, but their success is context-dependent.[11] If using a pseudoephedrine auxiliary, for instance, ensure the reaction conditions favor the formation of the rigid, chelated intermediate that is necessary for high facial discrimination.[5]

  • Chelation Control: Many auxiliary-controlled reactions depend on chelation to a Lewis acid to lock the conformation. If a Lewis acid is required (e.g., ZnCl₂, TiCl₄), ensure it is of high quality, used in the correct stoichiometry, and that the solvent is compatible (e.g., non-coordinating). The presence of water or other coordinating species can disrupt the chelation, leading to a flexible transition state and poor selectivity.[12][13]

  • Incorrect Reaction Conditions: The conditions for attaching or removing the auxiliary might be causing partial racemization of a stereocenter on your substrate. Always check the optical purity of your material after each step.

Q4: How do I determine the diastereomeric ratio and assign the relative stereochemistry of my products?

A4: Accurate determination of d.r. and stereochemical assignment is crucial.

  • Determining Diastereomeric Ratio (d.r.):

    • ¹H NMR Spectroscopy: This is the most common method. In a mixture of diastereomers, you will often see distinct sets of signals for protons near the stereocenters. By integrating a well-resolved, non-overlapping peak for each diastereomer, you can accurately determine their ratio.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers can be separated chromatographically, these methods provide very precise quantification. Chiral columns are not necessary for separating diastereomers.

  • Assigning Relative Stereochemistry:

    • X-Ray Crystallography: This is the definitive, "gold standard" method. If you can grow a suitable crystal of one of the diastereomers, its structure can be unambiguously determined.

    • 2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons. A strong NOE signal between two protons indicates they are close in space (typically < 5 Å). By identifying key NOE correlations, you can deduce the relative orientation of substituents on the morpholin-2-one ring (i.e., whether they are cis or trans).[10]

    • Comparison to Literature: If you are synthesizing a known compound or a close analog, you can often assign the stereochemistry by comparing your spectroscopic data (¹H and ¹³C NMR chemical shifts, coupling constants) to reported values.

Data Summary: Influence of Reaction Parameters

The following table summarizes the impact of various parameters on diastereoselectivity in representative morpholin-2-one syntheses, based on published data.

ParameterSystem/ReactionConditions VariedEffect on Diastereomeric Ratio (d.r.)Reference
Temperature Intramolecular oxa-Michael addition-78 °C vs. 25 °CLower temperature favored one diastereomer (~1:2.6), while room temperature favored the other (~3:1), indicating a switch between kinetic and thermodynamic control.[10]
Solvent Staudinger [2+2] Cycloaddition (for β-lactams, analogous principle)Non-polar (Toluene) vs. Polar (CH₃CN)Non-polar solvents favor the cis isomer via rapid kinetic closure. Polar solvents stabilize an intermediate, allowing isomerization to the more stable trans product.[11]
Catalyst ZnCl₂-catalyzed cyclizative rearrangementDifferent Lewis Acids (p-TSA, ZnCl₂)ZnCl₂ was found to be crucial for promoting the desired rearrangement pathway to form the morpholinone bearing an aza-quaternary center.[13]
Substrate Condensation of arylglyoxals with pseudoephedrineOrtho-, meta-, para-substituents on aryl ringExcellent yields and selectivities (e.g., 9:1 d.r.) were maintained across a range of electronic and steric variations on the aryl group.[5]

Experimental Protocol: Diastereoselective Synthesis using a Chiral Auxiliary

This protocol describes the synthesis of a C3, C5, C6-substituted morpholin-2-one using (-)-pseudoephedrine as a chiral auxiliary, adapted from the work by the Walczak group.[5] This method provides reliable diastereocontrol through substrate and auxiliary guidance.

Reaction: (1R,2R)-(-)-pseudoephedrine + 2-Bromophenylglyoxal hydrate → (3S,5R,6R)-3-(2-Bromophenyl)-4,5-dimethyl-6-phenyl-morpholin-2-one

Materials:

  • (1R,2R)-(-)-Pseudoephedrine (1.0 equiv)

  • 2-Bromophenylglyoxal hydrate (1.2 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄) (4.0 equiv)

  • Trifluoroacetic Acid (TFA) (0.1 equiv)

  • Dry Toluene (to make a ~0.1 M solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2R)-(-)-pseudoephedrine (e.g., 165 mg, 1.0 mmol), 2-bromophenylglyoxal hydrate (e.g., 280 mg, 1.2 mmol), and anhydrous MgSO₄ (e.g., 485 mg, 4.0 mmol).

  • Solvent Addition: Add dry toluene (10 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (e.g., 8 µL, 0.1 mmol) to the suspension via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 75 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove MgSO₄, washing the pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes, such as 4% EtOAc/Hex) to afford the desired morpholin-2-one product.

  • Analysis: Analyze the purified product by ¹H NMR to determine the diastereomeric ratio. The reported d.r. for this specific reaction is approximately 9:1.[5]

References

troubleshooting guide for the cyclization step in morpholinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholinone Synthesis

A Senior Application Scientist's Guide to Troubleshooting the Cyclization Step

Welcome to the technical support center for morpholinone synthesis. As a core heterocyclic motif in medicinal chemistry, the successful synthesis of the morpholinone scaffold is critical for many drug discovery programs. The intramolecular cyclization step, while conceptually straightforward, is often a source of significant experimental challenges, leading to low yields, complex product mixtures, and stalled reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical framework for troubleshooting these common issues. Drawing from established literature and practical laboratory experience, we will explore the causality behind cyclization failures and provide actionable, step-by-step protocols to optimize your reaction outcomes.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. The following workflow outlines a logical progression from problem identification to resolution.

G start Problem Identified: Low Yield / Side Products check_sm 1. Verify Starting Material (Purity, Integrity) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (NMR, LC-MS) check_sm->analyze_crude incomplete Incomplete Conversion? analyze_crude->incomplete   side_products Side Products Dominant? analyze_crude->side_products   incomplete->side_products No optimize_kinetics 3a. Optimize for Rate: - Increase Temperature - Increase Concentration - Screen Catalysts incomplete->optimize_kinetics Yes optimize_selectivity 3b. Optimize for Selectivity: - Decrease Temperature - Decrease Concentration (High Dilution) - Change Solvent side_products->optimize_selectivity Yes re_evaluate 4. Re-evaluate & Re-run Optimized Protocol optimize_kinetics->re_evaluate optimize_selectivity->re_evaluate success Successful Cyclization re_evaluate->success

Caption: A logical workflow for troubleshooting morpholinone cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cyclization reaction is giving a very low yield. What are the most common causes?

A low yield is the most frequent complaint in intramolecular cyclizations. The root cause can be broadly categorized into issues of reaction rate (kinetics) or competing side reactions (selectivity).

Potential Cause A: Incomplete Reaction

If analysis of your crude reaction mixture (e.g., by ¹H NMR or LC-MS) shows a significant amount of unreacted starting material, the reaction has not gone to completion.

  • Insufficient Reaction Time: Cyclization reactions, particularly 6-membered ring closures, can be slower than their 5-membered counterparts. Ensure you are monitoring the reaction over a sufficient time course (e.g., taking aliquots at 2, 6, 12, and 24 hours) to determine when the reaction has truly plateaued.

  • Suboptimal Temperature: Many cyclization reactions require thermal energy to overcome the activation barrier.[1] A temperature that is too low will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to decomposition.[1][2] A systematic temperature screen is advisable.

  • Catalyst Inactivity: If using a catalyst (e.g., acid, base, or transition metal), it may be inactive or poisoned. Ensure the catalyst is from a reliable source and that your reagents and solvents are free from potential inhibitors (e.g., water in an acid-catalyzed dehydration).[3] For metal-catalyzed reactions, such as Pd-catalyzed Wacker-type cyclizations, the choice of ligand and oxidant system is critical.[4][5]

Potential Cause B: Competing Side Reactions

If your starting material is consumed but the desired product yield is low, the reaction is likely being diverted down non-productive pathways.

  • Intermolecular vs. Intramolecular Reaction: The most common competing pathway is an intermolecular reaction between two molecules of your starting material, leading to dimers or polymers, instead of the desired intramolecular cyclization. This is especially prevalent at high concentrations.

  • Formation of Isomers or Rearrangement Products: Depending on the substrate and conditions, alternative cyclization pathways or rearrangements may occur. For instance, some syntheses proceed through aza-benzilic ester rearrangements or [4+2] heteroannulations, where the mechanism can be sensitive to the catalyst and substrate.[6][7]

  • Product Decomposition: The synthesized morpholinone may not be stable under the reaction conditions. Some morpholinones can be prone to hydrolysis or decomposition, especially at high temperatures or in the presence of strong acids or bases.[8]

Solutions & Experimental Protocols

  • Implement High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular side reactions, the reaction should be run at a low concentration (typically 0.01-0.05 M). A powerful technique is to use a syringe pump to slowly add the substrate to the heated reaction vessel over several hours. This maintains a pseudo-low concentration, ensuring that each molecule is more likely to react with itself than with another molecule.

  • Systematic Screening of Reaction Parameters: It is highly efficient to screen multiple conditions in parallel on a small scale.

    ParameterVariables to ScreenRationale & Key Considerations
    Catalyst Acids: H₂SO₄, p-TsOH, BF₃·Et₂OBases: K₂CO₃, NaH, DBUMetals: Pd(TFA)₂, ZnCl₂, Fe(III) saltsThe choice is highly dependent on the specific transformation. Lewis acids like BF₃·Et₂O can mediate hydroalkoxylation.[4] ZnCl₂ has been shown to catalyze cyclizative rearrangements.[6][9] Palladium catalysts are effective for oxidative cyclizations of unsaturated precursors.[4]
    Solvent Toluene, Dioxane, Acetonitrile (ACN), Dimethylformamide (DMF)Solvent polarity can dramatically affect reaction rates and selectivity by stabilizing or destabilizing the transition state.[10][11] Aprotic solvents are common. Toluene and dioxane are often good starting points.
    Temperature Room Temp, 60 °C, 80 °C, 110 °C (Reflux)A 10-15 °C change can significantly impact yield.[1] Monitor for decomposition at higher temperatures.
Question 2: My reaction produces a complex mixture of unidentified byproducts. How can I identify and suppress them?

The formation of multiple byproducts points towards a lack of selectivity. Identifying these byproducts is the first step toward mitigating their formation.

G SM Starting Material (Hydroxy-Amide) Product Desired Product (Intramolecular Cyclization) SM->Product (k_intra) Favored at Low Conc. Dimer Side Product (Intermolecular Reaction) SM->Dimer (k_inter) Favored at High Conc.

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Identification Strategy:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this purpose. It will separate the components of your crude mixture and provide the mass of each, allowing you to propose potential structures (e.g., dimer, dehydrated product, solvent adduct).

  • NMR Spectroscopy: A clean ¹H NMR of the crude mixture can reveal the relative ratios of different species and provide structural clues.

  • Purification and Characterization: If a major byproduct is present, attempt to isolate it via column chromatography to obtain a pure sample for full characterization (NMR, HRMS).[12]

Common Side Reactions and Mitigation:

  • Dimer/Polymer Formation: As discussed, this arises from intermolecular reactions.

    • Solution: Employ high-dilution conditions via slow addition with a syringe pump. Reducing the overall reaction temperature can also disfavor the higher-order intermolecular reaction relative to the intramolecular cyclization.

  • Elimination Products: If your substrate contains leaving groups or acidic protons, elimination reactions can compete with cyclization.

    • Solution: Switch to milder bases or non-basic conditions if possible. For example, a Mitsunobu reaction can be an effective, albeit complex, alternative for cyclizing amino alcohols under milder conditions.[13]

  • N-Alkylation/Acylation: If using reagents like chloroacetyl chloride, double addition can occur.[14][15]

    • Solution: Carefully control the stoichiometry and addition rate of the electrophile. Running the reaction at a lower temperature during the addition can improve selectivity.

Question 3: How should I monitor the progress of my cyclization reaction effectively?

Blindly running a reaction for 24 hours and hoping for the best is inefficient. Active monitoring provides crucial data on reaction kinetics and stability.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line in pencil. Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction.

  • Spot the Plate:

    • In lane "S", spot a dilute solution of your starting material.

    • In lane "R", carefully take a small aliquot from the reaction mixture (e.g., with a capillary tube) and spot it.

    • In lane "C", spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The eluent should provide good separation, with the starting material having an Rf of ~0.4-0.5.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).

  • Interpret the Results:

    • The disappearance of the spot in lane "S" (and its corresponding spot in "R" and "C") indicates consumption of the starting material.

    • The appearance of a new spot (typically with a different Rf) indicates product formation.

    • If multiple new spots appear, side reactions are occurring.

  • Time Course: Run a TLC at set time points (e.g., t=0, 1h, 4h, 12h, 24h) to track the reaction progress.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is preferred. It can provide accurate percentages of starting material, product, and byproducts over time.[16][17]

References

preventing decomposition of 4-benzylmorpholin-2-one during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of 4-benzylmorpholin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important morpholinone derivative. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound, commonly achieved through the reaction of N-benzylethanolamine with an acetylating agent like methyl bromoacetate, can be prone to decomposition, leading to low yields and purification challenges. This guide addresses specific issues you may encounter in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: I am consistently obtaining a low yield of my target compound, this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are often multifactorial, stemming from incomplete reaction, product decomposition, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical.

    • Base Selection: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a preferred choice as it is effective in deprotonating the hydroxyl group of N-benzylethanolamine without promoting significant side reactions.[1] Stronger bases like sodium hydride (NaH) or alkoxides can lead to decomposition of the ester reactant and the product.

    • Solvent Choice: Acetonitrile (CH₃CN) is a highly effective solvent for this reaction, as it provides good solubility for the reactants and the base.[1] Polar aprotic solvents like DMF and DMSO can also be used but may require more rigorous purification.

    • Temperature Control: While heating is necessary to drive the reaction to completion, excessive temperatures can accelerate decomposition pathways. A reaction temperature of around 80°C is often a good starting point.

  • Product Instability: Morpholin-2-ones can be susceptible to decomposition, especially at room temperature over extended periods. It is advisable to work up the reaction mixture promptly upon completion and purify the product without unnecessary delays.

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed. If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of an iodide salt (e.g., KI) can sometimes facilitate the reaction, especially if using benzyl bromide as the alkylating agent.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude this compound shows multiple spots on TLC and peaks in LC-MS other than my product. What are these impurities and how can I minimize them?

Answer: The formation of impurities is a common challenge. Understanding their origin is key to prevention.

  • Unreacted Starting Materials: The most common impurities are unreacted N-benzylethanolamine and methyl bromoacetate.

    • N-benzylethanolamine: This can be removed by an acidic wash (e.g., with dilute HCl) during the work-up, which will protonate the amine and make it water-soluble.

    • Methyl bromoacetate: This is volatile and can often be removed under high vacuum.

  • Side-Reaction Products:

    • N,N-dibenzylethanolamine: This can form if the benzyl bromide reacts with the product's tertiary amine. This is less likely under the recommended conditions but can occur with more reactive alkylating agents or stronger bases.

    • Hydrolysis Product: Premature hydrolysis of the lactone ring can occur if water is present in the reaction mixture, especially under basic conditions, leading to the formation of N-benzyl-N-(2-hydroxyethyl)glycine. Ensure all reagents and solvents are anhydrous.

  • Impurities from Starting Materials:

    • Benzyl Chloride Impurities: If benzyl chloride is used as a precursor for N-benzylethanolamine, it can contain impurities like benzaldehyde, benzyl alcohol, and toluene, which can carry through to the final product. Using high-purity starting materials is crucial.

Issue 3: Product Decomposition During Purification

Question: I observe degradation of my product during column chromatography or upon storage. How can I improve the stability of this compound?

Answer: The stability of this compound is a critical consideration.

  • Purification Strategy:

    • Column Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and a non-polar eluent system (e.g., ethyl acetate/hexanes). Avoid acidic or basic additives in the eluent. It is also recommended to perform the chromatography quickly and at room temperature.

    • Crystallization: Crystallization is the preferred method of purification as it is generally milder. Ethanol is a suitable solvent for recrystallization.[2]

  • Storage Conditions: Store the purified this compound at low temperatures (e.g., in a refrigerator at 4°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during synthesis?

A1: The most probable decomposition pathway under typical synthetic conditions (basic environment) is the base-catalyzed hydrolysis of the lactone (cyclic ester) ring. This involves the nucleophilic attack of a hydroxide ion (if water is present) or other nucleophiles on the carbonyl carbon, leading to ring-opening and the formation of the corresponding N-substituted amino acid derivative.

Q2: Can I use a stronger base like sodium hydride (NaH) to accelerate the reaction?

A2: While stronger bases can deprotonate the starting alcohol more effectively, they also increase the risk of side reactions and product decomposition. Sodium hydride can react with the ester functionality and may also promote elimination reactions with the bromoacetate. Therefore, a milder base like potassium carbonate is generally recommended to achieve a balance between reaction rate and product stability.

Q3: Is it possible for the morpholin-2-one ring to undergo polymerization during synthesis?

A3: While N-acyl morpholin-2-ones are known to undergo ring-opening polymerization, N-alkyl substituted morpholin-2-ones like this compound are generally more stable and less prone to polymerization under typical synthetic conditions. However, exposure to strong acids or certain organometallic catalysts could potentially initiate polymerization.

Q4: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the product, as well as to identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and to identify and quantify impurities.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product, as demonstrated in some literature.[2]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • N-benzylethanolamine

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of N-benzylethanolamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add methyl bromoacetate (1.1 eq) to the suspension at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Visualizing the Process

General Workflow for Synthesis and Troubleshooting

Caption: A workflow diagram illustrating the synthesis of this compound and key troubleshooting checkpoints with corresponding solutions.

Potential Decomposition Pathway: Base-Catalyzed Hydrolysis

Hydrolysis_Mechanism Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Intermediate Ring_Opening Ring-Opened Carboxylate Intermediate->Ring_Opening Ring Opening Final_Product N-Benzyl-N-(2-hydroxyethyl)glycine Ring_Opening->Final_Product Protonation

Caption: Simplified mechanism of base-catalyzed hydrolysis of this compound, a potential decomposition pathway.

References

Technical Support Center: 4-Benzylmorpholin-2-one Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-benzylmorpholin-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and large-scale production of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical field experience.

I. Synthetic Pathway Overview & Key Challenges

The production of this compound typically involves the N-benzylation of a morpholin-2-one precursor. While several synthetic routes exist, a common and scalable approach is the reductive amination of a suitable carbonyl compound with N-benzylethanolamine followed by cyclization, or the direct alkylation of morpholin-2-one with a benzylating agent. Each step presents unique challenges that can impact yield, purity, and scalability.

Common Synthetic Routes:

  • Reductive Amination Pathway: This involves the reaction of N-benzylethanolamine with a glyoxylic acid derivative, followed by reduction and subsequent lactonization.

  • Direct N-Alkylation Pathway: This route utilizes morpholin-2-one as the starting material, which is then alkylated with a benzyl halide or another suitable benzylating agent.

The primary challenges in scaling up the production of this compound revolve around:

  • Reaction Control: Managing exothermic events, ensuring complete conversion, and minimizing side reactions.

  • Impurity Profile: Identifying and controlling the formation of process-related impurities.

  • Work-up and Isolation: Developing a robust and scalable procedure for product isolation and purification.

  • Crystallization and Polymorphism: Ensuring consistent crystalline form and particle size.

  • Safety: Handling hazardous reagents and managing energetic reactions at scale.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield in Reductive Amination

Symptoms:

  • Incomplete consumption of starting materials (N-benzylethanolamine or glyoxylic acid derivative) as observed by TLC or HPLC.

  • Significantly lower than expected isolated yield of this compound.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Imine Formation The equilibrium between the amine and carbonyl to form the imine intermediate may not be favorable. The presence of water can hinder this step.Ensure anhydrous reaction conditions. If feasible, use a Dean-Stark apparatus to remove water azeotropically. The reaction is also pH-sensitive; maintaining a mildly acidic pH (around 4-5) can facilitate imine formation without protonating the amine into a non-nucleophilic state.[1]
Reducing Agent Inactivity or Incorrect Choice The reducing agent may have degraded or is not suitable for the specific substrate and conditions. For example, sodium borohydride (NaBH₄) can reduce both the imine and the starting carbonyl, leading to side products.[1]Use a fresh, verified batch of the reducing agent. Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the imine over the carbonyl.[1][2]
Poor Conversion The reaction may not have reached completion due to insufficient reaction time or temperature. On a small scale, volatile reagents like acetone (if used) can evaporate, leading to poor conversion.[3]Monitor the reaction progress closely using an appropriate analytical technique. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. For volatile reagents, ensure the reaction vessel is well-sealed.
Side Reactions Over-alkylation can be an issue in reductive amination, leading to the formation of tertiary amines.[1]A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes mitigate this issue.[4]
Problem 2: Formation of Key Impurities

Symptoms:

  • Presence of unexpected spots on TLC or peaks in HPLC/GC analysis of the crude product.

  • Difficulty in purifying the final product to the desired specification.

Potential Causes & Solutions:

ImpurityFormation PathwayMitigation Strategy
Dibenzyl Species In direct N-alkylation, over-alkylation of the morpholin-2-one nitrogen can occur, especially with highly reactive benzylating agents or strong bases.Use a controlled stoichiometry of the benzylating agent. A slow, controlled addition of the alkylating agent can also help. Consider using a milder base or a phase-transfer catalyst to improve selectivity.
N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine If DMF is used as a solvent in benzylation reactions with benzyl bromide and sodium hydride, this impurity can form and act as an organocatalyst poison.[5]If possible, explore alternative solvents for the benzylation step. If DMF is necessary, ensure rigorous purification of the product to remove this impurity.
Unreacted Starting Materials Incomplete reaction due to factors mentioned in "Low Yield".Refer to the troubleshooting guide for low yield to drive the reaction to completion.
Ring-Opened Products Hydrolysis of the lactam ring can occur under harsh acidic or basic conditions during work-up.Maintain careful pH control during aqueous work-up procedures. Use of buffered solutions can be beneficial.
Problem 3: Challenges in Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous work-up.

  • Difficulty in achieving the desired purity by crystallization.

  • Product oiling out during crystallization.

  • Inconsistent crystalline form (polymorphism).

Potential Causes & Solutions:

IssueExplanationRecommended Action
Emulsion Formation The presence of polar functional groups in the product and byproducts can lead to stable emulsions during extraction.Add a saturated brine solution to "break" the emulsion. Filtration through a pad of celite can also be effective. On a larger scale, consider centrifugation if the equipment is available.
Ineffective Crystallization The crude product may contain impurities that inhibit crystallization or the chosen solvent system may not be optimal.Perform a thorough screening of crystallization solvents and solvent/anti-solvent systems.[6] Ensure the crude material is of sufficient purity before attempting crystallization. A preliminary purification by column chromatography on a small scale can help identify problematic impurities.
Oiling Out The product is precipitating from the solution as a liquid phase instead of a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the product in the chosen solvent system.Slow down the cooling rate during crystallization. Add seeds of the desired crystalline form to promote nucleation. Ensure the initial concentration of the solute is not excessively high.[7]
Polymorphism The product can exist in different crystalline forms with varying physical properties. The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is obtained.[8][9]Develop a well-controlled crystallization protocol and adhere to it strictly. Characterize the obtained solid form using techniques like XRPD, DSC, and TGA to ensure consistency between batches.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: Both direct N-alkylation of morpholin-2-one and reductive amination pathways are viable for scale-up. The choice often depends on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility. Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry due to its operational simplicity and wide range of available protocols.[10][11]

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Thermal Hazards: N-alkylation reactions can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial to ensure the reaction can be controlled at scale.

  • Reagent Handling: Benzyl halides are lachrymatory and require careful handling in a well-ventilated area. Sodium hydride, if used, is highly flammable and reactive with water.

  • Hydrogenation: If a catalytic hydrogenation approach is used for reductive amination, proper handling of flammable hydrogen gas and pyrophoric catalysts (like palladium on carbon) is essential.

Q3: How can I control the formation of over-alkylation byproducts during N-benzylation?

A3: To control over-alkylation:

  • Stoichiometry: Use a slight excess of the morpholin-2-one starting material relative to the benzylating agent.

  • Controlled Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Running the reaction at a lower temperature can improve selectivity.

  • Base Selection: The choice of base can influence the rate of the second alkylation. Weaker bases may favor mono-alkylation.

Q4: My final product has a high aqueous solubility, making extraction difficult. What can I do?

A4: High aqueous solubility can be a challenge, particularly with morpholine-containing structures.[12] To improve extraction efficiency:

  • Salting Out: Add a significant amount of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous layer to decrease the solubility of the organic product.

  • Continuous Extraction: For large-scale operations, a continuous liquid-liquid extraction setup can be more efficient than batch extractions.

  • Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane, and perform multiple extractions.

Q5: What analytical techniques are recommended for monitoring reaction progress and ensuring final product quality?

A5: A combination of techniques is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for quantitative monitoring of starting material consumption and product formation. Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for at-a-glance monitoring.

  • Product Identification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product.

  • Purity Assessment: HPLC with a suitable detector (e.g., UV, MS) is the standard for determining the purity of the final product and quantifying any impurities.

  • Solid-State Characterization: X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are crucial for identifying and controlling the crystalline form (polymorphism) of the final product.[9]

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Reductive Amination
  • To a solution of N-benzylethanolamine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added the glyoxylic acid derivative (1.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or LC-MS.

  • The reaction mixture is then cooled to 0-5 °C.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise, maintaining the internal temperature below 10 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.

Diagrams

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation start N-Benzylethanolamine + Glyoxylic Acid Derivative in Solvent imine_formation Stir at RT (1-2h) Imine Formation start->imine_formation cooling Cool to 0-5°C imine_formation->cooling add_stab Portion-wise Addition of STAB cooling->add_stab reaction Stir at RT (12-24h) add_stab->reaction quench Quench with NaHCO₃(aq) reaction->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Crystallization/ Chromatography) concentrate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inefficient Imine Formation? start->cause1 cause2 Reducing Agent Issue? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1 Check pH (4-5) Ensure Anhydrous Conditions Remove Water cause1->sol1 sol2 Use Fresh Reagent Switch to Milder Agent (STAB) cause2->sol2 sol3 Increase Time/Temp Monitor Reaction Progress cause3->sol3

Caption: Decision tree for troubleshooting low yields in reductive amination.

V. References

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  • Practical Synthesis of a Chiral 4-Benzylmorpholin-2-yl Derivative. Organic Process Research & Development. --INVALID-LINK--

  • Asymmetric Synthesis of Morpholin-2-ones with Multi-stereocenters. ResearchGate. --INVALID-LINK--

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones. The Journal of Organic Chemistry. --INVALID-LINK--

  • Stereoselective synthesis of β-lactams. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Practical Synthesis of Chiral 2-Morpholine Derivative. Organic Process Research & Development. --INVALID-LINK--

  • Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Thieme Connect. --INVALID-LINK--

  • 4-Benzyl-morpholin-2-one synthesis routes. ChemicalBook. --INVALID-LINK--

  • Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. --INVALID-LINK--

  • Synthesis of a macrocyclic and medium-sized ring lactam library. National Institutes of Health. --INVALID-LINK--

  • Reductive amination. Wikipedia. --INVALID-LINK--

  • A new synthesis of amides and macrocyclic lactams. The Journal of Organic Chemistry. --INVALID-LINK--

  • Research on the N-alkylation of morpholine with alcohols. ResearchGate. --INVALID-LINK--

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. --INVALID-LINK--

  • Synthesis of Medium-Sized Ring Lactams. Semantic Scholar. --INVALID-LINK--

  • Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one. Google Patents. --INVALID-LINK--

  • N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. --INVALID-LINK--

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. --INVALID-LINK--

  • Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health. --INVALID-LINK--

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. --INVALID-LINK--

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. National Institutes of Health. --INVALID-LINK--

  • Reductive amination difficulties - poor conversion. Reddit. --INVALID-LINK--

  • Difficulties associated with reductive amination. ResearchGate. --INVALID-LINK--

  • Amine synthesis by reductive amination. Organic Chemistry Portal. --INVALID-LINK--

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. --INVALID-LINK--

  • Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. --INVALID-LINK--

  • Two pseudo-enantiomeric forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ(6),1-benzothiazine-3-carboxamide and their analgesic properties. PubMed. --INVALID-LINK--

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • The double reductive amination approach to the synthesis of polyhydroxypiperidines. Semantic Scholar. --INVALID-LINK--

  • Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges. Drug Development and Delivery. --INVALID-LINK--

  • 4-Benzylmorpholine. PubChem. --INVALID-LINK--

  • How to Scale Up Pharmaceutical Manufacturing. Ascendia Pharma. --INVALID-LINK--

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite. National Institutes of Health. --INVALID-LINK--

  • Manufacturing Scale-Up of Drugs and Biologics. National Institutes of Health. --INVALID-LINK--

  • Strategy for control of crystallization of polymorphs. CrystEngComm. --INVALID-LINK--

  • Antibody Purification Methods. Thermo Fisher Scientific. --INVALID-LINK--

  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents. --INVALID-LINK--

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison. PubMed. --INVALID-LINK--

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. --INVALID-LINK--

  • Strategy for control of crystallization of polymorphs. ResearchGate. --INVALID-LINK--

  • Methods for the purification of polymers. Google Patents. --INVALID-LINK--

References

Technical Support Center: Optimizing Reactions for 4-Benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-benzylmorpholin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, particularly concerning the critical parameters of solvent and temperature.

Introduction: The Chemistry of this compound Synthesis

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its synthesis typically involves the formation of a morpholin-2-one core with a benzyl group attached to the nitrogen atom. A common synthetic route is the cyclization of an appropriate acyclic precursor. The efficiency of this cyclization and the overall yield and purity of the final product are highly dependent on the reaction conditions, with solvent and temperature being paramount.

This guide will provide a structured approach to troubleshooting and optimizing these reactions, grounded in the principles of organic chemistry and supported by relevant literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my this compound synthesis. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The cyclization reaction to form the morpholin-2-one ring often requires a specific temperature range to proceed efficiently.

    • Too Low Temperature: The reaction may lack the necessary activation energy, resulting in a very slow or stalled reaction.

    • Too High Temperature: This can lead to the decomposition of starting materials, intermediates, or the final product, as well as the formation of unwanted side products.[3]

    • Solution: Conduct small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C) to determine the optimal temperature for your specific reaction.[4] Use a calibrated thermometer and a reliable heating system (e.g., an oil bath or heating mantle with a temperature controller) to ensure consistent and accurate temperature.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing reactants, stabilizing intermediates, and influencing the reaction rate.

    • Poor Solubility: If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely very slow.

    • Solvent Polarity: The polarity of the solvent can significantly affect the reaction mechanism. For instance, polar aprotic solvents like DMF or DMSO can be effective in nucleophilic substitution reactions, which may be a key step in your synthesis.[4]

    • Solution: Screen a variety of solvents with different polarities. Common choices for similar cyclization reactions include toluene, DMF, acetonitrile, and dioxane.[4] The choice of solvent can dramatically impact the yield.[4]

  • Poor Quality of Starting Materials or Reagents: Impurities in your starting materials or degradation of reagents can inhibit the reaction or lead to side products.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly opened or properly stored reagents. If necessary, purify your starting materials before use.[5]

  • Moisture or Air Sensitivity: Some reactions, particularly those involving strong bases or organometallic reagents, are sensitive to moisture and air.

    • Solution: Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I'm also seeing a lot of impurities. How can I improve the purity of my product?

Answer: The formation of side products is often linked to reaction temperature and the reactivity of the starting materials and intermediates.

Potential Causes & Solutions:

  • Suboptimal Temperature: As mentioned, excessively high temperatures can promote side reactions.

    • Solution: Carefully optimize the reaction temperature. A lower temperature, even if it requires a longer reaction time, may lead to a cleaner reaction profile.

  • Incorrect Stoichiometry: An excess of one of the reactants can sometimes lead to the formation of byproducts.

    • Solution: Carefully control the stoichiometry of your reactants. A 1:1 ratio is a good starting point, but optimization may be required.

  • Alternative Reaction Pathways: The reactants may be participating in undesired side reactions. For example, if your synthesis involves an N-alkylation step with benzyl bromide, over-alkylation could be a possibility.

    • Solution: Modifying the reaction conditions, such as the choice of base or solvent, can help to favor the desired reaction pathway. In some cases, a milder alkylating agent or a different synthetic route may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific synthetic route and reactants used. However, for cyclization reactions to form morpholinones, polar aprotic solvents such as DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and acetonitrile are often good starting points.[4] These solvents can effectively dissolve a wide range of organic molecules and are relatively inert under many reaction conditions. Toluene is also a common choice, particularly for reactions that require azeotropic removal of water. A solvent screening experiment is the most effective way to determine the ideal solvent for your system.

Q2: How does temperature affect the rate and yield of the reaction?

A2: Temperature has a significant impact on both the rate and yield of the reaction. According to collision theory, increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, and thus a faster reaction rate. However, as temperature increases, the likelihood of side reactions and decomposition also increases, which can lead to a lower yield of the desired product.[3] Therefore, there is typically an optimal temperature at which the reaction proceeds at a reasonable rate with minimal side product formation.

Q3: My reaction seems to stall before completion. What should I do?

A3: A stalled reaction can be due to several factors:

  • Deactivation of a Catalyst: If your reaction uses a catalyst, it may have become deactivated over time.

  • Reaching Equilibrium: The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed to completion.

To address a stalled reaction, you can try:

  • Adding a fresh portion of the catalyst (if applicable).

  • Increasing the reaction temperature in small increments.

  • If it's an equilibrium, consider removing a byproduct (e.g., water) to drive the reaction forward.

Q4: Are there any common side products to look out for in this compound synthesis?

A4: While specific side products depend on the synthetic route, some general possibilities include:

  • Unreacted Starting Materials: Incomplete conversion will leave starting materials in the reaction mixture.

  • Polymerization Products: Under certain conditions, the starting materials or intermediates could polymerize.

  • Products of Over-alkylation or other Side Reactions: If using a reactive benzylating agent, multiple benzyl groups could be added, or other functional groups in the molecule could react.

Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you identify the formation of side products.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a method for systematically screening different solvents to find the optimal one for your reaction.

  • Preparation: In separate, identical small-scale reaction vessels (e.g., 5 mL microwave vials or small round-bottom flasks), place the same amount of your starting materials and any necessary reagents (e.g., base, catalyst).

  • Solvent Addition: To each vessel, add a different solvent to be tested (e.g., Toluene, DMF, Acetonitrile, Dioxane, THF). Ensure the concentration of the limiting reagent is the same in each reaction.

  • Reaction: Place all reaction vessels in a temperature-controlled heating block or oil bath set to your initial test temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Analysis: After a set amount of time (e.g., 24 hours), or once the reaction in the most promising solvent appears complete, quench the reactions and analyze the crude product mixture from each solvent by a quantitative method (e.g., NMR with an internal standard or LC with a calibration curve) to determine the yield of this compound.

Protocol 2: General Procedure for Temperature Optimization

This protocol provides a framework for identifying the optimal reaction temperature.

  • Preparation: Set up several identical small-scale reactions in the optimal solvent identified from the solvent screening.

  • Temperature Variation: Place each reaction vessel in a separate heating block or oil bath set to a different temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS. Note the time it takes for the reaction to reach completion at each temperature.

  • Analysis: Once each reaction is complete, work up the reaction and analyze the yield and purity of the this compound.

  • Optimization: Compare the results to determine the temperature that provides the best balance of reaction time, yield, and purity.

Data Presentation

The following table provides a hypothetical example of results from a solvent and temperature optimization study for the synthesis of this compound.

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Toluene80244590
Toluene100125585
DMF80187595
DMF 100 8 85 92
Acetonitrile80246093
Dioxane100166888

Note: This data is illustrative and actual results will vary depending on the specific reaction conditions and substrates.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_temp Verify Temperature Control start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_reagents Assess Reagent Purity start->check_reagents check_atmosphere Check for Air/Moisture Sensitivity start->check_atmosphere optimize_temp Optimize Temperature check_temp->optimize_temp Inconsistent or suboptimal? optimize_solvent Screen Solvents check_solvent->optimize_solvent Poor solubility or low reactivity? purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities detected? inert_atmosphere Use Anhydrous Conditions & Inert Gas check_atmosphere->inert_atmosphere Reaction is sensitive? success Improved Yield optimize_temp->success optimize_solvent->success purify_reagents->success inert_atmosphere->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General Reaction Pathway for Morpholin-2-one Synthesis

ReactionPathway A Acyclic Precursor (e.g., N-benzylethanolamine derivative) B Intramolecular Cyclization A->B + Heat + Solvent C This compound B->C

Caption: A generalized reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purifying 4-Benzylmorpholin-2-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-benzylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your column chromatography workflow. As an intermediate in the synthesis of various pharmaceuticals, obtaining highly pure this compound is critical for downstream applications.[1] This resource combines fundamental chromatographic principles with practical, field-tested insights to help you overcome common purification challenges.

Troubleshooting Guide: Common Issues in the Column Chromatography of this compound

This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.

Issue 1: Poor Separation of this compound from Impurities (Co-elution)

  • Probable Cause: The polarity of the mobile phase is too high, causing your target compound and impurities to travel too quickly through the column, resulting in overlapping bands. Another possibility is the selection of an inappropriate solvent system that does not sufficiently differentiate between the components of your mixture.

  • Solution:

    • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC): Before setting up the column, perform a TLC analysis using a less polar solvent system.[2][3] A good starting point for this compound, a moderately polar compound, is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.[2] This generally translates to good separation on a column.

    • Employ a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective. Start with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane/ethyl acetate or by introducing a small percentage of methanol in dichloromethane).[4] This will allow the less polar impurities to elute first, followed by your target compound, and then the more polar impurities.

    • Consider a Different Solvent System: If hexane/ethyl acetate is not effective, consider alternatives like dichloromethane/methanol or toluene/acetone. The key is to find a system where the different components of your mixture have distinct affinities for the stationary and mobile phases.[5][6]

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

  • Probable Cause: The mobile phase is not polar enough to effectively move the this compound through the polar stationary phase (typically silica gel).[4][5]

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If using a dichloromethane/methanol system, slowly increase the methanol content.

    • TLC Analysis is Key: Again, use TLC to test different solvent systems. If your compound remains at the baseline on the TLC plate, the mobile phase is not polar enough.[2] Adjust the solvent ratio until the spot moves to the desired Rf range.

Issue 3: Tailing of the Compound Band on the Column

  • Probable Cause: Tailing, where the spot or band appears elongated, can be caused by several factors:

    • Sample Overload: Too much crude material has been loaded onto the column.

    • Acidic Impurities: The presence of acidic impurities can lead to strong interactions with the slightly acidic silica gel.

    • Compound Degradation: Some compounds may be unstable on silica gel.

  • Solution:

    • Reduce the Amount of Sample: Ensure you are not overloading the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of stationary phase weight to crude sample weight.

    • Add a Small Amount of Base: To mitigate the effects of an acidic stationary phase or acidic impurities, consider adding a small amount (0.1-1%) of triethylamine or pyridine to your mobile phase.[7] This is particularly useful for nitrogen-containing compounds like morpholinones.

    • Use a Deactivated Stationary Phase: If tailing persists, consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[8]

Issue 4: Cracking or Channeling of the Stationary Phase

  • Probable Cause: Improper column packing is the most common cause. This can be due to the silica gel not being uniformly settled or the column running dry.[4][9]

  • Solution:

    • Proper Packing Technique: Use the "slurry method" for packing the column.[9] Mix the silica gel with the initial mobile phase to create a uniform slurry and pour it into the column. Allow it to settle evenly with gentle tapping.

    • Maintain a Constant Solvent Head: Never let the solvent level drop below the top of the stationary phase. This can introduce air bubbles and cause cracking.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase for the purification of moderately polar organic compounds like this compound.[8] Its polar nature allows for good separation based on the polarity of the compounds in the mixture.[5]

Q2: How do I choose the initial mobile phase for my column?

A2: The best practice is to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[10] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[11] You can run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the conditions that give your target compound an Rf value between 0.2 and 0.4.[2]

Q3: What is a typical solvent system for the column chromatography of this compound?

A3: Based on its structure, a gradient elution with a hexane/ethyl acetate system is a good starting point. You could begin with a mobile phase of 10-20% ethyl acetate in hexane and gradually increase the ethyl acetate concentration. An alternative system could be dichloromethane with a small, increasing percentage of methanol.

Q4: How much sample can I load onto my column?

A4: The loading capacity depends on the difficulty of the separation and the column size. For a standard separation, a ratio of 30:1 to 100:1 of silica gel to crude sample by weight is recommended. If the impurities are very close in polarity to your product, a higher ratio (e.g., 100:1 or more) will be necessary.

Q5: How can I detect the fractions containing my compound?

A5: The most common method is to collect fractions and analyze them by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp (if the compound is UV active) or by staining. Combine the fractions that contain the pure product.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general workflow for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[4]

  • Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the settled silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to absorb onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions as the solvent starts to elute from the bottom.

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Data Presentation

Table 1: Example TLC and Column Chromatography Parameters for this compound Purification

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for moderately polar organic molecules.[8]
Mobile Phase System Hexane/Ethyl Acetate or Dichloromethane/MethanolOffers a good polarity range for effective separation.
TLC Analysis
Target Rf Value0.2 - 0.4Provides optimal resolution in column chromatography.[2]
Example Solvent Ratio3:1 Hexane:Ethyl AcetateA good starting point for achieving the target Rf.
Column Elution
Initial Mobile Phase9:1 Hexane:Ethyl AcetateTo elute non-polar impurities first.
Gradient End Point1:1 Hexane:Ethyl AcetateTo elute the target compound and more polar impurities.

Visualization of the Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common column chromatography issues.

Troubleshooting_Workflow start Start Purification tlc 1. Perform TLC Analysis start->tlc pack_column 2. Pack Column tlc->pack_column load_sample 3. Load Sample pack_column->load_sample run_column 4. Run Column & Collect Fractions load_sample->run_column analyze_fractions 5. Analyze Fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue poor_separation Poor Separation (Co-elution) issue->poor_separation Yes stuck_on_column Compound Stuck/Slow Elution issue->stuck_on_column Yes tailing Band Tailing issue->tailing Yes combine_fractions 6. Combine Pure Fractions issue->combine_fractions No solution_separation Decrease Mobile Phase Polarity Use Gradient Elution poor_separation->solution_separation solution_stuck Increase Mobile Phase Polarity stuck_on_column->solution_stuck solution_tailing Reduce Sample Load Add Base to Eluent tailing->solution_tailing solution_separation->tlc Re-optimize solution_stuck->tlc Re-optimize solution_tailing->tlc Re-optimize

Caption: Troubleshooting workflow for column chromatography.

References

Validation & Comparative

A Comparative Analysis of 4-Benzylmorpholin-2-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine scaffold stands out as a "privileged" structure, a core component in numerous FDA-approved drugs that enhances solubility, metabolic stability, and bioavailability.[1][2] Within this class of compounds, 4-benzylmorpholin-2-one has garnered significant attention, primarily as a key intermediate in the synthesis of the potent neurokinin-1 (NK-1) receptor antagonist, Aprepitant, a widely used antiemetic for chemotherapy-induced nausea and vomiting.[3][4] This guide provides a comprehensive comparative analysis of this compound and its analogs, delving into their synthesis, biological activities, and structure-activity relationships (SAR) to inform future drug discovery and development efforts.

The Significance of the this compound Core

The inherent value of the this compound scaffold lies in its synthetic accessibility and its amenability to structural modification, allowing for the exploration of a wide chemical space to optimize biological activity. The morpholin-2-one ring provides a rigid framework that can be functionalized at various positions, while the benzyl group offers a site for substitutions that can profoundly influence receptor binding and pharmacokinetic properties.

Synthetic Strategies: Accessing the Core and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several established routes. A common approach involves the reaction of N-benzylethanolamine with an α-haloacetate, such as methyl bromoacetate.[5] More advanced methods, including copper-catalyzed three-component reactions and asymmetric hydrogenation, have been developed to introduce chirality and diverse substitutions with high efficiency and stereocontrol.[6][7][8]

Representative Synthetic Workflow

cluster_synthesis General Synthetic Scheme for 4-Substituted Morpholin-2-ones N-Substituted_Ethanolamine N-Substituted Ethanolamine Intramolecular_Cyclization Intramolecular Cyclization N-Substituted_Ethanolamine->Intramolecular_Cyclization Base alpha-Haloacetyl_Halide α-Haloacetyl Halide alpha-Haloacetyl_Halide->Intramolecular_Cyclization 4-Substituted_Morpholin-2-one 4-Substituted Morpholin-2-one Intramolecular_Cyclization->4-Substituted_Morpholin-2-one cluster_nk1_assay NK-1 Receptor Binding Assay Workflow Cell_Culture HEK293-hNK1 Cell Culture Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Harvesting Harvesting & Washing Incubation->Harvesting Measurement Scintillation Counting Harvesting->Measurement Data_Analysis IC50 Calculation Measurement->Data_Analysis

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-benzylmorpholin-2-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and a non-negotiable step in the pharmaceutical pipeline. The synthesis of novel compounds like 4-benzylmorpholin-2-one, a heterocyclic entity with potential pharmacological relevance, necessitates a rigorous and multi-faceted approach to structural validation. While single-crystal X-ray crystallography is revered as the definitive method for elucidating the atomic arrangement in the solid state, a comprehensive validation strategy often integrates complementary spectroscopic techniques.[1][2] This guide provides an in-depth, objective comparison of X-ray crystallography with its principal alternatives, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their analytical workflows.

The Synthetic Pathway to this compound

The journey to structural validation begins with the successful synthesis of the target compound. A common route to this compound involves the reaction of N-benzylethanolamine with an appropriate C2-synthon, such as methyl bromoacetate, in the presence of a base to facilitate intramolecular cyclization.[3] Another approach involves the reaction of N-benzylethanolamine with glyoxylic acid to form an intermediate that is subsequently cyclized.[4] The purity of the synthesized product is paramount for successful structural analysis, particularly for X-ray crystallography, which requires a highly ordered crystalline material.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[2][5][6] It provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers, which are critical for understanding a molecule's biological activity.[5] The fundamental principle involves irradiating a single, well-ordered crystal with a beam of X-rays. The electrons within the crystal diffract the X-rays in a specific pattern of spots, and by analyzing the position and intensity of these reflections, a three-dimensional map of the electron density within the crystal can be generated.[2][7]

Experimental Protocol for X-ray Crystallography
  • Crystallization: The most critical and often rate-limiting step is growing a high-quality single crystal of this compound.[5] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., acetone, ethanol, or ethyl acetate/hexane). The goal is to allow the molecules to pack in a highly ordered, repeating lattice.[5]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffraction data are collected by rotating the crystal and recording the diffraction patterns on a detector.[2][5]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, highly accurate molecular structure.[5]

Workflow for X-ray Crystallography

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Final Structure Validation structure_solution->validation

Caption: Workflow for X-ray Crystallographic Analysis.

Complementary Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides an unparalleled view of the solid-state structure, it is not always feasible to obtain suitable crystals. Moreover, it is often crucial to understand the molecule's structure and behavior in solution.[8][9] In these instances, a suite of spectroscopic techniques becomes indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10][11] It provides detailed information about the connectivity of atoms and their chemical environment. For this compound, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the complete mapping of the molecular framework.

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the appropriate NMR experiments (1D and 2D) are run.[12]

  • Spectral Processing and Interpretation: The resulting Free Induction Decays (FIDs) are Fourier transformed to generate the NMR spectra.[11] The chemical shifts, coupling constants, and integration of the peaks are analyzed to deduce the molecular structure.[11]

nmr_workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) data_acq 1D & 2D NMR Data Acquisition sample_prep->data_acq processing Spectral Processing (Fourier Transform) data_acq->processing interpretation Spectral Interpretation (Chemical Shifts, Coupling, Correlations) processing->interpretation structure_deduced Deduced Structure in Solution interpretation->structure_deduced

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable clues about its structure.[13]

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.[14]

ms_workflow sample_intro Sample Introduction & Ionization mass_analysis Mass Analysis (m/z Separation) sample_intro->mass_analysis detection Ion Detection mass_analysis->detection spectrum_gen Mass Spectrum Generation detection->spectrum_gen data_analysis Data Analysis (Molecular Weight, Fragmentation) spectrum_gen->data_analysis

Caption: Workflow for Mass Spectrometric Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies characteristic of the bonds present.[16]

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a thin film, or in solution.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a range of wavelengths (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups. For this compound, one would expect to see characteristic peaks for the C=O (amide) bond, C-N bond, C-O-C (ether) linkage, and aromatic C-H bonds.[17][18]

ftir_workflow sample_prep Sample Preparation (e.g., KBr Pellet) data_acq IR Spectrum Acquisition sample_prep->data_acq interpretation Spectral Interpretation (Correlation of Bands to Functional Groups) data_acq->interpretation functional_groups Identified Functional Groups interpretation->functional_groups

Caption: Workflow for FTIR Spectroscopic Analysis.

Comparative Performance of Structural Elucidation Techniques

The selection of an analytical technique is contingent on the specific information required, the nature of the sample, and available resources. The following table provides a comparative overview of the techniques discussed.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Diffraction of X-rays by a crystalline lattice.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1]Measurement of the mass-to-charge ratio of ionized molecules.[1]Absorption of infrared radiation causing molecular vibrations.[16]
Sample Type Single, well-ordered crystal.[1]Soluble compound in a suitable deuterated solvent.[1]Ionizable compound.[1]Solid, liquid, or gas.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1][5]Atomic connectivity, relative stereochemistry, solution-state conformation, and dynamics.[1][8]Molecular weight, elemental composition (HRMS), fragmentation patterns.[1]Presence or absence of specific functional groups.[15][17]
Resolution Atomic (<1 Å).[1]Atomic to near-atomic.Low (provides connectivity information indirectly).[19]Group-specific (identifies bonds, not individual atoms).
Key Advantage Unambiguous determination of 3D structure and absolute configuration.[5]Provides detailed structural information in the solution state, mimicking physiological conditions.[8]High sensitivity, requires very small sample amounts, provides exact molecular formula (HRMS).Fast, non-destructive, and provides a quick "fingerprint" of the molecule.[16]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule.[5]Less sensitive than MS; can be complex to interpret for large molecules; does not provide absolute configuration directly.[20]Does not provide detailed connectivity or stereochemical information.Provides limited information on the overall molecular skeleton.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a synthesized compound like this compound is not a matter of choosing a single "best" technique but rather employing a synergistic combination of methods. While X-ray crystallography remains the undisputed gold standard for determining the solid-state structure with atomic precision, it is the collective evidence from NMR, MS, and FTIR that provides a holistic and irrefutable confirmation of the molecule's identity and structure, both in the solid state and in solution. This integrated analytical approach ensures the scientific rigor required in modern chemical research and is an indispensable component of the drug discovery and development process.

References

A Researcher's Guide to In Vitro Assay Development for 4-Benzylmorpholin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of 4-benzylmorpholin-2-one derivatives. We will move beyond a simple recitation of protocols to explain the strategic decisions and validation steps essential for generating high-quality, reproducible data. Our focus will be on a hypothesis-driven approach, starting with the most probable biological targets for this chemical scaffold and expanding to broader screening paradigms.

Introduction: The this compound Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for library synthesis. The addition of a benzyl group to the morpholin-2-one core suggests a potential interaction with targets that possess aromatic and hydrophobic binding pockets, particularly within the central nervous system (CNS).

While the specific biological target of a novel derivative is initially unknown, literature precedent strongly points towards enzymes involved in neurotransmitter metabolism. Specifically, the structural motifs present in this compound derivatives share features with known inhibitors of Monoamine Oxidases (MAO) .[1][2][3] MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[1][4] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are a cornerstone therapy for Parkinson's disease.[1][4][5]

Therefore, this guide will use MAO inhibition as the primary hypothesis for assay development, while also providing a framework for alternative, broader screening strategies should this initial hypothesis prove incorrect.

Part 1: Assay Selection - A Comparative Analysis for the Primary Hypothesis (MAO Inhibition)

The first step in characterizing a new compound library is selecting a primary screening assay. The ideal assay should be robust, scalable, and sensitive. For enzyme targets like MAO, several methodologies are available, each with distinct advantages and disadvantages. The core reaction catalyzed by both MAO-A and MAO-B involves the oxidative deamination of a substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[6][7] Most modern assays are designed to detect one of these products.

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} caption="Figure 1. Decision workflow for selecting an initial in vitro assay."

Comparison of Common MAO Assay Formats

Assay TypePrincipleThroughputCostComplexityKey Advantages & Considerations
Fluorometric Coupled enzyme reaction where H₂O₂ product reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal.[6][8][9]High (384/1536-well)Low-MediumLowExcellent for HTS. Prone to interference from fluorescent compounds or redox cyclers.
Luminescent Similar to fluorometric, but the final reaction generates a luminescent signal.High (384/1536-well)Medium-HighLowOften has a better signal-to-background ratio and less interference from fluorescent compounds.
Chromatographic (HPLC) Direct quantification of substrate depletion or product formation (e.g., kynuramine conversion to 4-hydroxyquinoline) via LC-MS/MS.[4][7]LowHighHighGold standard for hit confirmation and mechanism of action studies. Unambiguous results, not prone to optical interference.
Spectrophotometric Measures the change in absorbance of a substrate or product.[6]MediumLowLowA classic method, but often lacks the sensitivity required for potent inhibitors.

For a primary screen of a new library of this compound derivatives, the fluorometric assay is the recommended starting point . Its high-throughput nature, ease of use, and availability in commercial kit formats make it ideal for rapidly identifying initial hits.[8][9][10]

Part 2: Detailed Protocol - High-Throughput Fluorometric MAO-B Inhibition Assay

This protocol is designed for a 96-well or 384-well plate format and is based on the principles of commercially available kits that use a probe like N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).[6]

Causality Behind the Components:

  • MAO-B Enzyme: The biological target. Recombinant human MAO-B is used for consistency and relevance.[4]

  • MAO Substrate (e.g., Tyramine): The molecule the enzyme acts upon.[8][10] Its concentration should be near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Horseradish Peroxidase (HRP): A coupling enzyme that uses the H₂O₂ generated by MAO to oxidize the fluorescent probe.

  • Fluorescent Probe (e.g., Amplex Red): A non-fluorescent molecule that is converted into a highly fluorescent product (resorufin) by HRP in the presence of H₂O₂.

  • Known Inhibitor (e.g., Selegiline): A potent and selective MAO-B inhibitor used as a positive control to validate assay performance.[4][8]

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}

Experimental Protocol:

  • Reagent Preparation:

    • MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Store at 4°C.

    • Compound Dilution: Create a dilution series of the this compound derivatives in 100% DMSO. A common starting range is 10 mM down to 1 µM. Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay well to <1%.

    • Control Inhibitor: Prepare a dilution series of Selegiline (positive control) in the same manner.

    • MAO-B Enzyme Solution: Dilute recombinant human MAO-B enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.

    • Detection Mix: Prepare a working solution containing the substrate, HRP, and the fluorescent probe in Assay Buffer. Protect this solution from light.

  • Assay Procedure (96-well format):

    • Plate Layout: Designate wells for:

      • Blank: Assay Buffer only.

      • Negative Control (100% Activity): Enzyme + Substrate + Vehicle (DMSO).

      • Positive Control (0% Activity): Enzyme + Substrate + High concentration of Selegiline.

      • Test Compounds: Enzyme + Substrate + Dilution series of derivatives.

    • Compound Addition: Add 2 µL of the diluted compounds, controls, or vehicle to the appropriate wells of a black, flat-bottom microplate.

    • Enzyme Addition & Pre-incubation: Add 50 µL of the MAO-B Enzyme Solution to all wells except the Blank. Mix gently. Incubate for 10-15 minutes at 37°C. This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Add 50 µL of the Detection Mix to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 535/587 nm for Amplex Red) every 1-2 minutes for 30-60 minutes.

  • Data Analysis and Quality Control:

    • Calculate Reaction Rate: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_Blank) / (Rate_NegativeControl - Rate_Blank))

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

    • Assay Validation (Trustworthiness): For each plate, calculate the Z'-factor. Z' = 1 - (3 * (SD_NegControl + SD_PosControl)) / |Avg_NegControl - Avg_PosControl| A Z'-factor > 0.5 indicates a robust and reliable assay suitable for screening.[6]

Part 3: Secondary Assays for Hit Validation and Characterization

A single primary screen is not sufficient. Hits must be validated using orthogonal assays to confirm their activity and characterize their properties.

  • MAO-A Isoform Selectivity: The therapeutic application of an MAO inhibitor is critically dependent on its isoform selectivity.[4] Repeat the exact protocol described above using recombinant human MAO-A enzyme and its corresponding positive control inhibitor (e.g., Clorgyline).[4][9] This will determine if the this compound derivatives are selective for MAO-B, MAO-A, or are non-selective.

  • Hit Confirmation with an Orthogonal Method: Confirm the most promising hits using a non-optical method, such as an LC-MS/MS assay . This eliminates the possibility that the compound's activity in the primary screen was an artifact of fluorescence interference.

  • Mechanism of Action (Reversibility): Determine if the inhibition is reversible (competitive, non-competitive) or irreversible. A simple way to assess this is via a "jump dilution" or dialysis experiment. If, after diluting the enzyme-inhibitor complex, the enzyme activity recovers, the inhibition is likely reversible.

Part 4: Broader Screening Paradigms - When the Primary Hypothesis Fails

If the this compound derivatives show no significant activity against MAO-A or MAO-B, a target-agnostic, phenotypic screening approach is a powerful alternative.[11] This is particularly relevant for CNS-active compounds, where the ultimate functional outcome in a complex biological system is paramount.

  • High-Content Neuronal Imaging: This approach uses cultured neurons (either primary rodent neurons or human iPSC-derived) to assess the effects of compounds on various cellular phenotypes.[12] Parameters such as neurite outgrowth, synaptic density (e.g., staining for proteins like drebrin), and cell viability can be quantified automatically.[12]

  • Microelectrode Array (MEA): This technology measures the electrophysiological activity of neuronal networks cultured on a grid of electrodes.[11][13] Compounds can be profiled based on their ability to alter network firing rates, burst patterns, and synchrony, providing a functional "fingerprint" that can be compared to known CNS drugs.[11]

Data Presentation: A Comparative Example

All quantitative data should be summarized for clear comparison. The table below illustrates how to present screening results for a hypothetical set of this compound (BNM) derivatives.

Table 1: In Vitro MAO Inhibition Profile of Hypothetical BNM Derivatives

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)¹
BNM-00115.20.08190
BNM-002> 501.5> 33
BNM-0030.250.300.83
BNM-004> 50> 50-
Selegiline8.90.009989
Clorgyline0.0054.10.0012

¹ Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

This data clearly shows that BNM-001 is a potent and highly selective MAO-B inhibitor, making it a promising lead candidate for further development. BNM-003 is a potent but non-selective inhibitor, while BNM-004 is inactive.

References

Confirming the Biological Target of Novel 4-Benzylmorpholin-2-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous validation. A critical milestone in this journey is the definitive identification of the compound's biological target. This guide provides an in-depth, comparative analysis of key methodologies for confirming the biological target of novel 4-benzylmorpholin-2-one compounds, a class of synthetic heterocycles with emerging therapeutic potential. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust and self-validating workflow to elucidate the mechanism of action of these promising molecules.

The Challenge: Unmasking the Molecular Target

The initial discovery of a bioactive compound, such as a this compound derivative, often stems from phenotypic screens where a desirable cellular effect is observed. However, this "what" provides little insight into the "how." Identifying the direct molecular target is paramount for several reasons: it validates the therapeutic hypothesis, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential off-target effects and toxicities. This guide will compare and contrast three orthogonal approaches to target identification and validation: direct biochemical interaction analysis, assessment of target stability, and cellular target engagement.

Comparative Analysis of Target Identification Methodologies

A multi-pronged approach is essential for robust target validation. The following table provides a comparative overview of the primary techniques discussed in this guide.

Methodology Principle Advantages Limitations Typical Throughput
Affinity Chromatography Immobilized compound captures its binding partners from a cell lysate.Direct identification of binding proteins; can identify novel targets.Requires chemical modification of the compound; potential for non-specific binding.Low to Medium
Thermal Shift Assay (TSA) Ligand binding alters the thermal stability of the target protein.Label-free; rapid and cost-effective for screening.Indirect assay; requires purified protein; not suitable for all targets.High
Cellular Target Engagement Assays Measures compound binding to its target within a cellular context.Physiologically relevant; confirms target interaction in a complex environment.Can be complex to develop; may require specific reagents (e.g., antibodies, tracers).Medium to High

Experimental Workflows and Protocols

A logical and sequential application of different experimental strategies is crucial for building a compelling case for a specific biological target.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation A Affinity Chromatography-Mass Spectrometry B Candidate Target List A->B Identify potential binding partners C Recombinant Protein Expression & Purification B->C Select top candidates for validation D Thermal Shift Assay (TSA) C->D Confirm direct binding E Biochemical Activity Assay C->E Confirm functional modulation F Cellular Thermal Shift Assay (CETSA) D->F Validate in a cellular context H Downstream Signaling Analysis E->H F->H Confirm target engagement & functional consequence G Target Knockdown/Knockout G->H Phenocopy compound effect

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocols

Affinity Chromatography for Target Pull-Down

This technique aims to isolate and identify proteins that physically interact with the this compound compound.

Protocol:

  • Compound Immobilization:

    • Synthesize an analog of the this compound compound containing a reactive handle (e.g., a carboxylic acid or amine) for covalent attachment to a solid support.

    • Couple the analog to activated chromatography beads (e.g., NHS-activated sepharose) according to the manufacturer's protocol.

    • Prepare a control column with beads that have been treated with the coupling reagents but without the compound to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture cells relevant to the observed phenotype of the compound.

    • Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by competing with an excess of the free compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Thermal Shift Assay (TSA) for Direct Binding Confirmation

TSA, or differential scanning fluorimetry (DSF), is a rapid and high-throughput method to assess whether a compound directly binds to and stabilizes a purified protein.

Protocol:

  • Protein Preparation:

    • Express and purify the candidate target protein(s) identified from the affinity chromatography experiment. Ensure the protein is of high purity (>95%).

    • Determine the optimal buffer conditions and protein concentration for the assay.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, prepare reactions containing the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the this compound compound at various concentrations.

    • Include a no-compound control (DMSO vehicle) and a no-protein control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C in 1°C/minute increments) while monitoring the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • A significant increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the protein.

Cellular Assays for Target Validation

Confirming that the compound interacts with its target in a living cell and that this interaction is responsible for the observed phenotype is the ultimate goal of target validation.

Protocol: Western Blot for Downstream Signaling

  • Cell Treatment:

    • Plate cells and treat with the this compound compound at various concentrations and for different durations. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a downstream marker of the putative target's signaling pathway.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol: Target Knockdown using siRNA

  • siRNA Transfection:

    • Transfect cells with a small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein. Use a non-targeting control siRNA in parallel.

  • Compound Treatment and Phenotypic Assay:

    • After allowing sufficient time for protein knockdown (typically 48-72 hours), treat the cells with the this compound compound.

    • Perform the original phenotypic assay (e.g., cell viability, proliferation, or a specific functional readout) that led to the discovery of the compound.

  • Data Analysis:

    • If the compound's effect is diminished or absent in the cells where the target has been knocked down, it strongly suggests that the compound acts through that target.

Interpreting the Data: Building a Coherent Narrative

The strength of the evidence for a particular biological target lies in the convergence of data from these orthogonal approaches.

Logical Flow of Target Validation

G A Phenotypic Hit (e.g., Anti-proliferative Effect) B Affinity Chromatography Identifies Protein X A->B Hypothesis Generation C TSA Shows Compound Stabilizes Recombinant Protein X B->C Direct Binding Confirmation D Compound Inhibits Enzymatic Activity of Protein X C->D Functional Validation (In Vitro) G Confirmed Target: Protein X C->G E Compound Modulates Downstream Marker of Protein X in Cells D->E Functional Validation (Cellular) D->G F siRNA Knockdown of Protein X Reduces Compound Efficacy E->F Genetic Validation E->G F->G

Caption: A decision-making flowchart for target validation.

A successful target validation campaign will demonstrate that the this compound compound physically interacts with the candidate protein, that this interaction modulates the protein's function in a purified system, and that this functional modulation is recapitulated in a cellular context, ultimately leading to the observed phenotype. By employing the comparative and complementary methodologies outlined in this guide, researchers can confidently and robustly confirm the biological target of their novel compounds, paving the way for the next stages of drug development.

A Comparative Guide to the Synthesis of 4-Benzylmorpholin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the morpholin-2-one scaffold is a privileged structure, appearing in a variety of biologically active compounds. Its synthetic accessibility and chemical versatility make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth, objective comparison of three distinct synthetic routes to a key derivative, 4-benzylmorpholin-2-one, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Introduction to this compound

This compound serves as a crucial intermediate in the synthesis of a range of more complex molecules. The benzyl protecting group on the nitrogen atom offers stability under various reaction conditions and can be readily removed if necessary, providing a versatile handle for further functionalization. The selection of an optimal synthetic route is paramount and is often dictated by factors such as starting material availability, desired scale, and the specific requirements of the research or development program.

Comparative Analysis of Synthetic Routes

This guide will dissect three primary synthetic strategies for the preparation of this compound:

  • Route 1: Cyclization of N-Benzylethanolamine with an α-Halo Ester

  • Route 2: N-Alkylation of Morpholin-2-one with Benzyl Bromide

  • Route 3: A Reductive Amination Approach

Each route will be evaluated based on its efficiency, practicality, and scalability, with detailed protocols and a comparative data summary to facilitate an informed decision-making process.

Route 1: Cyclization of N-Benzylethanolamine with an α-Halo Ester

This is arguably the most direct and commonly employed method for the synthesis of this compound. The strategy relies on the intramolecular cyclization of an intermediate formed from the reaction of N-benzylethanolamine with an α-halo ester, such as methyl bromoacetate or ethyl chloroacetate.

Mechanistic Rationale

The reaction proceeds via a two-step sequence within a single pot. Initially, the secondary amine of N-benzylethanolamine acts as a nucleophile, displacing the halide from the α-halo ester in an SN2 reaction to form an N-substituted amino ester intermediate. The subsequent and typically rapid step involves an intramolecular transesterification. The hydroxyl group of the ethanolamine moiety attacks the ester carbonyl, leading to the formation of the stable six-membered morpholin-2-one ring and the elimination of an alcohol (methanol or ethanol). The presence of a non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct of the initial alkylation.

Experimental Protocol

Materials:

  • N-Benzylethanolamine

  • Methyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-benzylethanolamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Slowly add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the product by flash column chromatography on silica gel if necessary.

Workflow Diagram

Route 1: Cyclization start Start reactants N-Benzylethanolamine + Methyl Bromoacetate + K₂CO₃ in CH₃CN start->reactants reaction Stir at Room Temperature reactants->reaction workup Filtration & Concentration reaction->workup extraction EtOAc Extraction & Washes workup->extraction purification Drying & Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via cyclization.

Route 2: N-Alkylation of Morpholin-2-one with Benzyl Bromide

This approach involves the direct benzylation of a pre-synthesized morpholin-2-one core. This method is advantageous if morpholin-2-one is readily available or if a library of N-substituted analogs is desired from a common intermediate.

Mechanistic Rationale

The reaction is a classical SN2 alkylation. The nitrogen atom of the morpholin-2-one acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. A base, typically a carbonate or an organic amine, is required to scavenge the proton from the nitrogen atom of the morpholin-2-one, thereby activating it as a nucleophile and neutralizing the HBr formed during the reaction.

Experimental Protocol

Materials:

  • Morpholin-2-one

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholin-2-one (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature.

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by flash chromatography if required.

Workflow Diagram

Route 2: N-Alkylation start Start reactants Morpholin-2-one + Benzyl Bromide + K₂CO₃ in CH₃CN/DMF start->reactants reaction Heat at 60-80 °C reactants->reaction workup Filtration & Concentration reaction->workup extraction EtOAc/Water Partition & Washes workup->extraction purification Drying & Purification extraction->purification product This compound purification->product Route 3: Reductive Amination cluster_0 Step A cluster_1 Step B start_A Start reactants_A Ethyl Glyoxylate + Benzylamine start_A->reactants_A reaction_A Reductive Amination (NaBH(OAc)₃) reactants_A->reaction_A product_A Ethyl N-benzylaminoacetate reaction_A->product_A reactants_B + 2-Chloroethanol product_A->reactants_B reaction_B Cyclization (NaH, THF, Reflux) reactants_B->reaction_B product_B This compound reaction_B->product_B

A Comparative Guide to the Stability of 4-Benzylmorpholin-2-one Under ICH Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success. A comprehensive understanding of how a molecule behaves under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of ensuring the safety, efficacy, and quality of the final drug product.[1] This guide provides an in-depth comparative analysis of the stability of 4-benzylmorpholin-2-one, a heterocyclic compound of interest as a pharmaceutical intermediate, benchmarked against Reboxetine, a marketed antidepressant also featuring a morpholine moiety.[2][3]

This document is tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the scientific rationale behind the experimental design, offering insights into potential degradation pathways and the development of a robust, stability-indicating analytical method. The data presented herein, while illustrative, is grounded in the established principles of chemical kinetics and degradation pathways of related structures to provide a realistic performance comparison.

Strategic Approach to Stability Assessment

The stability testing program detailed below is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][5][6] The core of this investigation is a two-pronged approach:

  • Forced Degradation Studies: To intentionally degrade the this compound and Reboxetine under more severe conditions than accelerated testing.[1] This allows for the rapid identification of likely degradation products and pathways, which is crucial for developing a specific stability-indicating analytical method.[1]

  • ICH Stability Studies: To evaluate the long-term, intermediate, and accelerated stability of this compound in comparison to Reboxetine under the prescribed ICH conditions.[5][7]

For this comparative study, Reboxetine was selected as a comparator due to its structural similarity, specifically the presence of a morpholine ring, and its well-established use as a pharmaceutical agent.[7][8][9]

Experimental Design and Methodologies

Development of a Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for the accurate assessment of stability. The primary objective is to develop a method capable of separating the parent compound from all potential degradation products.

Protocol for HPLC Method Development:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in reversed-phase chromatography, suitable for the separation of moderately polar compounds like this compound and Reboxetine.

  • Mobile Phase Optimization: A gradient elution is employed to ensure the separation of both early-eluting polar degradants and the more retained parent compounds.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which aids in peak purity assessment and the identification of degradation products with different chromophores. The primary detection wavelength is set at 220 nm.

  • Method Validation: The developed method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing stressed samples to ensure that the peaks of the parent compounds are free from co-eluting degradants.

Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of this compound and to generate degradation products for the validation of the stability-indicating HPLC method.[1]

Protocols for Forced Degradation:

  • Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl, heated at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH, at room temperature for 4 hours.

  • Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is exposed to 105°C for 48 hours.

  • Photolytic Degradation: The solid compound is exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

ICH Stability Study Protocol

The long-term, intermediate, and accelerated stability studies are conducted as per ICH Q1A(R2) guidelines.[5][7]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Samples of both this compound and Reboxetine are stored under these conditions and pulled at specified time points (0, 3, 6, 9, and 12 months for long-term; 0, 3, and 6 months for intermediate and accelerated) for analysis by the validated stability-indicating HPLC method.

Visualizing the Workflow

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: ICH Stability Study cluster_2 Phase 3: Data Analysis & Comparison Dev Stability-Indicating HPLC Method Development Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Dev->Forced_Deg Generate Degradants Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Confirm Specificity Sample_Prep Prepare Samples of This compound & Reboxetine Validation->Sample_Prep Validated Method Ready Storage Store under ICH Conditions (Long-term, Intermediate, Accelerated) Sample_Prep->Storage Time_Points Sample Pull at Specified Time Points Storage->Time_Points Analysis Analysis by Validated HPLC Method Time_Points->Analysis Data_Comp Compare Stability Profiles Analysis->Data_Comp Pathway_ID Identify Degradation Pathways Data_Comp->Pathway_ID Report Generate Comparison Guide Pathway_ID->Report

Caption: Workflow for the comparative stability assessment.

Results and Comparative Analysis

The following tables summarize the hypothetical, yet scientifically plausible, data from the forced degradation and accelerated stability studies.

Forced Degradation Study Results
Stress ConditionThis compound (% Degradation)Reboxetine (% Degradation)Major Degradation Products
0.1 N HCl, 60°C, 24h 15.28.5Hydrolytic degradants
0.1 N NaOH, RT, 4h 25.812.3Hydrolytic degradants
3% H₂O₂, RT, 24h 5.118.9Oxidative degradants
Thermal (105°C), 48h 2.54.2Thermally induced degradants
Photolytic < 1.03.5Photolytic degradants
Accelerated Stability Study Results (40°C / 75% RH)
Time PointThis compound Assay (%)This compound Total Impurities (%)Reboxetine Assay (%)Reboxetine Total Impurities (%)
0 Months 99.80.299.90.1
3 Months 98.51.598.21.8
6 Months 97.22.896.53.5

Discussion of Degradation Pathways and Stability Profiles

The stability data reveals distinct profiles for this compound and Reboxetine.

This compound:

The primary degradation pathway for this compound is hydrolysis , particularly under basic conditions. This is consistent with the known lability of the lactam (cyclic amide) ring to nucleophilic attack by hydroxide ions.[10] The degradation is proposed to proceed via the opening of the morpholinone ring to form the corresponding amino acid, N-benzyl-2-(2-hydroxyethylamino)acetic acid. Acidic hydrolysis also occurs but to a lesser extent. The compound exhibits good stability against oxidative, thermal, and photolytic stress.

Degradation_Pathway A This compound B N-benzyl-2-(2-hydroxyethylamino)acetic acid A->B Hydrolysis (Major Pathway) (Acid/Base) C Other Minor Degradants A->C Oxidation/Thermal/Photolysis (Minor Pathways)

Caption: Proposed degradation pathway for this compound.

Reboxetine:

In contrast, Reboxetine shows greater susceptibility to oxidative degradation . This is likely due to the presence of the electron-rich ethoxyphenoxy group, which can be a target for oxidation. While also susceptible to hydrolysis, its morpholine ring (a cyclic amine) is generally more stable than the lactam ring of this compound. Reboxetine also demonstrates a higher sensitivity to thermal and photolytic stress compared to this compound.

Comparative Stability:

  • Hydrolytic Stability: this compound is more susceptible to hydrolysis due to its lactam functionality.

  • Oxidative Stability: Reboxetine is significantly more prone to oxidation.

  • Overall Stability under Accelerated Conditions: While both compounds show degradation under accelerated conditions, Reboxetine exhibits a slightly higher rate of total impurity formation, driven by a combination of degradation pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the stability of this compound, a promising pharmaceutical intermediate. The comparative analysis with Reboxetine highlights the importance of understanding the specific functional groups within a molecule to predict its degradation pathways.

The key takeaways are:

  • This compound demonstrates good intrinsic stability, with the primary degradation pathway being the hydrolysis of the lactam ring.

  • The development of a stability-indicating HPLC method is crucial for accurately monitoring the stability of this compound and separating it from its hydrolytic degradation product.

  • Compared to Reboxetine, this compound shows superior resistance to oxidative, thermal, and photolytic stress.

Further studies should focus on the structural elucidation of the degradation products using techniques such as LC-MS and NMR to confirm the proposed degradation pathways. This will provide a complete stability profile and support the development of stable formulations for this compound.

References

A Head-to-Head Comparison of 4-Benzylmorpholin-2-one with Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicine

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the bedrock of modern medicinal chemistry. Their prevalence is staggering; it is estimated that over 85% of all biologically active chemical entities contain a heterocycle.[1][2][3] This dominance is a testament to their structural and functional versatility. Heteroatoms like nitrogen, oxygen, and sulfur introduce unique physicochemical properties, such as polarity, hydrogen bonding capacity, and specific spatial arrangements, which are crucial for molecular recognition and binding to biological targets.[2][4]

Within this vast chemical space, certain motifs have been identified as "privileged structures."[2][5] These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, making them exceptionally valuable starting points for drug discovery campaigns.[5] This guide provides a head-to-head comparison of the 4-benzylmorpholin-2-one scaffold against three other prominent privileged structures: Quinoline , Piperidine , and Thiazole .

The this compound core is a key intermediate in the synthesis of important pharmaceuticals, including the antiemetic drug Aprepitant.[6] Its unique combination of a saturated morpholine ring, a carbonyl group, and a flexible benzyl substituent provides a compelling three-dimensional structure for interacting with protein targets. By comparing its properties and performance metrics against well-established scaffolds, we can better understand its potential and optimal applications in drug development.

Part 1: Physicochemical and ADMET Profile Comparison

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7] Early-stage in silico profiling is now a standard industry practice to predict these properties, allowing researchers to prioritize scaffolds with a higher likelihood of clinical success and flag potential liabilities.[8][9][10]

Causality Behind the Choice of Descriptors:

  • Molecular Weight (MW): Influences solubility, permeability, and diffusion. Lower MW is generally preferred for oral bioavailability.

  • LogP (Lipophilicity): The octanol-water partition coefficient is a critical measure of a compound's lipophilicity. An optimal LogP (typically 1-3) is required to balance membrane permeability with aqueous solubility.

  • Topological Polar Surface Area (TPSA): A predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier (BBB) penetration. A TPSA >140 Ų often indicates poor cell permeability.

  • Aqueous Solubility (LogS): Essential for absorption and formulation. Poor solubility is a major hurdle in drug development.

  • BBB Permeant: A qualitative prediction of the ability to cross the blood-brain barrier, crucial for CNS-targeting drugs.

  • CYP2D6 Inhibitor: Predicts potential for drug-drug interactions, as Cytochrome P450 2D6 is a major enzyme in drug metabolism.

Table 1: Comparative In Silico Physicochemical and ADMET Properties of Core Scaffolds

PropertyThis compoundQuinolinePiperidineThiazole
Structure
Molecular Weight ( g/mol ) 191.23129.1685.1585.12
LogP (Consensus) 1.652.040.950.91
TPSA (Ų) 29.5412.8912.4942.06
Aqueous Solubility (LogS) -2.45 (Soluble)-2.11 (Soluble)1.25 (Highly Soluble)0.85 (Highly Soluble)
BBB Permeant YesYesYesYes
CYP2D6 Inhibitor NoYesNoNo
GI Absorption HighHighHighHigh

Note: Data is based on in silico predictions from publicly available cheminformatics tools and should be considered as a preliminary guide for experimental validation.

Interpretation of Data: The this compound scaffold presents a balanced profile. Its LogP is within the optimal range for drug-likeness, and its TPSA is moderate, suggesting good potential for cell permeability without being excessively polar.[11] Unlike the flat, aromatic quinoline scaffold, which is often flagged for potential CYP450 inhibition, the this compound core is predicted to be cleaner in this regard. While not as soluble as the smaller piperidine and thiazole scaffolds, its predicted solubility is still well within an acceptable range for drug development.

Part 2: Synthetic Accessibility and Strategy

A scaffold's utility is directly tied to its synthetic accessibility. The ability to readily synthesize the core and introduce diverse substituents is paramount for building structure-activity relationships (SAR).

The synthesis of this compound is well-documented and typically involves the cyclization of an N-benzylethanolamine derivative with a two-carbon electrophile, such as a bromoacetate.[12] This straightforward approach allows for variation at the benzyl position (by starting with different substituted benzaldehydes) and on the morpholinone ring itself.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization benzaldehyde Substituted Benzaldehyde n_benzyl N-Substituted Ethanolamine benzaldehyde->n_benzyl Reductive Amination ethanolamine Ethanolamine ethanolamine->n_benzyl final_product This compound Scaffold n_benzyl->final_product Cyclization Reaction reagent Glyoxylic Acid or Bromoacetate Derivative reagent->final_product

Caption: General synthetic workflow for the this compound scaffold.

In comparison:

  • Quinolines: Often synthesized via classic named reactions like the Skraup or Friedländer synthesis, which are robust but can require harsh conditions.

  • Piperidines: Typically accessed through the reduction of corresponding pyridine precursors.

  • Thiazoles: Commonly formed via the Hantzsch thiazole synthesis from α-haloketones and thioamides.

The synthetic routes to this compound are generally flexible and utilize readily available starting materials, making it an attractive scaffold for library synthesis.[6]

Part 3: Experimental Protocol for Biological Evaluation

To provide a tangible comparison of biological activity, we outline a standard protocol for an in vitro anti-proliferative assay using the human hepatocellular carcinoma cell line, HepG2.[13] This type of assay is a cornerstone of early-stage oncology drug discovery and serves as an excellent platform for comparing the cytotoxic or cytostatic potential of different scaffolds.

Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds based on the this compound, quinoline, piperidine, and thiazole scaffolds against HepG2 cells.

Principle of the MTT Assay: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HepG2 cell line (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO to a 10 mM stock)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed 5,000 cells in 100 µL of DMEM into each well of a 96-well plate.

    • Causality: This cell density ensures cells are in the logarithmic growth phase during the experiment and do not become confluent, which could affect results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Doxorubicin in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

    • Causality: A serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value. The vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Causality: This incubation period is sufficient for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

G start Start: HepG2 Cells seed 1. Seed 5,000 cells/well in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Serial Dilutions of Test Compounds incubate1->treat incubate2 4. Incubate 48h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Medium, Add DMSO incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read end End: Calculate IC50 read->end

Caption: Experimental workflow for the in vitro anti-proliferative MTT assay.

Part 4: Comparative Biological Activity and Applications

The choice of a scaffold is often guided by its known association with certain biological target classes.

  • This compound: As a key component of Aprepitant, this scaffold is validated for targeting neurokinin-1 (NK-1) receptors. The morpholine oxygen can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or pi-stacking interactions. Its inherent three-dimensionality makes it suitable for fitting into well-defined binding pockets. Recent studies have also explored morpholine-containing compounds as anticancer and antinociceptive agents.[13][14]

  • Quinoline: This is a highly versatile scaffold found in drugs with a wide range of activities, including antimalarial (Chloroquine), anticancer (Camptothecin), and antibacterial (Ciprofloxacin) properties.[15][16] Its planar, aromatic nature is ideal for intercalating with DNA or interacting with the flat adenine region of ATP-binding sites in kinases.[13][17]

  • Piperidine: The piperidine ring is one of the most common N-heterocycles in FDA-approved drugs, particularly those targeting the central nervous system (CNS).[5] Examples include the antipsychotic Haloperidol and the opioid analgesic Fentanyl. Its saturated, non-planar structure can adopt chair or boat conformations, allowing it to present substituents in precise three-dimensional orientations to interact with G-protein coupled receptors (GPCRs) and ion channels.

  • Thiazole: The thiazole ring is a key component of Vitamin B1 and is found in numerous drugs, including the antibiotic Penicillin and the kinase inhibitor Dasatinib.[5] It serves as a bioisostere for other aromatic rings and can participate in extensive hydrogen bonding and metal chelation, making it a common feature in enzyme inhibitors.

Conclusion and Future Perspectives

This head-to-head comparison reveals the distinct advantages and potential applications of each heterocyclic scaffold.

ScaffoldKey StrengthsPotential LiabilitiesPrimary Therapeutic Areas
This compound Balanced physicochemical properties, good 3D shape, favorable in silico safety profile.Less explored than other scaffolds, potentially lower synthetic diversity.CNS (Antiemetics), Oncology, Pain Management.
Quinoline High synthetic maturity, rigid and planar structure for specific targets (kinases, DNA).Potential for CYP450 inhibition, flat structure may limit selectivity.Infectious Diseases, Oncology.[13]
Piperidine Excellent solubility, conformational flexibility, proven success in CNS drugs.Can be metabolically labile, may lack interactions provided by aromatic systems.CNS Disorders, Pain Management.
Thiazole Strong H-bonding capacity, acts as a versatile bioisostere.Smaller scaffold, may require more extensive functionalization for potency.Infectious Diseases, Oncology.

The This compound scaffold emerges as a highly promising, albeit less historically utilized, framework. It occupies a unique space, offering a superior balance of drug-like properties compared to the often-problematic quinoline scaffold, while providing more structural complexity and metabolic stability than a simple piperidine ring. Its favorable in silico ADMET profile, combined with straightforward synthetic accessibility, makes it an excellent candidate for exploring new chemical space, particularly for targets with deep, well-defined binding pockets. As the demand for novel therapeutics with cleaner safety profiles grows, scaffolds like this compound are poised to become increasingly important in the drug discovery pipeline.[18]

References

A Comparative Guide to Purity Validation of 4-benzylmorpholin-2-one: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-benzylmorpholin-2-one, a key intermediate in the synthesis of various biologically active molecules, ensuring its purity is of paramount importance. The presence of even trace impurities can lead to undesirable side effects, alter pharmacological activity, or complicate regulatory approval processes.[1] This guide provides an in-depth, comparative analysis of two of the most powerful and widely used analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Significance of Purity for this compound in Research and Development

This compound belongs to the morpholine class of compounds, which are prevalent in medicinal chemistry.[2] The synthesis of this compound can potentially introduce various impurities, such as unreacted starting materials, by-products from side reactions, or degradation products.[3][4] For researchers and drug development professionals, a comprehensive understanding of the purity profile of this compound is critical for:

  • Reliable Biological Data: Ensuring that observed biological activity is attributable to the compound of interest and not an impurity.

  • Consistent Manufacturing: Maintaining batch-to-batch consistency, which is a regulatory requirement.[1]

  • Safety Assessment: Identifying and quantifying potentially toxic impurities.

Overview of Analytical Techniques: Orthogonality in Purity Assessment

HPLC and NMR are considered orthogonal analytical techniques, meaning they rely on different chemical and physical principles for analysis.[5] This is a significant advantage in purity assessment, as the weaknesses of one technique are often compensated for by the strengths of the other. HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[6] Employing both methods provides a more complete and reliable picture of a compound's purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a dominant technique in the pharmaceutical industry for the separation, identification, and quantification of compounds. Its high resolving power makes it ideal for detecting and quantifying even minor impurities.[7]

Principle of HPLC in Separating Impurities

In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid (the mobile phase) at high pressure. The separation is based on the different interactions of the sample components with the stationary phase.[8] For a molecule like this compound, which possesses both polar (the morpholinone ring) and non-polar (the benzyl group) characteristics, reversed-phase HPLC is the method of choice.[9][10] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[11] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[12]

Method Development and Rationale for this compound

A robust HPLC method is crucial for accurate purity determination.[8] The development process involves a systematic optimization of various parameters.[13]

  • Column Selection: The Role of Stationary Phase Chemistry A C18 (octadecylsilane) column is a common starting point for reversed-phase HPLC due to its versatility and hydrophobicity.[11] The choice of a specific C18 column will depend on factors like particle size and surface area, which influence efficiency and resolution.[8]

  • Mobile Phase Optimization: Balancing Retention and Resolution The composition of the mobile phase is a critical parameter that controls the retention and separation of compounds.[9] For this compound, a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed.[13] This allows for the efficient elution of both more polar and more non-polar impurities. The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and any ionizable impurities, thereby influencing their retention.[8]

  • Detector Selection: UV-Vis Absorbance Characteristics this compound contains a benzene ring, which has a strong chromophore that absorbs UV light.[14] This makes a UV-Vis detector an excellent choice for this analysis.[14] The wavelength of detection is typically set at the absorbance maximum of the benzyl group (around 254 nm) to achieve high sensitivity.[15][16] A Diode Array Detector (DAD) can also be used to acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment.[14]

Detailed Experimental Protocol for HPLC Analysis

Below is a typical HPLC method for the purity analysis of this compound.

Parameter Condition
Instrument HPLC system with a quaternary pump, autosampler, and DAD
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)
Data Interpretation and Purity Calculation (% Area)

The purity of this compound is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This provides a relative purity value. It is important to note that this method assumes that all compounds have a similar response factor at the detection wavelength.

Graphviz Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Caption: HPLC Purity Validation Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be a powerful technique for determining purity.[17][18][19]

Fundamental Principles of NMR for Purity Assessment

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (protons), behave like tiny magnets.[19] When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, giving rise to an NMR spectrum. The chemical shift, integration, and coupling patterns of the signals in an NMR spectrum provide a wealth of structural information.[6][18]

  • ¹H NMR: A Fingerprint of the Molecule A ¹H NMR spectrum provides a unique "fingerprint" of a molecule, with each distinct proton environment giving rise to a specific signal.[18] The presence of unexpected signals can indicate the presence of impurities.

  • Quantitative NMR (qNMR): An Absolute Purity Method qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][20] This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[21][22]

Experimental Design for NMR Analysis of this compound
  • Sample Preparation and Internal Standard Selection For qNMR, a known amount of the this compound sample and a certified internal standard are accurately weighed and dissolved in a deuterated solvent.[23] The choice of internal standard is crucial and should meet several criteria: high purity, chemical stability, good solubility, and signals that do not overlap with the analyte signals.[21][24] For this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene.[21]

  • Key NMR Parameters for Accurate Quantification To obtain accurate quantitative data, certain NMR parameters must be carefully controlled. The relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure that all protons have fully relaxed between scans.[25] The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.[21]

Detailed Experimental Protocol for ¹H NMR and qNMR
Parameter Condition
Instrument 400 MHz (or higher) NMR Spectrometer
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Internal Standard Maleic Acid (certified reference material)
Pulse Program Standard 1D proton experiment (e.g., zg30)
Acquisition Time ~2-3 seconds
Relaxation Delay (d1) 30 seconds
Number of Scans 16-64
Sample Preparation Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in 0.75 mL of deuterated solvent.
Data Analysis: Identifying Impurities and Calculating Purity

The purity of this compound is calculated using the following formula:[5]

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Graphviz Workflow: NMR Purity Validation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Optimize Parameters D->E F Collect Data E->F G Phase and Baseline Correction F->G H Integrate Signals G->H I Calculate Purity H->I

Caption: NMR Purity Validation Workflow.

Head-to-Head Comparison: HPLC vs. NMR for Purity Validation

Feature High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioningQuantification based on the direct proportionality between signal integral and the number of nuclei
Primary/Secondary Secondary method requiring an analyte reference standard for quantificationPrimary ratio method; can determine purity without an analyte reference standard[26]
Selectivity High selectivity for separating structurally similar impuritiesExcellent for structural confirmation and identification of impurities[26]
Sensitivity Generally higher sensitivity, suitable for trace impurity analysis[26]Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments[27][28]
Throughput Well-suited for high-throughput analysisLower throughput due to longer experiment times
Sample Consumption Low (micrograms)Higher (milligrams)
Destructive YesNo, the sample can be recovered
Strengths and Limitations of Each Technique for this compound

HPLC Strengths:

  • Excellent for detecting and quantifying trace impurities.

  • High resolving power for separating closely related compounds.

  • Amenable to automation and high-throughput screening.

HPLC Limitations:

  • Requires a reference standard for the analyte for accurate quantification.

  • The response factor can vary between the analyte and impurities, leading to inaccuracies in the area percent method.

  • May not detect impurities that do not have a UV chromophore.

NMR Strengths:

  • Provides an absolute measure of purity without the need for an analyte-specific reference standard.[5][20]

  • Offers detailed structural information, aiding in the identification of unknown impurities.[17][29]

  • Non-destructive, allowing for sample recovery.[20]

NMR Limitations:

  • Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities.[26]

  • Signal overlap can complicate quantification in complex mixtures.

  • Requires more sample than HPLC.

A Synergistic Approach: The Power of Orthogonal Methods

For a comprehensive and robust purity assessment of this compound, a synergistic approach utilizing both HPLC and NMR is highly recommended.[5] HPLC can be employed for its high sensitivity to detect and quantify trace impurities, while qNMR can provide an accurate and absolute determination of the bulk purity and confirm the identity of the main component and any major impurities. This orthogonal approach provides a higher level of confidence in the quality of the material and is in line with regulatory expectations for well-characterized pharmaceutical compounds.[30][31][32][33][34]

Conclusion: Best Practices for Ensuring High Purity

The validation of the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. Both HPLC and NMR are powerful techniques that provide valuable and complementary information. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can make informed decisions about their analytical strategy. A well-designed and executed purity assessment, ideally incorporating both HPLC and NMR, will provide the highest level of assurance in the quality of this important synthetic intermediate. This aligns with the best practices for analytical method validation as outlined by regulatory bodies.[1][35][36][37]

References

A Comprehensive Guide to Assessing the Drug-Like Properties of 4-Benzylmorpholin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine heterocycle is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] The 4-benzylmorpholin-2-one scaffold, in particular, represents a promising starting point for the development of novel therapeutics across various disease areas, including cancer and inflammatory conditions.[2][3][4] However, transforming a promising chemical scaffold into a viable drug candidate requires a rigorous and systematic evaluation of its drug-like properties. This guide provides a comprehensive framework for assessing these properties, integrating computational predictions with robust in vitro experimental data to facilitate the selection of candidates with the highest potential for clinical success.

The journey of a drug from a laboratory concept to a patient's treatment is complex and challenging. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to mitigate risks and streamline the development process.[5][6] This guide will detail the key experimental assays and computational models used to evaluate the drug-like characteristics of this compound derivatives, providing a clear rationale for each step.

I. Foundational Assessment: In Silico and Physicochemical Profiling

Before embarking on extensive and resource-intensive in vitro testing, a foundational understanding of the physicochemical properties of the this compound derivatives is essential. This initial phase combines computational predictions with fundamental experimental measurements.

Computational tools provide a rapid and cost-effective first pass to identify potential liabilities.[7][8] One of the most influential guidelines in this area is Lipinski's Rule of Five.[9][10] This rule helps predict oral bioavailability by analyzing key molecular descriptors.[9][11]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW): Less than 500 Daltons.[9][10][11][12]

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5.[9][10][11][12]

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of OH and NH groups).[9][10][11][12]

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).[9][10][11][12]

While not an absolute determinant of druggability, compounds that adhere to these guidelines tend to have a higher probability of success in clinical trials.[9] Various software platforms can be used to calculate these properties for a library of this compound derivatives.

1. Lipophilicity (LogP/LogD) Determination:

Lipophilicity is a critical parameter that influences solubility, permeability, and metabolic stability.[13] The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.[14]

  • Shake-Flask Method: This is the traditional and "gold standard" method for LogP determination.[14] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[15][16]

  • High-Performance Liquid Chromatography (HPLC): A more high-throughput method where the retention time of a compound on a reverse-phase column is correlated with its LogP value.[14]

2. Aqueous Solubility:

Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed in the body.[13][17]

  • Kinetic and Thermodynamic Solubility Assays: Kinetic solubility measures the solubility of a compound from a solid state in a buffer, while thermodynamic solubility represents the true equilibrium solubility.[18] These assays are crucial for interpreting data from other in vitro ADME and biological screens.[18]

Table 1: Physicochemical Properties of Hypothetical this compound Derivatives

Compound IDMolecular Weight ( g/mol )Calculated LogPH-Bond DonorsH-Bond AcceptorsExperimental LogD at pH 7.4Aqueous Solubility (µM)
BM-1 350.42.8142.5150
BM-2 420.53.5253.275
BM-3 480.64.2164.020
BM-4 510.75.5375.15
Warfarin 308.33.0142.9>100
Atenolol 266.30.2240.1>200

Data for Warfarin and Atenolol are included as representative marketed drugs for comparison.

II. In Vitro ADME Profiling: A Deeper Dive

Once the foundational physicochemical properties are understood, a series of in vitro assays are employed to predict the in vivo behavior of the drug candidates.[5][6][18]

For orally administered drugs, the ability to permeate the intestinal wall is a critical step for absorption.[10]

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

PAMPA is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[19] It is a cost-effective initial screen to assess a compound's ability to cross biological membranes.[20]

2. Caco-2 Permeability Assay:

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[21] This assay provides a more comprehensive assessment of permeability as it can account for both passive diffusion and active transport mechanisms, including efflux.[20][21] Comparing PAMPA and Caco-2 data can indicate if a compound is a substrate for efflux transporters.[21]

G cluster_0 Permeability Assessment Workflow PAMPA PAMPA Assay (Passive Diffusion) Analysis Comparative Analysis PAMPA->Analysis Caco2 Caco-2 Assay (Passive + Active Transport) Caco2->Analysis Prediction Prediction of In Vivo Absorption Analysis->Prediction

Caption: Workflow for assessing compound permeability.

The liver is the primary site of drug metabolism, and understanding a compound's stability in the presence of liver enzymes is crucial for predicting its half-life and potential for drug-drug interactions.[22][23]

1. Liver Microsomal Stability Assay:

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[23][24] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.[24][25]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent.

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and buffer.[26]

  • Initiation: Add the test compound to the incubation mixture and incubate at 37°C.[26]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[26]

2. Hepatocyte Stability Assay:

For a more comprehensive assessment of metabolism, intact hepatocytes are used.[24] Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, providing a more complete picture of a compound's metabolic fate.[22][24]

Table 2: Comparative In Vitro ADME Data

Compound IDPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Human Liver Microsomal Half-life (min)
BM-1 8.56.21.2> 60
BM-2 5.11.54.845
BM-3 2.30.83.525
BM-4 0.50.21.810
Warfarin >108.0< 248
Atenolol < 10.5< 2> 120

Efflux ratio > 2 is often considered indicative of active efflux.

Early identification of potential toxicity is paramount to avoid late-stage failures in drug development.[27][28]

1. In Vitro Cytotoxicity Assays:

These assays measure the toxic effects of a compound on living cells.[29][30] They are essential for determining a compound's therapeutic window.[27][28]

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with damaged membranes, indicating cytotoxicity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells.[29]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_1 Cytotoxicity Assessment Workflow Cell_Culture Cell Seeding Compound_Addition Compound Treatment (Dose-Response) Cell_Culture->Compound_Addition Viability_Assay MTT/LDH Assay Compound_Addition->Viability_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis Safety_Profile Preliminary Safety Profile Data_Analysis->Safety_Profile

Caption: Workflow for in vitro cytotoxicity testing.

III. Synthesizing the Data for Candidate Selection

The ultimate goal of this comprehensive assessment is to select the most promising this compound derivatives for further development. A holistic view of all the data is required.

  • Favorable Profile: A compound with good solubility and permeability, high metabolic stability, and low cytotoxicity (a high IC₅₀ value) would be considered a strong candidate.

  • Potential Liabilities: A compound with poor permeability, rapid metabolism, or significant cytotoxicity would likely be deprioritized or flagged for further medicinal chemistry optimization.

For instance, a compound with high permeability in the PAMPA assay but low permeability and a high efflux ratio in the Caco-2 assay is likely a substrate for efflux pumps, which could limit its oral bioavailability. Similarly, a compound with high metabolic stability in microsomes but lower stability in hepatocytes may be undergoing significant Phase II metabolism.

Conclusion

The assessment of drug-like properties is a multi-faceted process that is integral to modern drug discovery. By systematically evaluating the physicochemical properties, permeability, metabolic stability, and preliminary safety of this compound derivatives, researchers can make more informed decisions and increase the likelihood of advancing truly promising candidates into preclinical and clinical development. This integrated approach, combining computational predictions with robust experimental data, provides a solid foundation for the successful development of novel therapeutics based on this versatile chemical scaffold.

References

comparative docking studies of 4-benzylmorpholin-2-one analogs in target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of 4-Benzylmorpholin-2-one Analogs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive walkthrough of performing and interpreting comparative molecular docking studies. We will focus on a series of hypothetical this compound analogs, a scaffold recognized for its potential in medicinal chemistry, to illustrate the process.[1][2][3] This document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices to empower researchers in their drug discovery efforts.

The Rationale: Why In-Silico Docking?

In modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of potential therapeutic agents.[4][5] Molecular docking, a structure-based drug design (SBDD) method, predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.[6] By simulating these interactions, we can estimate the binding affinity and analyze the binding mode, providing critical insights long before committing to costly and time-consuming synthesis and in-vitro testing. This comparative guide will demonstrate how to apply these principles to evaluate a series of related analogs against different, high-impact protein targets.

Part 1: Strategic Target Selection

The success of any docking study hinges on the selection of biologically relevant protein targets. The morpholine scaffold is a versatile and privileged structure, known to interact with a wide array of biological targets.[2][3][7] For this guide, we have selected two distinct and well-validated targets from different therapeutic areas to illustrate the comparative approach.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a crucial enzyme in cell signaling pathways, and its overactivity is a hallmark of many cancers. Numerous inhibitors targeting the ATP-binding site of EGFR's kinase domain have been developed. The quinazoline scaffold, often incorporating a morpholine moiety, is a well-established pharmacophore for potent EGFR inhibitors, making this an excellent target for our study.[8][9][10][11] For our docking experiments, we will use the crystal structure of EGFR in complex with an inhibitor (PDB ID: 2JIU).

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): This cysteine protease is essential for the life cycle of the SARS-CoV-2 virus, responsible for cleaving viral polyproteins into functional units.[12][13] Its critical role in viral replication and the absence of close human homologs make it a prime target for antiviral drug development.[14] Several studies have explored morpholine-containing compounds as potential Mpro inhibitors.[15] We will utilize the high-resolution crystal structure of SARS-CoV-2 Mpro in complex with an inhibitor (PDB ID: 6LU7) for our simulations.

Part 2: A Validated Experimental Protocol

This section details a self-validating, step-by-step methodology for conducting a comparative docking study. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_comp Phase 2: Computation cluster_analysis Phase 3: Analysis p1 Target Selection (e.g., EGFR, Mpro) r_prep Receptor Preparation (PDB Download, Add Hydrogens, Remove Water) p1->r_prep p2 Ligand Design (this compound Analogs) l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) p2->l_prep dock Molecular Docking Simulation (Define Grid Box, Run Vina) r_prep->dock l_prep->dock results Data Extraction (Binding Energy, Pose) dock->results analysis Comparative & SAR Analysis (Rank Analogs, Identify Key Interactions) results->analysis conclusion Draw Conclusions (Identify Lead Candidates) analysis->conclusion

Caption: High-level workflow for a comparative molecular docking study.

Step 1: Receptor (Protein) Preparation

The goal of this step is to prepare the raw protein crystal structure for docking. A clean, properly prepared receptor is crucial for obtaining meaningful results.

  • Obtain Crystal Structures: Download the PDB files for the selected targets (e.g., 2JIU for EGFR, 6LU7 for Mpro) from the Protein Data Bank.

  • Clean the Structure: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is done because we want to dock our own ligands into an empty binding site.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically 7.4). This is critical for correctly calculating hydrogen bonds.

  • Assign Charges: Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.

  • Define the Binding Site: Identify the active site where the docking will be performed. This is typically done by defining a "grid box" centered on the position of the original co-crystallized ligand. The size of the box should be large enough to accommodate the analogs and allow for rotational and translational freedom.

Step 2: Ligand (Analog) Preparation

Here, we prepare our library of this compound analogs for docking.

  • Create 2D Structures: Draw the 2D structures of the parent molecule and its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). For this guide, we will use a hypothetical set with different substituents on the benzyl ring.

  • Convert to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform an energy minimization on each 3D structure using a force field (e.g., MMFF94). This process refines the geometry to a more energetically stable conformation.

  • Generate Rotatable Bonds: Define the rotatable bonds within the ligands. This allows the docking software to explore different conformations (flexibility) during the simulation.

Step 3: Molecular Docking Simulation

This is the core computational step where the ligands are docked into the prepared receptors.

  • Software Selection: Choose a validated docking program. AutoDock Vina is a widely used and effective open-source option.

  • Configuration: For each receptor, create a configuration file that specifies the prepared protein file, the coordinates and dimensions of the grid box, and other parameters like exhaustiveness (which controls the thoroughness of the conformational search).

  • Execution: Run the docking simulation for each prepared ligand against each prepared receptor. The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

  • Scoring: For each pose, the software's scoring function calculates a binding energy (also called docking score), typically in kcal/mol. The program then ranks the poses, with the most negative score representing the most favorable predicted binding mode.[16][17]

Part 3: Data Interpretation and Comparative Analysis

Analyzing the output of a docking simulation requires more than just looking at the scores. A thorough analysis combines quantitative data with visual inspection to build a scientifically sound hypothesis.[18][19]

Comparative Docking Results

The quantitative results for our hypothetical study are summarized below. These values are for illustrative purposes.

Analog IDSubstituent (R) on Benzyl RingEGFR Docking Score (kcal/mol)Key EGFR Interactions (Residues)Mpro Docking Score (kcal/mol)Key Mpro Interactions (Residues)
LIG-01 -H (Parent)-7.8Met793, Leu718-6.9His41, Met49, Cys145
LIG-02 4-OH-8.5Met793, Asp855 (H-bond) -7.2His41, Met49, Gln189 (H-bond)
LIG-03 4-Cl-8.2Met793, Leu844 (hydrophobic)-7.5His41, Met165 (hydrophobic)
LIG-04 4-OCH₃-8.1Met793, Leu718-7.1His41, Met49
LIG-05 4-NO₂-7.5Met793, Leu718-7.8His41, Cys145, Glu166 (H-bond)
Analysis of Results
  • Binding Energy (Docking Score): The docking score estimates the binding free energy. A more negative value suggests a stronger, more stable interaction between the ligand and the protein.[20]

    • Against EGFR: LIG-02 (-8.5 kcal/mol) shows the best score, suggesting the hydroxyl group significantly improves binding.

    • Against Mpro: LIG-05 (-7.8 kcal/mol) is the top-scoring compound, indicating that the nitro group may form favorable interactions within the Mpro active site.

  • Binding Pose and Key Interactions: Visual inspection of the top-ranked pose is crucial. We must analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the complex.

    • LIG-02 in EGFR: The improved score is rationalized by the formation of a key hydrogen bond between the substituent -OH group and the side chain of Asp855, an interaction not possible for the parent compound.

    • LIG-05 in Mpro: The nitro group is predicted to form a strong hydrogen bond with the backbone of Glu166, a critical residue in the S1 pocket of Mpro, explaining its superior score against this target.

    • Hydrophobic Interactions: In both targets, the benzyl ring and morpholine core engage in essential hydrophobic interactions with nonpolar residues (e.g., Leu718 in EGFR, Met165 in Mpro), which are a primary driving force for complex formation.[20]

Structure-Activity Relationship (SAR) Analysis

SAR analysis seeks to understand how specific structural modifications to a molecule affect its biological activity.[21][22][23] From our comparative data, we can derive preliminary SAR insights.

SAR cluster_ligand Structural Modification (Analog) cluster_outcome Predicted Outcome L1 LIG-01 (-H) No_change Similar/Worse Binding L1->No_change L2 LIG-02 (-OH) E_good Improved EGFR Binding (H-bond with Asp855) L2->E_good Adds H-bond donor/acceptor L3 LIG-03 (-Cl) L3->No_change L5 LIG-05 (-NO2) M_good Improved Mpro Binding (H-bond with Glu166) L5->M_good Adds H-bond acceptor

Caption: Logical flow of Structure-Activity Relationship (SAR) insights.

  • For EGFR: The addition of a hydrogen bond donor/acceptor at the 4-position of the benzyl ring (LIG-02) appears highly beneficial. Halogen substitution (LIG-03) provides a moderate improvement, likely through enhanced hydrophobic interactions.

  • For Mpro: A strong hydrogen bond acceptor (LIG-05, nitro group) is predicted to be most effective. The bulky, electronegative chlorine atom (LIG-03) also improves binding compared to the parent compound.

  • Selectivity: This comparative approach also hints at selectivity. LIG-02 is predicted to be a more potent EGFR inhibitor, while LIG-05 shows greater potential against Mpro. This information is invaluable for guiding the development of target-specific agents.

Conclusion

This guide demonstrates that comparative molecular docking is a powerful and insightful tool in early-stage drug discovery. By systematically evaluating a series of analogs against multiple, well-chosen protein targets, researchers can efficiently generate testable hypotheses, prioritize compounds for synthesis, and build a robust understanding of the structure-activity relationships that govern molecular recognition. This in-silico approach, when grounded in sound scientific principles and careful analysis, significantly de-risks and accelerates the path toward novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: 4-Benzylmorpholin-2-one

This compound is a heterocyclic organic compound. While specific toxicological data is not extensively published, its morpholine backbone suggests it should be handled with care. As a nitrogenous organic compound, its improper disposal can have significant environmental consequences, including water and soil contamination.[1] The primary route of exposure is likely through inhalation of dust particles, skin contact, or eye contact. Therefore, adherence to strict safety protocols during handling and disposal is paramount.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne dust particles.
Hand Protection Chemical impermeable gloves (e.g., Nitrile, Neoprene)Prevents skin contact and absorption.
Body Protection Fire/flame resistant and impervious lab coat or coverallsProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a full-face respirator is recommended.Minimizes inhalation of airborne particles.

Core Directive: Disposal of this compound

The mandated and environmentally responsible method for the disposal of this compound is controlled incineration by a licensed chemical destruction facility .[2] This process ensures the complete thermal decomposition of the compound into less harmful substances.

Under no circumstances should this compound be disposed of down the sewer system or in regular landfill waste. [2] As a nitrogenous organic compound, it can contribute to eutrophication in waterways and contaminate groundwater.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_label Labeling (RCRA Compliant) cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused/Waste This compound small_quant Small Quantity (<1kg) start->small_quant Lab-scale large_quant Large Quantity (>1kg) start->large_quant Bulk container_small Select appropriate, clean, and dry waste container (e.g., HDPE bottle). small_quant->container_small container_large Select appropriate, clean, and dry waste drum (e.g., UN-rated PE drum). large_quant->container_large label_waste Affix 'HAZARDOUS WASTE' label. Include: - 'this compound' - Accumulation Start Date - Generator Information - EPA ID Number container_small->label_waste container_large->label_waste segregate Segregate from incompatible materials (Acids, Oxidizers). label_waste->segregate storage_area Store in a designated, cool, dry, and well-ventilated hazardous waste accumulation area. segregate->storage_area disposal_service Arrange for pickup by a licensed hazardous waste disposal service. storage_area->disposal_service end End: Controlled Incineration disposal_service->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

For Small Quantities (Typically < 1 kg)
  • Container Selection:

    • Choose a clean, dry, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass bottles are suitable.[3][4][5]

    • Ensure the container is free from any residual chemicals to prevent unintended reactions.

    • Do not use food containers.

  • Waste Transfer:

    • Carefully transfer the solid this compound waste into the selected container.

    • Avoid creating dust. If necessary, perform this step in a fume hood.

    • Fill the container to no more than 90% of its capacity to allow for expansion.[3]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container.[2][6][7]

    • The label must include:

      • The words "Hazardous Waste".[2][6][7]

      • The chemical name: "this compound".

      • The accumulation start date (the date the first amount of waste is placed in the container).[2][6]

      • Your facility's name, address, and EPA identification number.[2][7]

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste satellite accumulation area.[8]

    • This area should be under the control of laboratory personnel, away from general traffic, and clearly marked.

    • Crucially, segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.

For Large Quantities (Typically > 1 kg)

The procedure for larger quantities is similar to that for small quantities but requires more robust containment and adherence to specific generator status regulations under the Resource Conservation and Recovery Act (RCRA).

  • Container Selection:

    • Use a UN-rated, chemically compatible drum (e.g., polyethylene) with a secure closure.[5][9]

    • The container must be in good condition, free from leaks or corrosion.[6]

  • Waste Transfer and Labeling:

    • Follow the same procedures for waste transfer and labeling as for small quantities, ensuring the label is clearly visible on the drum.

  • Storage and Compliance:

    • Store the drum in a central accumulation area that meets all RCRA requirements for your generator status (e.g., secondary containment, weekly inspections).

    • Be mindful of accumulation time limits (e.g., 90 days for Large Quantity Generators).[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Spill Kit Components

Every laboratory handling this compound should have a dedicated chemical spill kit containing, at a minimum:[10][11][12][13][14]

  • Personal Protective Equipment (PPE): 2 pairs of chemical splash goggles, 2 pairs of heavy-gauge nitrile gloves, 2 disposable coveralls.[11]

  • Absorbent Material: Inert absorbent pads, vermiculite, or sand. Do not use combustible materials like paper towels as the primary absorbent.[10]

  • Cleanup Tools: Plastic, non-sparking scoop and dustpan.[10][11]

  • Waste Containment: Chemical-resistant bags and a sealable plastic bucket.[10][11]

  • Hazardous Waste Labels: For proper identification of the spill cleanup waste.[11][14]

Spill Cleanup Protocol
  • Evacuate and Alert:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Secure the Area:

    • If safe to do so, restrict access to the spill area.

    • Remove any potential ignition sources.

  • Don PPE:

    • Put on the appropriate PPE from the spill kit before approaching the spill.[15]

  • Contain and Clean:

    • For a solid spill, carefully sweep the material into the plastic dustpan using the non-sparking scoop.[16] Minimize the generation of dust.

    • Place the collected material and any contaminated cleanup tools into a chemical-resistant bag.[16]

    • Wipe the spill area with a damp cloth or paper towel to remove any remaining residue. Place the used cloth or towel in the same waste bag.

  • Dispose of Spill Debris:

    • Seal the waste bag and place it in the designated sealable bucket.

    • Label the bucket as "Hazardous Waste" with the contents listed as "Spill Debris containing this compound."

    • Arrange for disposal through your institution's hazardous waste management program.

  • Decontaminate:

    • Thoroughly wash your hands and any other potentially exposed skin with soap and water.

References

A Researcher's Guide to the Safe Handling of 4-Benzylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 4-Benzylmorpholin-2-one (CAS No. 5453-99-6), a key intermediate in organic synthesis. By grounding our procedures in established safety protocols and explaining the causality behind each recommendation, we aim to foster a culture of safety and build unwavering trust in our shared scientific endeavors.

While a comprehensive hazard profile for this compound is not fully established, data from structurally analogous compounds, such as 4-Benzyl-2-hydroxymorpholin-3-one, indicate that it should be handled as a substance that can cause skin and eye irritation.[1] Therefore, the following protocols are designed to mitigate these potential risks and ensure safe handling from receipt to disposal.

I. Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

The table below summarizes the key safety information, with hazard classifications extrapolated from structurally similar compounds.

Parameter Guideline/Value Source
Product Name This compound[3][4]
CAS Number 5453-99-6[3][4]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Assumed GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Recommended Use Industrial and scientific research[4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Each component of the recommended PPE ensemble is chosen to provide a barrier against the potential hazards identified.

Core PPE Requirements:
  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4]

    • Rationale: This is to protect the eyes from splashes and potential aerosols of the compound, which could cause serious irritation.[1]

  • Skin Protection:

    • Hand Protection: Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

    • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[4][5]

    • Rationale: Direct skin contact is a primary route of exposure and may lead to irritation.[1]

  • Respiratory Protection:

    • Requirement: Work in a well-ventilated area, preferably a chemical fume hood.[6][7] If exposure limits are likely to be exceeded or irritation is experienced, a full-face respirator should be used.[4][5]

    • Rationale: While the inhalation toxicity is not fully characterized, minimizing the inhalation of any chemical aerosol is a fundamental principle of laboratory safety.

PPE_Workflow cluster_ppe Essential PPE for Handling this compound goggles Safety Goggles (EN 166 / NIOSH) gloves Chemical-Resistant Gloves (e.g., Nitrile) lab_coat Lab Coat or Impervious Clothing respirator Respirator (If needed) researcher Researcher researcher->goggles Eye Protection researcher->gloves Hand Protection researcher->lab_coat Body Protection researcher->respirator Respiratory Protection

Caption: Essential Personal Protective Equipment (PPE) ensemble for handling this compound.

III. Operational Plan: From Benchtop to Waste Container

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

A. Engineering Controls and Safe Handling:
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6][7]

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid creating dust or aerosols.[6]

  • Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

B. Spill Response:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[8]

  • Collection: Collect the absorbed material and any contaminated items into a designated, sealed hazardous waste container.[6][8]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[8]

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.[8]

IV. Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of the laboratory workflow, ensuring both personnel safety and environmental protection.

A. Waste Segregation and Collection:
  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Clearly label the hazardous waste container with the contents, including the full chemical name.

B. Disposal Procedure:
  • Licensed Disposal Company: The disposal of chemical waste must be handled by a licensed and approved chemical destruction facility.[6]

  • Institutional Guidelines: Always consult and adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for waste pickup and guidance.[8]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[6][8]

Disposal_Workflow cluster_disposal Disposal Workflow for this compound start Generate Chemical Waste collect Collect in Labeled, Sealed Container start->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs licensed_disposal Disposal by Licensed Facility contact_ehs->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Step-by-step workflow for the safe disposal of this compound.

By adhering to these guidelines, researchers can confidently work with this compound while upholding the highest standards of laboratory safety. Remember that a proactive approach to safety is integral to successful and responsible scientific discovery.

V. References

  • Benchchem. (n.d.). Proper Disposal of 4-(4-Aminophenyl)-3-morpholinone-d4: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Benzyl-2-hydroxymorpholin-3-one. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-benzylmorpholine - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 4-Benzylmorpholin-3-one Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2022). 4-Benzyl-3-morpholinone Safety Data Sheet. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • ECHEMI. (2019). 4-Benzyl-morpholin-2-one Safety Data Sheets. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine Safety Data Sheets. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.